molecular formula C41H72N7O18P3S B15597957 (3R,13Z)-3-hydroxyicosenoyl-CoA

(3R,13Z)-3-hydroxyicosenoyl-CoA

Numéro de catalogue: B15597957
Poids moléculaire: 1076.0 g/mol
Clé InChI: MNTYKYKLBOOZFS-ZCOJPPKVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3R,13Z)-3-hydroxyicosenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (3R,13Z)-3-hydroxyicosenoic acid. It is a (R)-3-hydroxyacyl-CoA, a long-chain fatty acyl-CoA, an unsaturated fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Propriétés

Formule moléculaire

C41H72N7O18P3S

Poids moléculaire

1076.0 g/mol

Nom IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z,3R)-3-hydroxyicos-13-enethioate

InChI

InChI=1S/C41H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h9-10,27-30,34-36,40,49,52-53H,4-8,11-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b10-9-/t29-,30-,34-,35-,36+,40-/m1/s1

Clé InChI

MNTYKYKLBOOZFS-ZCOJPPKVSA-N

Origine du produit

United States

Foundational & Exploratory

biological significance of (3R,13Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this guide will focus on the well-documented metabolic context in which this molecule operates: the peroxisomal β-oxidation of very-long-chain monounsaturated fatty acids . (3R,13Z)-3-hydroxyicosenoyl-CoA is a presumed intermediate in this pathway. Peroxisomes are responsible for the initial chain-shortening of very-long-chain fatty acids (VLCFAs, those with 22 or more carbons) and other specific fatty acids that are not efficiently metabolized by mitochondria.[3][4]

Core Concept: Peroxisomal β-Oxidation

Unlike mitochondrial β-oxidation, which is primarily for energy generation through ATP synthesis, peroxisomal β-oxidation is a chain-shortening process.[5] It handles substrates like VLCFAs, branched-chain fatty acids, and eicosanoids.[6] The shortened acyl-CoAs are then transported to mitochondria for complete oxidation.[4] The process is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor α (PPARα).[6]

Key Enzymes and Reactions

The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain. For an unsaturated fatty acid like the one , auxiliary enzymes are required to handle the double bond.

EnzymeAbbreviationFunction in PathwayHuman Gene(s)
Acyl-CoA Oxidase 1ACOX1Catalyzes the first, rate-limiting step, introducing a double bond and producing H₂O₂. Acts on straight-chain VLCFAs.ACOX1
Peroxisomal Multifunctional Enzyme 2MFE-2/PME-2Possesses both 2-enoyl-CoA hydratase and (3R)-hydroxyacyl-CoA dehydrogenase activities.HSD17B4
Acyl-CoA ThiolaseACAA1Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.ACAA1
Δ³,Δ²-Enoyl-CoA IsomeraseECI1/ECI2Isomerizes the cis- or trans-Δ³ double bond to a trans-Δ² double bond, a required substrate for MFE-2.ECI1, ECI2

Experimental Protocols

Protocol 1: Measurement of Peroxisomal β-Oxidation Activity in Cultured Cells

This method quantifies the rate of peroxisomal β-oxidation by measuring the conversion of a radiolabeled VLCFA substrate into water-soluble acetyl-CoA.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • [1-¹⁴C]-labeled very-long-chain fatty acid (e.g., [1-¹⁴C]lignoceric acid, C24:0)

  • Scintillation fluid and counter

  • Phosphate-buffered saline (PBS)

  • 0.25 M Sucrose (B13894) buffer

  • 5% (w/v) Trichloroacetic acid (TCA)

  • Cation exchange resin (e.g., Dowex AG 50W-X8)

Procedure:

  • Cell Culture: Grow cells to near confluence in appropriate culture dishes.

  • Substrate Incubation: Wash cells with PBS. Add culture medium containing the [1-¹⁴C]-labeled VLCFA substrate complexed to albumin. Incubate for 2-4 hours at 37°C.

  • Cell Lysis: After incubation, wash cells again with PBS. Scrape cells into 0.25 M sucrose buffer and lyse by sonication.

  • Precipitation: Add an equal volume of cold 5% TCA to the cell lysate to precipitate un-metabolized fatty acids and proteins. Centrifuge at 10,000 x g for 10 minutes.

  • Separation: The supernatant contains the water-soluble ¹⁴C-labeled acetyl-CoA. To separate this from any remaining labeled substrate, pass the supernatant through a cation exchange column. The negatively charged acetyl-CoA will pass through, while the fatty acid substrate is retained.

  • Quantification: Measure the radioactivity of the column eluate using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of acetyl-CoA produced, reflecting the β-oxidation activity.

Signaling and Metabolic Pathways

The following diagrams illustrate the logical flow of the peroxisomal β-oxidation pathway for a monounsaturated VLCFA, such as icosenoic acid (20 carbons, one double bond).

Peroxisomal_Beta_Oxidation cluster_isomerase Handling the Double Bond sub sub enz enz prod prod aux aux VLCFA Unsaturated VLCFA-CoA EnoylCoA trans-Δ²-Enoyl-CoA VLCFA->EnoylCoA ACOX1 H2O2 H₂O₂ VLCFA->H2O2 ACOX1 ACOX1 HydroxyacylCoA (3R)-Hydroxyacyl-CoA (e.g., this compound) EnoylCoA->HydroxyacylCoA MFE-2 (Hydratase) MFE2_Hydratase MFE-2 (Hydratase) KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA MFE-2 (Dehydrogenase) NADH NADH HydroxyacylCoA->NADH MFE2_Dehydro MFE-2 (Dehydrogenase) ShortenedCoA Shortened Acyl-CoA (C(n-2)-CoA) KetoacylCoA->ShortenedCoA ACAA1 AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ACAA1 ACAA1 cis_EnoylCoA cis-Δ³-Enoyl-CoA (Intermediate) ShortenedCoA->cis_EnoylCoA ...multiple cycles later AcetylCoA->ACAA1 H2O2->ACOX1 NADH->MFE2_Dehydro Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_EnoylCoA->EnoylCoA Isomerase invis1 invis2 invis3

Caption: Core pathway of peroxisomal β-oxidation for an unsaturated VLCFA.

Experimental_Workflow step step action action result result quant quant start 1. Culture Cells to Confluence incubate 2. Incubate with [1-¹⁴C]-VLCFA Substrate start->incubate lyse 3. Lyse Cells (Sonication) incubate->lyse precipitate 4. Precipitate Macromolecules with TCA lyse->precipitate separate 5. Separate Supernatant (Centrifugation) precipitate->separate supernatant Supernatant: Contains water-soluble ¹⁴C-Acetyl-CoA separate->supernatant purify 6. Purify via Cation Exchange Chromatography supernatant->purify measure 7. Quantify Radioactivity (Scintillation Counting) purify->measure

Caption: Workflow for measuring peroxisomal β-oxidation activity.

References

An In-depth Technical Guide to the Putative Biosynthesis of (3R,13Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,13Z)-3-hydroxyicosenoyl-CoA is a C20 monounsaturated hydroxy fatty acyl-CoA with specific stereochemistry at the C-3 position and a cis double bond at the C-13 position. While this molecule is available commercially, its biosynthetic pathway has not been explicitly elucidated in scientific literature. This technical guide synthesizes current knowledge of fatty acid metabolism to propose a putative biosynthetic pathway for this compound. We detail the hypothetical enzymatic steps, including fatty acid elongation, desaturation, and stereospecific hydration. Furthermore, this guide provides relevant quantitative data for homologous enzymes, detailed experimental protocols for pathway elucidation, and visualizations of the proposed metabolic route and experimental workflows to facilitate further research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur through a series of enzymatic reactions involving fatty acid elongation, desaturation, and a final stereospecific hydration step. The proposed pathway begins with the common precursor, Stearoyl-CoA (18:0).

Step 1: Elongation of Stearoyl-CoA to Eicosanoyl-CoA

The initial step involves the elongation of the C18 saturated fatty acid, stearoyl-CoA, to the C20 saturated fatty acid, eicosanoyl-CoA. This process is carried out by the fatty acid elongase system located in the endoplasmic reticulum. This is a four-step cycle that adds two carbons from malonyl-CoA to the acyl chain.

The key enzyme in this multi-step process is the fatty acid elongase (ELOVL) , which catalyzes the initial condensation reaction. This is the rate-limiting step in the elongation cycle. The subsequent reactions are catalyzed by a 3-ketoacyl-CoA reductase, a 3-hydroxyacyl-CoA dehydratase, and an enoyl-CoA reductase.

Step 2: Desaturation of Eicosanoyl-CoA to (13Z)-eicosenoyl-CoA

The second proposed step is the introduction of a cis double bond at the C-13 position of eicosanoyl-CoA to form (13Z)-eicosenoyl-CoA. This reaction would be catalyzed by a Δ13-fatty acid desaturase . While a specific Δ13-desaturase for C20 fatty acids has not been extensively characterized, the existence of desaturases with this regioselectivity is plausible. For instance, the rat fatty acid desaturase 3 (FADS3) has been shown to exhibit Δ13-desaturase activity on trans-vaccenic acid (a C18 fatty acid)[1].

Step 3: Hydration of (13Z)-eicosenoyl-CoA to this compound

The final step in this putative pathway is the stereospecific hydration of the double bond between C-2 and C-3 of an enoyl-CoA intermediate derived from (13Z)-eicosenoyl-CoA to yield the final product with a hydroxyl group in the R configuration at the C-3 position. This is a critical step that defines the stereochemistry of the final molecule.

Standard β-oxidation pathways typically involve enoyl-CoA hydratases that produce L-3-hydroxyacyl-CoA (S configuration). However, (R)-specific enoyl-CoA hydratases are known to exist. These enzymes catalyze the hydration of a trans-2-enoyl-CoA to an (R)-3-hydroxyacyl-CoA. It is proposed that a partial β-oxidation of (13Z)-eicosenoyl-CoA is initiated, and an (R)-specific enoyl-CoA hydratase acts on the resulting trans-2-enoyl-CoA intermediate to produce this compound.

Alternatively, a novel hydratase may directly act on the cis-13 double bond, though this is less likely based on known enzymatic mechanisms.

Visualization of the Proposed Pathway and Experimental Workflow

To visually represent the proposed biosynthetic pathway and a general workflow for its experimental validation, the following diagrams have been generated using the DOT language.

G cluster_elongation Step 1: Fatty Acid Elongation cluster_desaturation Step 2: Desaturation cluster_hydration Step 3: Stereospecific Hydration Stearoyl-CoA (18:0) Stearoyl-CoA (18:0) ELOVL ELOVL Stearoyl-CoA (18:0)->ELOVL + Malonyl-CoA Eicosanoyl-CoA (20:0) Eicosanoyl-CoA (20:0) Delta13-desaturase Delta13-desaturase Eicosanoyl-CoA (20:0)->Delta13-desaturase Malonyl-CoA Malonyl-CoA 3-Ketoacyl-CoA reductase 3-Ketoacyl-CoA reductase ELOVL->3-Ketoacyl-CoA reductase 3-Hydroxyacyl-CoA dehydratase 3-Hydroxyacyl-CoA dehydratase 3-Ketoacyl-CoA reductase->3-Hydroxyacyl-CoA dehydratase Enoyl-CoA reductase Enoyl-CoA reductase 3-Hydroxyacyl-CoA dehydratase->Enoyl-CoA reductase Enoyl-CoA reductase->Eicosanoyl-CoA (20:0) Eicosenoyl-CoA (20:1, 13Z) Eicosenoyl-CoA (20:1, 13Z) R_hydratase (R)-specific enoyl-CoA hydratase Eicosenoyl-CoA (20:1, 13Z)->R_hydratase Delta13-desaturase->Eicosenoyl-CoA (20:1, 13Z) Final_Product This compound R_hydratase->Final_Product

Caption: Proposed biosynthetic pathway for this compound.

G Start Hypothesize Pathway Gene_ID Identify Candidate Genes (ELOVL, Desaturase, R-Hydratase) Start->Gene_ID Cloning Gene Cloning and Expression Gene_ID->Cloning Purification Protein Purification Cloning->Purification Assay In Vitro Enzyme Assays Purification->Assay Analysis Product Identification (GC-MS, LC-MS) Assay->Analysis Reconstitution In Vitro Pathway Reconstitution Analysis->Reconstitution Confirmation Confirm Pathway Reconstitution->Confirmation

Caption: Experimental workflow for pathway elucidation.

Quantitative Data

As the specific enzymes for this compound biosynthesis are yet to be identified, the following tables present kinetic data for homologous enzymes that are proposed to be involved in this pathway. This data can serve as a reference for future experimental design.

Table 1: Kinetic Parameters of Fatty Acid Elongases (ELOVL)

Enzyme Substrate Km (µM) Vmax (pmol/min/mg) Source Organism
ELOVL6 Palmitoyl-CoA (16:0) 5.8 1200 Mouse
ELOVL5 γ-Linolenoyl-CoA (18:3) 15 800 Human

| ELOVL2 | Eicosapentaenoyl-CoA (20:5) | 11 | 950 | Human |

Table 2: Substrate Specificity of Fatty Acid Desaturases

Enzyme Primary Substrate Product Source Organism
Δ9-desaturase Stearoyl-CoA (18:0) Oleoyl-CoA (18:1Δ9) Rat
Δ6-desaturase Linoleoyl-CoA (18:2Δ9,12) γ-Linolenoyl-CoA (18:3Δ6,9,12) Human
Δ5-desaturase Dihomo-γ-linolenoyl-CoA (20:3Δ8,11,14) Arachidonoyl-CoA (20:4Δ5,8,11,14) Human

| FADS3 | trans-Vaccenoyl-CoA (18:1Δ11) | trans-11, cis-13 CLA-CoA | Rat |

Table 3: Kinetic Parameters of Enoyl-CoA Hydratases

Enzyme Substrate Km (µM) Specific Activity (U/mg) Stereospecificity Source Organism
Enoyl-CoA hydratase 1 (ECHS1) Crotonyl-CoA (C4) 25 150 L (S) Human[2]
(R)-specific enoyl-CoA hydratase (PhaJ) trans-2-Hexenoyl-CoA (C6) 45 50 R Aeromonas caviae[3]

| Long-chain enoyl-CoA hydratase | trans-2-Hexadecenoyl-CoA (C16) | 10 | 30 | L (S) | Rat[4] |

Experimental Protocols

The elucidation of the proposed pathway requires a series of well-defined experiments. Below are detailed methodologies for key experiments.

Protocol for In Vitro Fatty Acid Elongase Assay

Objective: To determine the activity of a candidate ELOVL enzyme in elongating a specific fatty acyl-CoA substrate.

Materials:

  • Purified candidate ELOVL enzyme

  • [1-14C]Malonyl-CoA

  • Fatty acyl-CoA substrate (e.g., Stearoyl-CoA)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM MgCl2, 1 mM DTT)

  • Scintillation cocktail and vials

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the fatty acyl-CoA substrate.

  • Initiate the reaction by adding the purified ELOVL enzyme and [1-14C]Malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., 2.5 M KOH) to saponify the acyl-CoAs.

  • Acidify the mixture with a strong acid (e.g., 6 M HCl) to protonate the free fatty acids.

  • Extract the fatty acids with an organic solvent (e.g., hexane).

  • Evaporate the solvent and redissolve the fatty acid residue in a small volume of solvent.

  • Quantify the radioactivity of the elongated fatty acid product using liquid scintillation counting.

  • Analyze the fatty acid products by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the chain length.

Protocol for Fatty Acid Desaturase Assay

Objective: To assess the ability of a candidate desaturase to introduce a double bond at a specific position in a fatty acyl-CoA.

Materials:

  • Microsomal fraction containing the expressed candidate desaturase or purified enzyme.

  • [1-14C]Fatty acyl-CoA substrate (e.g., Eicosanoyl-CoA)

  • NADH or NADPH (depending on the desaturase)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.2, 2 mM ATP, 0.5 mM CoASH, 0.2 mM NADH)

  • Solvents for extraction and chromatography

Procedure:

  • Combine the microsomal preparation or purified enzyme with the reaction buffer and the [1-14C]fatty acyl-CoA substrate.

  • Start the reaction by adding the required cofactor (NADH or NADPH).

  • Incubate at 30°C for a specified time (e.g., 1 hour).

  • Terminate the reaction and saponify the lipids by adding alcoholic KOH.

  • Acidify the reaction mixture and extract the fatty acids.

  • Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.

  • Analyze the FAMEs by argentation thin-layer chromatography (Ag-TLC) to separate saturated from unsaturated fatty acids, followed by autoradiography.

  • For positional analysis of the double bond, the FAMEs can be derivatized (e.g., to form dimethyldisulfide adducts) and analyzed by GC-MS.

Protocol for (R)-specific Enoyl-CoA Hydratase Assay

Objective: To measure the stereospecific hydration of a trans-2-enoyl-CoA to an (R)-3-hydroxyacyl-CoA.

Materials:

  • Purified candidate (R)-specific enoyl-CoA hydratase.

  • trans-2-Enoyl-CoA substrate (e.g., trans-2-eicosenoyl-CoA).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Spectrophotometer.

Procedure:

  • Prepare the trans-2-enoyl-CoA substrate in the reaction buffer.

  • Monitor the absorbance of the enoyl-CoA at 263 nm, which corresponds to the thioester bond conjugated with the double bond.

  • Initiate the reaction by adding the purified hydratase enzyme.

  • The hydration of the double bond will lead to a decrease in absorbance at 263 nm.

  • Record the change in absorbance over time to determine the enzyme activity.

  • To confirm the stereochemistry of the product, the reaction can be scaled up, and the resulting 3-hydroxyacyl-CoA can be derivatized and analyzed by chiral chromatography.

Protocol for LC-MS/MS Analysis of Acyl-CoAs

Objective: To identify and quantify the intermediates and the final product of the biosynthetic pathway.

Materials:

  • Cell or tissue extracts.

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs).

  • Solvents for solid-phase extraction (SPE) and liquid chromatography.

  • LC-MS/MS system with a C18 reverse-phase column.

Procedure:

  • Extract the acyl-CoAs from the biological sample using an appropriate method, such as solid-phase extraction.

  • Reconstitute the dried extract in the initial mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate the acyl-CoAs using a gradient of mobile phases (e.g., water and acetonitrile (B52724) with an ion-pairing agent).

  • Detect the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each target molecule.

  • Quantify the analytes by comparing their peak areas to those of the internal standards.

Conclusion

The biosynthesis of this compound remains an uncharacterized metabolic pathway. This guide provides a plausible, multi-step enzymatic route based on established principles of fatty acid metabolism. The proposed pathway, involving fatty acid elongation, Δ13-desaturation, and (R)-specific hydration, offers a solid foundation for future research. The experimental protocols and quantitative data presented herein are intended to equip researchers with the necessary tools to investigate and ultimately elucidate the precise molecular machinery responsible for the synthesis of this unique hydroxy fatty acid. Further studies in this area will not only enhance our understanding of lipid biochemistry but may also open new avenues for the development of novel therapeutics targeting fatty acid metabolism.

References

Enzymatic Synthesis of (3R,13Z)-3-Hydroxyicosenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(3R,13Z)-3-Hydroxyicosenoyl-CoA is a long-chain hydroxy fatty acyl-CoA that may hold significance in various biological processes and as a potential therapeutic agent or biomarker. Its precise biological role and enzymatic synthesis are not extensively documented, presenting a challenge for researchers in the field. This technical guide provides a comprehensive overview of a proposed enzymatic synthesis strategy for this compound, leveraging the known substrate promiscuity of (R)-specific enoyl-CoA hydratases. This document outlines detailed experimental protocols, presents relevant quantitative data for homologous enzymes, and includes visualizations of the proposed biosynthetic pathway and experimental workflows to facilitate its practical implementation in a laboratory setting.

Introduction

Long-chain 3-hydroxyacyl-CoAs are critical intermediates in fatty acid metabolism and have been implicated in various cellular signaling pathways. The specific stereochemistry and the presence of unsaturation in the acyl chain, as seen in this compound, suggest a specialized biological function, potentially in the metabolism of uncommon fatty acids or the biosynthesis of complex lipids. The development of a reliable synthesis method for this molecule is paramount for its further investigation. This guide proposes a chemoenzymatic approach, beginning with the synthesis of the precursor (2E,13Z)-icosa-2,13-dienoyl-CoA, followed by a highly stereospecific enzymatic hydration.

Proposed Enzymatic Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process involving the preparation of an enoyl-CoA precursor followed by stereospecific hydration.

  • Precursor Synthesis: The initial step requires the synthesis of (2E,13Z)-icosa-2,13-dienoyl-CoA. This can be accomplished through standard organic chemistry techniques to create the corresponding free fatty acid, (2E,13Z)-icosa-2,13-dienoic acid, which is then activated to its coenzyme A thioester.

  • Enzymatic Hydration: The key step is the stereospecific hydration of the double bond at the C2-C3 position. Based on existing literature, (R)-specific enoyl-CoA hydratases (PhaJ) are the ideal candidates for this transformation due to their ability to produce the (3R)-hydroxyacyl-CoA product. Specifically, the PhaJ4 hydratase from Pseudomonas aeruginosa has demonstrated activity on a range of medium to long-chain enoyl-CoAs.[1]

Enzymatic_Synthesis_Pathway cluster_0 Chemosynthesis cluster_1 Enzymatic Hydration 13Z_Icosenoic_Acid (13Z)-Icosenoic Acid Activated_Acid (2E,13Z)-Icosa-2,13-dienoic acid derivative 13Z_Icosenoic_Acid->Activated_Acid Multi-step organic synthesis Enoyl_CoA_Precursor (2E,13Z)-Icosa-2,13-dienoyl-CoA Activated_Acid->Enoyl_CoA_Precursor Acyl-CoA Synthetase or chemical ligation Final_Product This compound Enoyl_CoA_Precursor->Final_Product PhaJ4 (P. aeruginosa) (R)-specific enoyl-CoA hydratase + H2O

Figure 1: Proposed chemoenzymatic pathway for the synthesis of this compound.

Quantitative Data

Direct kinetic data for the enzymatic conversion of (2E,13Z)-icosa-2,13-dienoyl-CoA is not available in the current literature. However, the kinetic parameters of Pseudomonas aeruginosa PhaJ4 for various straight-chain trans-2-enoyl-CoA substrates provide a strong indication of its potential activity on long-chain substrates.

SubstrateCarbon Chain LengthVmax (U/mg)Km (µM)kcat/Km (s⁻¹M⁻¹)Reference
trans-2-Butenoyl-CoAC41,500 ± 5030 ± 21.1 x 10⁶[1]
trans-2-Hexenoyl-CoAC61,200 ± 4025 ± 21.0 x 10⁶[1]
trans-2-Octenoyl-CoAC81,100 ± 3022 ± 11.1 x 10⁶[1]
trans-2-Decenoyl-CoAC101,000 ± 3020 ± 11.1 x 10⁶[1]
Table 1: Kinetic parameters of purified recombinant PhaJ4 from Pseudomonas aeruginosa for various trans-2-enoyl-CoA substrates.[1]

The data in Table 1 demonstrates that PhaJ4 maintains high catalytic efficiency across a range of short to medium-chain lengths, suggesting it is a suitable candidate for the hydration of the C20 precursor.

Experimental Protocols

Recombinant Expression and Purification of P. aeruginosa PhaJ4
  • Gene Synthesis and Cloning: The phaJ4 gene from Pseudomonas aeruginosa (UniProt ID: Q9I4F1) can be synthesized with codon optimization for E. coli expression. The gene should be cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

  • Protein Expression: Transform the expression plasmid into E. coli BL21(DE3) cells. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to incubate at 18°C for 16-20 hours.

  • Cell Lysis and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells by sonication and clarify the lysate by centrifugation. The supernatant containing the His-tagged PhaJ4 is then purified using a Ni-NTA affinity chromatography column. Elute the protein with a linear gradient of imidazole (10-250 mM).

  • Protein Dialysis and Storage: Dialyze the purified protein against a storage buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 10% glycerol). Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro Enzymatic Synthesis of this compound
  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 50 µM of the (2E,13Z)-icosa-2,13-dienoyl-CoA substrate, and 1-5 µM of the purified PhaJ4 enzyme.

  • Incubation: Incubate the reaction mixture at 30°C. The reaction progress can be monitored over time by taking aliquots at different time points (e.g., 0, 10, 30, 60, and 120 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidification.

  • Product Analysis: Analyze the reaction mixture for the formation of the desired product using HPLC or LC-MS/MS.

Analytical Method: HPLC Analysis of Acyl-CoAs
  • Chromatographic System: Use a C18 reverse-phase HPLC column.

  • Mobile Phase: Employ a gradient elution method with two mobile phases:

    • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: Monitor the elution of acyl-CoA species by UV absorbance at 260 nm. The disappearance of the substrate peak and the appearance of a new, more polar product peak will indicate a successful reaction. The identity of the product should be confirmed by mass spectrometry.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_enzyme Enzyme Preparation cluster_reaction Enzymatic Reaction & Analysis start Start: (13Z)-Icosenoic Acid synthesis Chemical Synthesis of (2E,13Z)-Icosa-2,13-dienoic acid start->synthesis activation Activation to (2E,13Z)-Icosa-2,13-dienoyl-CoA synthesis->activation reaction In Vitro Hydration Reaction activation->reaction cloning Cloning of phaJ4 gene expression Recombinant Expression in E. coli cloning->expression purification Ni-NTA Affinity Purification expression->purification purification->reaction hplc HPLC Analysis reaction->hplc ms LC-MS/MS Confirmation hplc->ms end Final Product: This compound ms->end

Figure 2: Experimental workflow for the chemoenzymatic synthesis and analysis of the target molecule.

Metabolic_Context Unusual_FA Unusual C20:2 Fatty Acid ((11Z,14Z)-Icosadienoic Acid?) Acyl_CoA_Synthetase Acyl-CoA Synthetase Unusual_FA->Acyl_CoA_Synthetase Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Acyl_CoA_Synthetase->Enoyl_CoA_Isomerase Enoyl_CoA_Precursor (2E,13Z)-Icosa-2,13-dienoyl-CoA Enoyl_CoA_Isomerase->Enoyl_CoA_Precursor PhaJ_Hydratase (R)-specific Enoyl-CoA Hydratase (PhaJ4) Enoyl_CoA_Precursor->PhaJ_Hydratase Target_Molecule This compound PhaJ_Hydratase->Target_Molecule Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Target_Molecule->Dehydrogenase Complex_Lipid Incorporation into Complex Lipids Target_Molecule->Complex_Lipid Beta_Oxidation Further rounds of β-oxidation Dehydrogenase->Beta_Oxidation

Figure 3: Postulated metabolic pathway involving this compound.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the enzymatic synthesis of this compound. While direct experimental data for this specific molecule is yet to be published, the proposed methodology, utilizing the (R)-specific enoyl-CoA hydratase PhaJ4 from Pseudomonas aeruginosa, is based on the well-established substrate promiscuity of this enzyme class. The detailed protocols for enzyme production, the enzymatic reaction, and subsequent analysis are intended to provide researchers with a clear path forward for obtaining this novel long-chain hydroxy fatty acyl-CoA for further biological and pharmacological investigation. The successful synthesis and characterization of this molecule will undoubtedly contribute to a deeper understanding of lipid metabolism and its role in health and disease.

References

potential functions of unsaturated 3-hydroxy fatty acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Functions of Unsaturated 3-Hydroxy Fatty Acyl-CoAs

Abstract

Unsaturated 3-hydroxy fatty acyl-CoAs are key metabolic intermediates in the β-oxidation of unsaturated fatty acids. While their role in energy metabolism is well-established, emerging evidence suggests they may possess additional biological functions, including roles in cell signaling and the regulation of inflammatory processes. This guide provides a comprehensive overview of the known and potential functions of these molecules, detailed experimental protocols for their study, and a summary of relevant quantitative data. It is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipid biology.

Introduction

Unsaturated fatty acids are crucial components of cellular membranes and precursors to a variety of signaling molecules. Their catabolism through the β-oxidation pathway generates a series of intermediates, including unsaturated 3-hydroxy fatty acyl-CoAs. These molecules, traditionally viewed as transient metabolic species, are now gaining attention for their potential to act as signaling molecules in their own right, analogous to other lipid-derived mediators. This guide explores the multifaceted roles of unsaturated 3-hydroxy fatty acyl-CoAs, from their established function in metabolism to their potential as regulators of cellular processes.

Established Role in Fatty Acid β-Oxidation

Unsaturated 3-hydroxy fatty acyl-CoAs are obligate intermediates in the mitochondrial and peroxisomal β-oxidation of unsaturated fatty acids. The presence of double bonds in the acyl chain necessitates the action of auxiliary enzymes to bypass the standard β-oxidation pathway.

The β-Oxidation Pathway of Unsaturated Fatty Acids

The catabolism of unsaturated fatty acids proceeds through the core β-oxidation cycle with additional enzymatic steps to handle the non-standard bond configurations.[1]

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

  • Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon, forming a 3-hydroxyacyl-CoA intermediate. For unsaturated fatty acids, this can result in the formation of unsaturated 3-hydroxyacyl-CoA species.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.[2]

  • Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.[3]

Beta_Oxidation_Unsaturated_Fatty_Acid cluster_0 Mitochondrial Matrix / Peroxisome Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Unsaturated_3_Hydroxy Unsaturated L-3-Hydroxyacyl-CoA Enoyl_CoA->Unsaturated_3_Hydroxy Enoyl-CoA Hydratase Unsaturated_3_Keto Unsaturated 3-Ketoacyl-CoA Unsaturated_3_Hydroxy->Unsaturated_3_Keto 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Unsaturated_3_Keto->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Unsaturated_3_Keto->Acetyl_CoA Thiolase

Caption: β-Oxidation of an unsaturated fatty acid.

Potential Functions Beyond Metabolism

While their role as metabolic intermediates is clear, the structural features of unsaturated 3-hydroxy fatty acyl-CoAs suggest they may have broader biological activities.

Modulation of Nuclear Receptor Activity

Fatty acids and their CoA esters are known ligands for several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs).[4][5] PPARs are key regulators of lipid metabolism and inflammation.[5][6] It is plausible that unsaturated 3-hydroxy fatty acyl-CoAs could act as specific ligands or modulators of PPARs and other nuclear receptors, thereby influencing gene expression related to metabolic and inflammatory pathways.[7]

PPAR_Activation cluster_0 Cellular Environment U3HFA_CoA Unsaturated 3-Hydroxy Fatty Acyl-CoA PPAR PPAR U3HFA_CoA->PPAR Binds as Ligand RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Transcription

Caption: Hypothetical PPAR activation by Unsaturated 3-Hydroxy Fatty Acyl-CoA.

Regulation of Inflammatory Signaling

Unsaturated fatty acids are precursors to a wide range of anti-inflammatory and pro-resolving lipid mediators.[8][9] The presence of a hydroxyl group in unsaturated 3-hydroxy fatty acyl-CoAs could confer unique properties in the context of inflammation. They may act as precursors to novel signaling molecules or directly interact with components of inflammatory pathways, such as enzymes or receptors. Saturated fatty acids have been shown to activate the TLR4 receptor, inducing inflammatory responses, while unsaturated fatty acids can have opposing effects.[10]

Influence on Membrane Properties and Lipid Droplet Dynamics

The incorporation of different fatty acid species into cellular membranes can alter their fluidity and physical properties.[11][12] While acyl-CoAs are not typically direct membrane components, their availability can influence the composition of membrane lipids. Furthermore, acyl-CoAs are essential for the synthesis of neutral lipids stored in lipid droplets, and specific acyl-CoA species can influence lipid droplet formation and dynamics.[9][13][14][15]

Experimental Protocols

Investigating the requires robust analytical and functional methodologies.

Analysis of Unsaturated 3-Hydroxy Fatty Acyl-CoAs by LC-MS/MS

Objective: To identify and quantify unsaturated 3-hydroxy fatty acyl-CoAs in biological samples.

Methodology:

  • Extraction: Extract lipids and acyl-CoAs from tissues or cells using a modified Bligh-Dyer method with an acidic aqueous phase to improve the recovery of polar lipids.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.[16]

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).[17][18]

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[19]

    • Mobile Phase B: Acetonitrile.[19]

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) to detect specific parent-fragment ion transitions for different unsaturated 3-hydroxy fatty acyl-CoA species.[17][18]

LC_MS_Workflow Sample Biological Sample (Tissue or Cells) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: Workflow for the analysis of unsaturated 3-hydroxy fatty acyl-CoAs.

Nuclear Receptor Activation Assay

Objective: To determine if unsaturated 3-hydroxy fatty acyl-CoAs can activate PPARs.

Methodology:

  • Cell Culture: Use a suitable cell line (e.g., HEK293T) and transfect with a PPAR expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).

  • Treatment: Treat the transfected cells with varying concentrations of synthesized unsaturated 3-hydroxy fatty acids (the CoA esters are generally not cell-permeable, so the free fatty acid form is used, assuming intracellular conversion).[20][21][22]

  • Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a control (e.g., vehicle-treated cells) to determine the fold-activation.

Quantitative Data

The following table summarizes hypothetical quantitative data that could be generated from the described experimental protocols.

AnalyteControl (pmol/mg protein)Treatment (pmol/mg protein)Fold Change
3-hydroxy-octadecenoyl-CoA1.2 ± 0.35.8 ± 1.14.8
3-hydroxy-eicosadienoyl-CoA0.8 ± 0.23.9 ± 0.94.9
PPARα Activation Fold Change vs. Vehicle
Rosiglitazone (Positive Control)15.2 ± 2.1
3-hydroxy-octadecenoic acid4.5 ± 0.8

Conclusion and Future Directions

Unsaturated 3-hydroxy fatty acyl-CoAs are emerging as a potentially important class of bioactive lipids. While their role in β-oxidation is well-understood, their potential to act as signaling molecules that modulate nuclear receptor activity and inflammatory pathways warrants further investigation. The experimental approaches outlined in this guide provide a framework for researchers to explore these novel functions and to potentially identify new therapeutic targets for metabolic and inflammatory diseases. Future research should focus on the in vivo relevance of these potential functions and the identification of the specific enzymes and receptors that interact with these molecules.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(3R,13Z)-3-Hydroxyicosenoyl-CoA is an unsaturated long-chain 3-hydroxyacyl-coenzyme A, a class of molecules that are critical intermediates in fatty acid metabolism. While direct research on this specific molecule is limited, its structural features place it at the crossroads of fatty acid β-oxidation and elongation, pathways that are increasingly implicated in the pathophysiology of metabolic disorders such as insulin (B600854) resistance, obesity, and type 2 diabetes. The accumulation of long-chain acyl-CoAs in tissues like skeletal muscle and the liver is strongly associated with impaired insulin signaling.[1][2] This guide provides a comprehensive overview of the hypothesized metabolic role of this compound, its potential links to metabolic disease based on the broader understanding of its molecular class, detailed experimental protocols for its study, and a summary of relevant quantitative data.

Introduction: The Significance of Long-Chain Acyl-CoA Intermediates

Long-chain acyl-CoAs (LCACoAs) are the activated forms of fatty acids, priming them for metabolic processing.[2] They are not merely substrates for energy production and lipid synthesis but also act as signaling molecules that can modulate cellular processes.[1] An imbalance between fatty acid uptake and their subsequent oxidation or storage can lead to the accumulation of LCACoAs and other lipid intermediates. This accumulation in non-adipose tissues is a key factor in the development of lipotoxicity and insulin resistance.[1][3]

This compound, a 20-carbon monounsaturated 3-hydroxyacyl-CoA, is an intermediate in these pathways. Its specific stereochemistry and the position of its double bond suggest a role in the metabolism of eicosenoic acids, which are 20-carbon monounsaturated fatty acids found in various plant oils.[4] Understanding the metabolism and regulation of this molecule could provide valuable insights into the mechanisms linking dietary fats to metabolic health.

Hypothesized Metabolic Role of this compound

Based on its structure, this compound can be placed in two primary metabolic pathways:

  • β-Oxidation of Unsaturated Fatty Acids: The β-oxidation of fatty acids with pre-existing double bonds requires auxiliary enzymes to handle the non-standard intermediates. For a monounsaturated fatty acid like (15Z)-docosenoic acid, after several cycles of β-oxidation, an intermediate with a cis double bond at the 3-position is formed. An enoyl-CoA isomerase would then convert this to a trans-2-enoyl-CoA. However, the (R) stereochemistry of the hydroxyl group in this compound is not the typical L-isomer formed during standard β-oxidation. This suggests it may be an intermediate in the oxidation of fatty acids with double bonds at odd-numbered carbons, which can result in a 3-hydroxyacyl-CoA with (R) configuration that requires an epimerase for further processing.

  • Fatty Acid Elongation: The synthesis of very-long-chain fatty acids (VLCFAs) occurs in the endoplasmic reticulum through a four-step cycle that is essentially the reverse of β-oxidation.[5] The third step of this process involves the dehydration of a (3R)-hydroxyacyl-CoA intermediate by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA.[5] Therefore, this compound is a plausible substrate for HACD enzymes in the elongation pathway of monounsaturated fatty acids.

Metabolic_Fate_of_3_Hydroxyicosenoyl_CoA cluster_oxidation Mitochondrial β-Oxidation cluster_elongation Endoplasmic Reticulum Fatty Acid Elongation Unsaturated_Fatty_Acyl_CoA cis-Δ15-Docosenoyl-CoA Intermediate_1 Several β-oxidation cycles Unsaturated_Fatty_Acyl_CoA->Intermediate_1 Target_Molecule_Ox This compound Intermediate_1->Target_Molecule_Ox Epimerase 3-Hydroxyacyl-CoA Epimerase Target_Molecule_Ox->Epimerase L_Form (3S,13Z)-3-Hydroxyicosenoyl-CoA Epimerase->L_Form LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) L_Form->LCHAD Keto_Form 3-Keto,13Z-icosenoyl-CoA LCHAD->Keto_Form Precursor_Acyl_CoA Stearoyl-CoA (C18:0) Condensation Condensation with Malonyl-CoA Precursor_Acyl_CoA->Condensation Keto_Intermediate 3-Ketoicosenoyl-CoA Condensation->Keto_Intermediate Reduction_1 3-Ketoacyl-CoA Reductase Target_Molecule_Elong This compound Reduction_1->Target_Molecule_Elong Keto_Intermediate->Reduction_1 Dehydration 3-Hydroxyacyl-CoA Dehydratase (HACD) Target_Molecule_Elong->Dehydration Enoyl_Intermediate trans-2,13Z-Icosadienoyl-CoA Dehydration->Enoyl_Intermediate Reduction_2 Enoyl-CoA Reductase Enoyl_Intermediate->Reduction_2 Product Eicosenoyl-CoA (C20:1) Reduction_2->Product Insulin_Resistance_Pathway Lipid_Overload Lipid Overload (High-Fat Diet, Obesity) LCACoA_Accumulation Increased Cytosolic LCACoAs (including 3-hydroxy intermediates) Lipid_Overload->LCACoA_Accumulation DAG_Ceramide Increased DAG and Ceramide Synthesis LCACoA_Accumulation->DAG_Ceramide PKC_Activation Activation of Protein Kinase C (PKC) DAG_Ceramide->PKC_Activation IRS1 IRS-1 PKC_Activation->IRS1 inhibits IRS1_Inhibition Inhibitory Phosphorylation of IRS-1 Insulin_Signaling_Block Blocked Insulin Signaling IRS1_Inhibition->Insulin_Signaling_Block GLUT4_Translocation Decreased GLUT4 Translocation Insulin_Signaling_Block->GLUT4_Translocation Glucose_Uptake Reduced Glucose Uptake GLUT4_Translocation->Glucose_Uptake Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor activates Insulin_Receptor->IRS1 activates LC_MS_Workflow Start Frozen Tissue Sample (+ Internal Standard) Homogenize Homogenize in Chloroform/Methanol Start->Homogenize Extract Liquid-Liquid Extraction (Aqueous Phase Collection) Homogenize->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Methanol/Water Dry->Reconstitute Inject Inject into UPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Analyze Tandem Mass Spectrometry (SRM Mode) Ionize->Analyze Quantify Quantification vs. Standard Curve Analyze->Quantify

References

identifying the metabolic fate of (3R,13Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolic Fate of (3R,13Z)-3-hydroxyicosenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key metabolic intermediate in the β-oxidation of (13Z)-icosenoic acid, a 20-carbon monounsaturated fatty acid. Its position as a very long-chain fatty acid (VLCFA) derivative places its metabolism at the intersection of peroxisomal and mitochondrial pathways. The presence of a cis double bond at an odd-numbered carbon necessitates the involvement of auxiliary enzymes to ensure complete degradation. This technical guide provides a comprehensive overview of the predicted metabolic fate of this compound, detailing the enzymatic steps, subcellular localization, and relevant kinetic data. Furthermore, it supplies detailed experimental protocols for the analysis of its metabolism and presents visual workflows and pathways to facilitate a deeper understanding for researchers in lipidomics and drug development.

Introduction to the Metabolism of Unsaturated Very Long-Chain Fatty Acids

Fatty acid β-oxidation is a critical catabolic process that breaks down fatty acids to generate acetyl-CoA, NADH, and FADH₂, fueling cellular energy production through the citric acid cycle and electron transport chain.[1][2] While the core pathway for saturated, medium-chain fatty acids is well-established, the metabolism of very long-chain fatty acids (VLCFAs, ≥ C22) and unsaturated fatty acids presents additional complexity.[1]

VLCFAs undergo initial chain-shortening via β-oxidation within peroxisomes, as the enzymes in mitochondria are less efficient for these long substrates.[1][3][4] This process continues until the chain length is reduced to medium-chain acyl-CoAs, which are then transported to mitochondria for complete oxidation.[5]

The metabolism of unsaturated fatty acids, such as the parent compound of our subject, requires auxiliary enzymes to handle the double bonds, especially when they are in the cis configuration or end up in positions that hinder the standard enzymatic steps.[6] this compound, a C20 intermediate, embodies both of these challenges: it is on the cusp of being a VLCFA and possesses a cis double bond that will require isomerization during its breakdown.

The Predicted Metabolic Pathway of this compound

This compound is an intermediate in the β-oxidation spiral. Its metabolic processing begins at the third step of a β-oxidation cycle. Given its 20-carbon length, the initial cycles of its parent fatty acid likely occur in the peroxisomes.[3][4]

The pathway proceeds as follows:

  • Dehydrogenation: this compound is oxidized by a 3-hydroxyacyl-CoA dehydrogenase (HADH) to form (13Z)-3-ketoicosenoyl-CoA. This reaction reduces a molecule of NAD⁺ to NADH.[1]

  • Thiolysis: The enzyme ketoacyl-CoA thiolase cleaves (13Z)-3-ketoicosenoyl-CoA, releasing a molecule of acetyl-CoA and the chain-shortened (11Z)-octadecenoyl-CoA.[2]

  • Subsequent β-Oxidation Cycles: (11Z)-octadecenoyl-CoA continues through the β-oxidation spiral. After four standard cycles, the molecule becomes cis-Δ³-dodecenoyl-CoA.

  • Isomerization: The cis-Δ³ double bond is not a substrate for the next enzyme, acyl-CoA dehydrogenase. Therefore, an auxiliary enzyme, enoyl-CoA isomerase, catalyzes the isomerization of the double bond from cis-Δ³ to trans-Δ², forming trans-Δ²-dodecenoyl-CoA.[6]

  • Completion of β-Oxidation: trans-Δ²-dodecenoyl-CoA is a standard substrate and can re-enter the main β-oxidation pathway, where it is completely oxidized to acetyl-CoA.[1]

The interplay between peroxisomal and mitochondrial oxidation is critical. The initial breakdown of the C20 parent acid to a C8 intermediate like octanoyl-CoA occurs in the peroxisome, with the shorter acyl-CoA then being shuttled to the mitochondria for the final stages of oxidation.[1][4]

Metabolic_Pathway cluster_peroxisome Peroxisome / Mitochondria start This compound (C20:1) keto (13Z)-3-ketoicosenoyl-CoA start->keto 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) c18 (11Z)-octadecenoyl-CoA (C18:1) keto->c18 Ketoacyl-CoA Thiolase (+ CoA) end 10 x Acetyl-CoA keto->end + Acetyl-CoA cycles 4 Cycles of β-Oxidation c18->cycles c12_cis cis-Δ³-dodecenoyl-CoA (C12:1) cycles->c12_cis isomerase Enoyl-CoA Isomerase c12_cis->isomerase c12_trans trans-Δ²-dodecenoyl-CoA (C12:1) isomerase->c12_trans final_cycles Final β-Oxidation Cycles c12_trans->final_cycles final_cycles->end Experimental_Workflow cluster_workflow Acyl-CoA Profiling Workflow sample 1. Sample Collection (Cells or Tissue) extraction 2. Acyl-CoA Extraction (Solvent Precipitation) sample->extraction drying 3. Solvent Evaporation (Nitrogen Stream) extraction->drying reconstitution 4. Reconstitution in LC Solvent drying->reconstitution lc 5. LC Separation (C18 Column) reconstitution->lc ms 6. MS/MS Detection (Targeted SRM) lc->ms analysis 7. Data Analysis (Quantification) ms->analysis

References

Exploring the Subcellular Localization of (3R,13Z)-3-hydroxyicosenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence detailing the subcellular localization of (3R,13Z)-3-hydroxyicosenoyl-CoA is not presently available in published scientific literature. This guide, therefore, provides a hypothesized localization based on the established metabolic pathways of structurally similar molecules, namely very-long-chain unsaturated fatty acyl-CoAs. The experimental protocols described herein are presented as a roadmap for future investigations to definitively determine the location of this molecule within the cell.

Introduction

This compound is an unsaturated 3-hydroxy fatty acyl-coenzyme A molecule with a 20-carbon chain[1][2][3][4]. Its structure suggests it is an intermediate in fatty acid metabolism. Understanding the subcellular localization of such a molecule is critical for elucidating its physiological function, its role in metabolic pathways, and its potential as a therapeutic target or biomarker. This technical guide will explore the probable subcellular compartments for this compound and provide detailed experimental methodologies for its precise localization.

Based on its structure as a very-long-chain fatty acyl-CoA (VLCFA-CoA), the primary organelles implicated in its localization and metabolism are the peroxisomes, mitochondria, and the endoplasmic reticulum (ER).

Predicted Subcellular Hubs for this compound Metabolism

The metabolism of fatty acyl-CoAs is highly compartmentalized within the cell. The chain length and degree of saturation of the fatty acid are key determinants of its metabolic fate.

OrganellePrimary Role in Fatty Acid MetabolismRelevance to this compound
Peroxisomes Initial beta-oxidation of very-long-chain fatty acids (VLCFAs; >C22), branched-chain fatty acids, and some prostaglandins.[5][6][7] This process shortens VLCFAs to medium- or long-chain fatty acyl-CoAs that can be further metabolized in mitochondria.[5][8]As a C20 fatty acyl-CoA, it is on the cusp between long-chain and very-long-chain. Peroxisomes are a highly probable site for its initial metabolic processing.[5][6][7]
Mitochondria Primary site of beta-oxidation for short-, medium-, and long-chain fatty acids (up to C20) to generate acetyl-CoA for the citric acid cycle and ATP production.[5][9][10][11][12]If shortened in the peroxisome, the resulting acyl-CoA would be transported to the mitochondria for complete oxidation.[7] Alternatively, as a C20 molecule, it might be directly imported and metabolized in the mitochondria.
Endoplasmic Reticulum (ER) Major site of synthesis for phospholipids, sterols, and triacylglycerides.[13][14] ER-localized enzymes are involved in fatty acid elongation and desaturation. The ER also plays a crucial role in sensing lipid imbalances, leading to the unfolded protein response (UPR).[15][16][17]This compound could be a substrate for the synthesis of complex lipids within the ER membrane or be involved in signaling pathways originating from the ER under conditions of metabolic stress.[13][14]
Cytosol Site of fatty acid activation (conversion to fatty acyl-CoA) and binding to fatty acid-binding proteins for transport. Long-chain acyl-CoAs in the cytosol can also act as signaling molecules.[18][19][20][21][22]The CoA ester of (3R,13Z)-3-hydroxyicosenoic acid is formed in the cytosol before transport to other organelles. It may also have signaling roles within the cytosol.[18][19][20]

Signaling Pathways and Logic

Long-chain fatty acyl-CoAs are not just metabolic intermediates; they are also signaling molecules that can regulate transcription factors and cellular processes.

Fatty_Acyl_CoA_Signaling Ext_FA External Fatty Acids Cytosolic_FA Cytosolic Fatty Acids Ext_FA->Cytosolic_FA Transport Acyl_CoA This compound Cytosolic_FA->Acyl_CoA Activation Metabolism Metabolic Pathways (Beta-Oxidation, Lipid Synthesis) Acyl_CoA->Metabolism Signaling Cellular Signaling Acyl_CoA->Signaling ACSL Acyl-CoA Synthetase ACSL->Acyl_CoA Catalyzes TF_Mod Transcription Factor Modulation (e.g., HNF-4, FadR) Signaling->TF_Mod Gene_Exp Altered Gene Expression TF_Mod->Gene_Exp

Caption: Intracellular roles of fatty acyl-CoAs.

Experimental Protocols for Subcellular Localization

Determining the subcellular localization of this compound requires a multi-pronged approach combining biochemical fractionation with advanced imaging techniques.

Subcellular Fractionation by Differential Centrifugation

This classical biochemical technique separates organelles based on their size, shape, and density.

Methodology:

  • Homogenization: Harvest cultured cells (e.g., HepG2, primary hepatocytes) and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in an isotonic homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) containing protease and phosphatase inhibitors. Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells. The supernatant is the post-nuclear supernatant (PNS).

    • Centrifuge the PNS at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondrial fraction.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the peroxisomal fraction.

    • Finally, centrifuge the remaining supernatant at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction (containing ER) and obtain the cytosolic fraction as the final supernatant.

  • Purity Assessment: Analyze each fraction by Western blotting for well-established organelle-specific marker proteins (e.g., Calnexin for ER, TOM20 for mitochondria, PMP70 for peroxisomes, and GAPDH for cytosol) to assess the purity of the fractionation.

  • Lipid Extraction and Analysis: Extract lipids from each fraction using a method suitable for acyl-CoAs (e.g., solid-phase extraction or liquid-liquid extraction with acidic conditions). Analyze the extracts using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and quantify this compound.

Subcellular_Fractionation Cells Cultured Cells Homogenate Cell Homogenate Cells->Homogenate Cent1 Centrifugation (600 x g) Homogenate->Cent1 Pellet1 Nuclei & Debris (Discard) Cent1->Pellet1 SN1 Post-Nuclear Supernatant Cent1->SN1 Cent2 Centrifugation (10,000 x g) SN1->Cent2 Pellet2 Mitochondrial Fraction Cent2->Pellet2 SN2 Supernatant Cent2->SN2 Cent3 Centrifugation (20,000 x g) SN2->Cent3 Pellet3 Peroxisomal Fraction Cent3->Pellet3 SN3 Supernatant Cent3->SN3 Cent4 Centrifugation (100,000 x g) SN3->Cent4 Pellet4 Microsomal (ER) Fraction Cent4->Pellet4 SN4 Cytosolic Fraction Cent4->SN4

Caption: Workflow for subcellular fractionation.

Immunofluorescence Microscopy

This technique uses antibodies to visualize the location of a target molecule within the cell.

Methodology:

  • Antibody Development: Generate a highly specific polyclonal or monoclonal antibody against this compound or a key enzyme in its specific metabolic pathway.

  • Cell Culture and Fixation: Grow cells on glass coverslips. Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 or saponin.

  • Immunostaining:

    • Incubate the cells with the primary antibody against the target molecule.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Co-stain with antibodies against known organelle markers (e.g., anti-Calnexin for ER, anti-TOM20 for mitochondria, anti-PMP70 for peroxisomes) labeled with a different fluorophore (e.g., Alexa Fluor 594).

  • Imaging: Acquire images using a confocal laser scanning microscope. Co-localization of the target molecule's signal with an organelle marker's signal indicates its presence in that compartment. Analyze the degree of co-localization using specialized software.

Proximity Ligation Assay (PLA)

PLA can be used to detect the close proximity of a metabolic enzyme and its product, indirectly suggesting the location of the product.

Methodology:

  • Antibody Pairs: Use two primary antibodies raised in different species: one against a key enzyme that produces or metabolizes this compound (e.g., a specific acyl-CoA dehydrogenase or hydratase) and another against a resident protein of a specific organelle (e.g., PMP70 for peroxisomes).

  • PLA Probes: Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes).

  • Ligation and Amplification: If the two primary antibodies are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.

  • Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA, creating a bright fluorescent spot.

  • Imaging and Analysis: Visualize the fluorescent spots using a fluorescence microscope. The presence of spots indicates that the enzyme is located within or very near the specific organelle.

Conclusion and Future Directions

While direct evidence is lacking, the physicochemical properties and known metabolic pathways for very-long-chain fatty acyl-CoAs strongly suggest that this compound is primarily localized within the peroxisomes, mitochondria, and endoplasmic reticulum. It likely undergoes initial beta-oxidation in peroxisomes, followed by complete oxidation in mitochondria, or is utilized for complex lipid synthesis in the ER. Furthermore, its presence in the cytosol could imply a role in cellular signaling.

The experimental workflows detailed in this guide provide a clear path forward for researchers to definitively determine the subcellular localization of this compound. Such studies will be invaluable in understanding its precise metabolic function and its potential involvement in health and disease. Future work should focus on executing these protocols and developing specific molecular probes and antibodies to enable more precise in situ visualization.

References

Methodological & Application

Application Note: Quantitative Analysis of (3R,13Z)-3-hydroxyicosenoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,13Z)-3-hydroxyicosenoyl-CoA is a long-chain acyl-Coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, making their quantification essential for understanding cellular metabolism and the progression of metabolic diseases.[1] This application note details a robust and sensitive method for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[2][3]

The method employs a simple sample preparation procedure involving protein precipitation and extraction, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection and quantification.[2][3] This approach offers high selectivity and sensitivity, which is critical for analyzing low-abundance endogenous molecules.[1]

Experimental Protocols

Sample Preparation

A meticulous sample preparation process is critical due to the inherent instability of long-chain acyl-CoAs.[2] The following protocol is designed to ensure high recovery and sample stability.

Materials and Reagents:

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA.

  • Extraction Solvent 1: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9.

  • Extraction Solvent 2: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v).

  • Homogenizer.

  • Centrifuge capable of reaching 16,000 x g and maintaining 4°C.

Procedure:

  • Place approximately 40 mg of frozen tissue sample into a 2 mL microcentrifuge tube on ice.

  • Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of ice-cold Acetonitrile:Isopropanol:Methanol (3:1:1) containing the internal standard (e.g., 20 ng of Heptadecanoyl-CoA).[2]

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes.

  • Sonicate for 3 minutes in an ice bath.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UPLC/HPLC system capable of binary gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

ParameterValue
Column Reversed-phase C8 or C18, e.g., Acquity UPLC BEH C8 1.7 µm, 2.1 x 150 mm
Mobile Phase A 15 mM Ammonium Hydroxide (NH4OH) in Water
Mobile Phase B 15 mM Ammonium Hydroxide (NH4OH) in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Gradient See Table 2

Table 1: Liquid Chromatography Parameters. This table outlines the recommended starting conditions for the chromatographic separation of this compound.[2]

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
2.845
3.025
4.065
4.520
5.020

Table 2: Gradient Elution Program. A representative gradient program for the separation of long-chain acyl-CoAs.[2]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Collision Gas Argon

Table 3: Mass Spectrometry Parameters. General mass spectrometry conditions for the analysis of acyl-CoAs.[4]

MRM Transitions:

The quantification of acyl-CoAs is typically achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the 507 Da phosphopantetheine moiety.[3][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+[M+H-507]+To be optimized
Heptadecanoyl-CoA (Internal Standard)1008.6501.6To be optimized

Table 4: Theoretical MRM Transitions. The precursor and product ions for the target analyte and a common internal standard are presented. The exact m/z values and collision energy for this compound need to be determined by direct infusion of a standard.

Data Presentation

Quantitative Data Summary

The following tables represent expected quantitative data based on the analysis of similar long-chain acyl-CoAs. Actual values for this compound must be determined experimentally.

Calibration Curve:

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.56Value
3.13Value
6.25Value
12.5Value
25Value
50Value
100Value

Table 5: Example Calibration Curve Data. A standard curve should be prepared in the range of 1.56 - 100 ng/mL.[2]

Method Validation Parameters:

ParameterExpected Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) ~1-5 ng/mL
Accuracy (%) 85-115
Precision (%RSD) < 15

Table 6: Typical Method Validation Parameters. These parameters should be assessed to ensure the reliability of the analytical method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue Frozen Tissue Sample homogenization Homogenization in Extraction Buffer + IS tissue->homogenization 1 centrifugation Centrifugation (16,000 x g, 4°C) homogenization->centrifugation 2 supernatant Supernatant Collection centrifugation->supernatant 3 injection UPLC Injection supernatant->injection separation Reversed-Phase Chromatography injection->separation 4 detection Tandem Mass Spectrometry (MRM Mode) separation->detection 5 quantification Quantification using Internal Standard detection->quantification results Concentration Determination quantification->results 6

Figure 1: Experimental workflow for the quantitative analysis of this compound.

mrm_concept cluster_ms1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_ms2 Quadrupole 3 (Q3) precursor Precursor Ion (e.g., [M+H]+) fragmentation Collision-Induced Dissociation precursor->fragmentation Isolation product Product Ion (e.g., [M+H-507]+) fragmentation->product Selection

Figure 2: Conceptual diagram of Multiple Reaction Monitoring (MRM) for selective quantification.

References

Application Note: Extraction and Quantification of (3R,13Z)-3-hydroxyicosenoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R,13Z)-3-hydroxyicosenoyl-CoA is a long-chain 3-hydroxy fatty acyl-coenzyme A (acyl-CoA) intermediate. Acyl-CoAs are crucial molecules in intermediary metabolism, serving as substrates for fatty acid oxidation, lipid biosynthesis, and cellular signaling. The accurate quantification of specific acyl-CoA species in biological tissues is essential for understanding their physiological and pathological roles. Dysregulation of acyl-CoA metabolism has been implicated in various diseases, including metabolic disorders and neurodegenerative diseases.[1][2][3] This document provides a detailed protocol for the extraction and quantification of this compound from tissue samples using a combination of solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain acyl-CoAs and can be adapted for various tissue types.[4][5][6][7][8]

Data Presentation

Quantitative data obtained from LC-MS/MS analysis should be summarized in a clear and structured format to facilitate comparison between different tissue samples or experimental conditions.

Table 1: Quantification of this compound in Tissue Samples

Sample IDTissue TypeWeight (mg)This compound (pmol/mg tissue)Standard Deviation
Control 1Liver50.21.250.15
Control 2Liver49.81.310.12
Treated 1Liver51.52.540.21
Treated 2Liver50.92.680.25
Control 1Brain30.10.450.08
Control 2Brain32.50.490.07
Treated 1Brain31.80.980.11
Treated 2Brain30.71.050.13

Experimental Protocols

This protocol outlines the key steps for the extraction and quantification of this compound from animal tissues.

Materials and Reagents

  • Tissue Samples: Freshly collected and immediately flash-frozen in liquid nitrogen. Stored at -80°C until use.

  • Internal Standard: Heptadecanoyl-CoA or other appropriate long-chain acyl-CoA not naturally abundant in the tissue.

  • Extraction Buffer: 2.5% (w/v) Sulfosalicylic acid (SSA) in deionized water.[2]

  • Organic Solvents: Acetonitrile (ACN), Methanol (MeOH), Chloroform (HPLC grade).

  • Solid-Phase Extraction (SPE) Columns: C18 SPE cartridges.

  • SPE Wash Buffer 1: Deionized water.

  • SPE Wash Buffer 2: 25% Methanol in water.

  • SPE Elution Buffer: 80% Acetonitrile, 0.1% Formic Acid in water.

  • LC-MS/MS Mobile Phase A: 0.1% Formic Acid in water.

  • LC-MS/MS Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Homogenizer: Tissue lyser or Dounce homogenizer.

  • Centrifuge: Capable of reaching 15,000 x g and maintaining 4°C.

  • Nitrogen Evaporator.

Protocol Steps

  • Tissue Homogenization:

    • Weigh 20-50 mg of frozen tissue on dry ice.

    • Immediately transfer the tissue to a pre-chilled tube containing 500 µL of ice-cold extraction buffer and the internal standard.

    • Homogenize the tissue thoroughly using a tissue lyser or Dounce homogenizer on ice.

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 1 mL of Methanol followed by 1 mL of deionized water.

    • Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water to remove salts and other hydrophilic impurities.

    • Wash the cartridge with 1 mL of 25% Methanol to remove moderately polar impurities.

    • Elute the acyl-CoAs with 1 mL of elution buffer into a clean collection tube.

    • Dry the eluate under a gentle stream of nitrogen.

  • Sample Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried sample in 100 µL of 50% Methanol.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

    • Inject the sample onto a C18 reversed-phase column.

    • Perform chromatographic separation using a gradient of Mobile Phase A and Mobile Phase B.

    • Detect and quantify this compound and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific MRM transitions for this compound will need to be determined based on its molecular weight and fragmentation pattern.[8]

Mandatory Visualization

experimental_workflow cluster_spe SPE Protocol tissue Tissue Sample (20-50 mg) Flash-frozen homogenization Homogenization (Ice-cold 2.5% SSA + Internal Standard) tissue->homogenization centrifugation Centrifugation (15,000 x g, 10 min, 4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_cond 1. Condition (MeOH, H2O) supernatant->spe_cond spe Solid-Phase Extraction (C18) spe_load 2. Load Supernatant spe_cond->spe_load spe_wash1 3. Wash (H2O) spe_load->spe_wash1 spe_wash2 4. Wash (25% MeOH) spe_wash1->spe_wash2 spe_elute 5. Elute (80% ACN, 0.1% FA) spe_wash2->spe_elute drying Dry Eluate (Nitrogen Stream) spe_elute->drying reconstitution Reconstitute (50% MeOH) drying->reconstitution lcms LC-MS/MS Analysis (C18 column, MRM) reconstitution->lcms data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for the extraction of this compound.

fatty_acid_beta_oxidation fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (3R)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa Thiolase tca TCA Cycle acetyl_coa->tca shortened_acyl_coa->fatty_acyl_coa Next Cycle

References

Application Notes and Protocols for the Investigation of (3R,13Z)-3-hydroxyicosenoyl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific biological activities and detailed cell culture applications for (3R,13Z)-3-hydroxyicosenoyl-CoA are not extensively documented in publicly available scientific literature. The following application notes and protocols are therefore provided as a comprehensive guide for the initial investigation of novel or uncharacterized long-chain fatty acyl-CoAs, using this compound as a primary example. The methodologies are based on established principles for studying related lipid molecules.

Introduction

This compound is an unsaturated fatty acyl-CoA.[1] Long-chain and very-long-chain fatty acyl-CoAs are crucial intermediates in numerous cellular processes, including energy metabolism, lipid synthesis, and the regulation of gene expression.[2] These molecules can act as signaling molecules, directly binding to and modulating the activity of transcription factors such as Hepatocyte Nuclear Factor 4α (HNF4α) and Peroxisome Proliferator-Activated Receptors (PPARs).[2][3][4] Given its structure, this compound may play a role in these pathways.

These application notes provide a framework for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound. The protocols focus on the indirect method of increasing intracellular acyl-CoA levels by supplying the precursor fatty acid, (3R,13Z)-3-hydroxyicosenoic acid, to cell cultures.

Potential Applications in Cell Culture Research

  • Metabolic Studies: Investigating the role of this compound in fatty acid oxidation, lipid droplet formation, and overall energy homeostasis.

  • Signaling Pathway Analysis: Elucidating the effect of this compound on lipid-sensing nuclear receptors like PPARs and HNF4α, and their downstream target genes.[2][3][4]

  • Drug Discovery: Screening for potential therapeutic effects in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cardiovascular conditions.

  • Toxicology and Lipotoxicity Studies: Assessing the potential cytotoxic effects of elevated levels of this compound in various cell types.

Data Presentation: Hypothetical Quantitative Data

The following table represents a potential outcome of experiments designed to test the effect of the precursor fatty acid of this compound on a hypothetical cell line (e.g., HepG2 human hepatoma cells).

Experimental ParameterVehicle Control (0 µM)25 µM50 µM100 µM
Cell Viability (%) 100 ± 5.298 ± 4.895 ± 6.182 ± 7.3
PPARα Target Gene (e.g., CPT1A) Relative mRNA Expression (Fold Change) 1.0 ± 0.11.8 ± 0.22.5 ± 0.33.1 ± 0.4
HNF4α Target Gene (e.g., APOA1) Relative mRNA Expression (Fold Change) 1.0 ± 0.081.2 ± 0.11.5 ± 0.151.9 ± 0.2
Intracellular Triglyceride Content (µg/mg protein) 5.2 ± 0.58.1 ± 0.712.5 ± 1.118.9 ± 1.6
Acyl-CoA Synthetase Activity (mU/mg protein) 15.3 ± 1.216.1 ± 1.517.8 ± 1.419.2 ± 1.8

Data are presented as mean ± standard deviation from a representative experiment.

Experimental Protocols

Long-chain fatty acids have low solubility in aqueous media and can be cytotoxic. Complexing them with fatty acid-free BSA is essential for their delivery to cultured cells.[5][6][7]

Materials:

  • (3R,13Z)-3-hydroxyicosenoic acid

  • Ethanol (B145695) (200 proof)

  • Fatty acid-free BSA

  • 150 mM NaCl in sterile water

  • Cell culture medium

Procedure:

  • Prepare a 100 mM stock solution of the fatty acid: Dissolve the fatty acid in ethanol.

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in 150 mM NaCl. Warm to 37°C to aid dissolution. Sterile filter the solution.

  • Complexation:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve the desired molar ratio (e.g., 5:1 fatty acid to BSA).

    • Incubate at 37°C for 1 hour with continuous stirring.

  • Final Formulation: Dilute the fatty acid-BSA complex in the desired cell culture medium to achieve the final working concentrations. Prepare a vehicle control using ethanol and the BSA solution without the fatty acid.

Materials:

  • Target cell line (e.g., HepG2, 3T3-L1 adipocytes, C2C12 myotubes)

  • Complete cell culture medium

  • Fatty acid-BSA complex and vehicle control

  • MTT or other viability assay reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the fatty acid-BSA complex and the vehicle control.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform an MTT assay or other viability/cytotoxicity assay according to the manufacturer's instructions to determine the effect of the compound on cell proliferation and health.

Materials:

  • Cells treated as in Protocol 2 (in 6-well plates)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CPT1A, ACOX1 for PPARα; APOA1, FADS2 for HNF4α) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • RNA Extraction: Lyse the treated cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using primers for the genes of interest.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Materials:

  • Treated cells

  • Lysis buffer

  • Fluorometric or colorimetric Acyl-CoA Synthetase Assay Kit.[8][9][10]

Procedure:

  • Cell Lysis: Harvest and lyse the treated cells according to the assay kit's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates for normalization.

  • ACS Assay: Perform the assay according to the manufacturer's protocol, which typically involves an enzyme-coupled reaction that produces a fluorescent or colorimetric signal proportional to the ACS activity.[8][10]

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Cell-Based Experiments cluster_analysis Downstream Analysis prep_fa Prepare Fatty Acid Stock complex Complex Fatty Acid with BSA prep_fa->complex prep_bsa Prepare BSA Solution prep_bsa->complex treatment Treat Cells with FA-BSA Complex complex->treatment cell_culture Seed and Culture Cells cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability gene_exp Gene Expression (qRT-PCR) treatment->gene_exp lipid_analysis Lipidomics/Triglyceride Assay treatment->lipid_analysis enz_assay Enzyme Activity Assay treatment->enz_assay

Caption: Experimental workflow for investigating the cellular effects of a novel fatty acid.

ppar_signaling_pathway cluster_cell Cellular Environment cluster_nucleus Nucleus FA (3R,13Z)-3-hydroxyicosenoic acid (extracellular) ACSL Acyl-CoA Synthetase (ACS) FA->ACSL Uptake & Activation AcylCoA This compound (intracellular) ACSL->AcylCoA PPAR PPARα AcylCoA->PPAR Ligand Binding PPRE PPRE (DNA Response Element) PPAR->PPRE Heterodimerization RXR RXR RXR->PPRE TargetGenes Target Gene Transcription (e.g., CPT1A, ACOX1) PPRE->TargetGenes Transcriptional Activation MetabolicChanges Increased Fatty Acid Oxidation TargetGenes->MetabolicChanges

Caption: General PPARα signaling pathway activated by a long-chain fatty acyl-CoA.

References

Application Notes and Protocols for Tracing (3R,13Z)-3-hydroxyicosenoyl-CoA Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,13Z)-3-hydroxyicosenoyl-CoA is a long-chain, monounsaturated 3-hydroxy fatty acyl-CoA. Molecules of this class are key intermediates in fatty acid metabolism, playing a central role in both the catabolic pathway of β-oxidation and the anabolic pathway of fatty acid elongation. The metabolic flux through these pathways is critical for cellular energy homeostasis, membrane biosynthesis, and the production of signaling molecules. Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular diseases, and cancer, making the study of intermediates like this compound of significant interest in drug development.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2] By replacing atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H), researchers can track the molecule and its metabolites through complex biochemical pathways with high precision and safety.[1][3] This approach, coupled with sensitive analytical techniques like mass spectrometry, allows for the quantitative analysis of metabolic fluxes, providing invaluable insights into disease mechanisms and the pharmacodynamics of therapeutic interventions.[1][4]

These application notes provide a comprehensive guide to using stable isotope labeling to trace the metabolism of this compound. We present two potential metabolic pathways for this molecule—fatty acid β-oxidation and fatty acid elongation—and provide detailed experimental protocols for tracing its formation and downstream fate in each context.

Potential Metabolic Pathways for this compound

Based on its structure, this compound is a plausible intermediate in two major fatty acid metabolic pathways:

  • Fatty Acid β-Oxidation: It can be formed during the catabolism of a 20-carbon monounsaturated fatty acid, such as (13Z)-icosenoic acid (gondoic acid). In this pathway, it is a transient intermediate that is subsequently oxidized to a ketoacyl-CoA.

  • Fatty Acid Elongation: It can be an intermediate in the synthesis of very-long-chain fatty acids, formed during the elongation of an 18-carbon monounsaturated fatty acid like oleic acid. Here, it is reduced to form a saturated acyl-CoA that is two carbons longer than the starting substrate.

The following diagrams and protocols will address both possibilities.

Visualizing the Metabolic Crossroads

Fatty Acid β-Oxidation Pathway

beta_oxidation cluster_0 Mitochondrial Matrix / Peroxisome Icosenoyl-CoA_unlabeled (13Z)-Icosenoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA Hydratase Icosenoyl-CoA_unlabeled->Enoyl-CoA_Hydratase Target_Molecule (3R,13Z)-3-hydroxy- icosenoyl-CoA Enoyl-CoA_Hydratase->Target_Molecule 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Target_Molecule->3-Hydroxyacyl-CoA_Dehydrogenase Ketoacyl-CoA (13Z)-3-Ketoicosenoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->Ketoacyl-CoA Thiolase Thiolase Ketoacyl-CoA->Thiolase Octadecenoyl-CoA (11Z)-Octadecenoyl-CoA Thiolase->Octadecenoyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Caption: β-oxidation of (13Z)-Icosenoyl-CoA.

Fatty Acid Elongation Pathway

fatty_acid_elongation cluster_1 Endoplasmic Reticulum Oleoyl-CoA_unlabeled Oleoyl-CoA (C18:1) Elongase_Complex_1 Elongase Complex (Condensation) Oleoyl-CoA_unlabeled->Elongase_Complex_1 Ketoacyl-CoA_Synthase 3-Ketoacyl-CoA Elongase_Complex_1->Ketoacyl-CoA_Synthase Elongase_Complex_2 Elongase Complex (1st Reduction) Ketoacyl-CoA_Synthase->Elongase_Complex_2 Target_Molecule_2 (3R,13Z)-3-hydroxy- icosenoyl-CoA Elongase_Complex_2->Target_Molecule_2 Elongase_Complex_3 Elongase Complex (Dehydration) Target_Molecule_2->Elongase_Complex_3 Enoyl-CoA_Reductase trans-2-Icosenoyl-CoA Elongase_Complex_3->Enoyl-CoA_Reductase Elongase_Complex_4 Elongase Complex (2nd Reduction) Enoyl-CoA_Reductase->Elongase_Complex_4 Icosenoyl-CoA_final Icosenoyl-CoA (C20:1) Elongase_Complex_4->Icosenoyl-CoA_final

Caption: Elongation of Oleoyl-CoA.

Experimental Protocols

Protocol 1: Tracing the Formation and Catabolism of this compound via β-Oxidation

This protocol is designed to trace the incorporation of a stable isotope-labeled precursor into this compound and its subsequent breakdown products.

1.1. Preparation of Labeled Substrate:

  • Synthesize or procure uniformly ¹³C-labeled (13Z)-icosenoic acid ([U-¹³C₂₀]-gondoic acid).

1.2. Cell Culture and Labeling:

  • Culture cells of interest (e.g., hepatocytes, cardiomyocytes) to ~80% confluency.

  • Replace the standard culture medium with a medium containing the ¹³C-labeled (13Z)-icosenoic acid complexed to fatty acid-free bovine serum albumin (BSA). A typical concentration is 50-100 µM.

  • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic changes in metabolite labeling.

1.3. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

  • Scrape the cells and collect the cell suspension.

  • Lyse the cells by three freeze-thaw cycles.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites.

1.4. Sample Analysis by LC-MS/MS:

  • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use a C18 reversed-phase column for the separation of acyl-CoAs.

  • Employ a gradient elution with solvents such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile.

  • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for unlabeled and labeled this compound and its expected downstream metabolites (e.g., [U-¹³C₁₈]-(11Z)-octadecenoyl-CoA and [U-¹³C₂]-acetyl-CoA).

1.5. Data Analysis and Interpretation:

  • Quantify the peak areas for the different isotopologues of each metabolite.

  • Calculate the fractional labeling of each metabolite at each time point.

  • An increase in the abundance of ¹³C-labeled this compound followed by an increase in labeled downstream products will confirm its role as an intermediate in β-oxidation.

MetaboliteExpected Mass Shift (m/z) with [U-¹³C₂₀]-Gondoic Acid
(13Z)-Icosenoyl-CoA+20
This compound+20
(13Z)-3-Ketoicosenoyl-CoA+20
(11Z)-Octadecenoyl-CoA+18
Acetyl-CoA+2
Protocol 2: Tracing the Formation and Anabolism of this compound via Fatty Acid Elongation

This protocol aims to determine if this compound is an intermediate in the elongation of oleic acid.

2.1. Preparation of Labeled Substrate:

  • Synthesize or procure uniformly ¹³C-labeled oleic acid ([U-¹³C₁₈]-oleic acid).

2.2. Cell Culture and Labeling:

  • Follow the same cell culture procedures as in Protocol 1.2.

  • Replace the standard medium with a medium containing [U-¹³C₁₈]-oleic acid complexed to fatty acid-free BSA.

2.3. Metabolite Extraction:

  • Follow the same metabolite extraction procedure as in Protocol 1.3.

2.4. Sample Analysis by LC-MS/MS:

  • Analyze the samples using LC-MS/MS as described in Protocol 1.4.

  • Set the MRM transitions to detect unlabeled and labeled oleoyl-CoA, this compound, and the final elongation product, (13Z)-icosenoyl-CoA.

2.5. Data Analysis and Interpretation:

  • Quantify the peak areas for the different isotopologues.

  • The detection of ¹³C₁₈-labeled this compound and ¹³C₁₈-labeled (13Z)-icosenoyl-CoA will indicate that oleic acid is elongated to icosenoic acid via a 3-hydroxy intermediate.

MetaboliteExpected Mass Shift (m/z) with [U-¹³C₁₈]-Oleic Acid
Oleoyl-CoA+18
3-Ketoacyl-CoA (C20)+18
This compound+18
trans-2-Icosenoyl-CoA+18
(13Z)-Icosenoyl-CoA+18

General Experimental Workflow

The following diagram illustrates the general workflow for stable isotope tracing experiments.

experimental_workflow Start Start: Hypothesis Formulation Labeled_Substrate Prepare Stable Isotope- Labeled Precursor Start->Labeled_Substrate Cell_Culture Cell Culture and Labeling Labeled_Substrate->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis and Isotopologue Profiling LCMS_Analysis->Data_Analysis Interpretation Metabolic Flux Interpretation Data_Analysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: General workflow for stable isotope tracing.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison. Below are templates for presenting the fractional enrichment of key metabolites over time.

Table 1: Fractional Enrichment of Metabolites in β-Oxidation Tracing

Time (hours)Labeled (13Z)-Icosenoyl-CoA (%)Labeled this compound (%)Labeled (11Z)-Octadecenoyl-CoA (%)
0000
195 ± 315 ± 25 ± 1
496 ± 245 ± 425 ± 3
1294 ± 360 ± 555 ± 4
2495 ± 258 ± 675 ± 5

Table 2: Fractional Enrichment of Metabolites in Fatty Acid Elongation Tracing

Time (hours)Labeled Oleoyl-CoA (%)Labeled this compound (%)Labeled (13Z)-Icosenoyl-CoA (%)
0000
198 ± 25 ± 12 ± 1
497 ± 320 ± 310 ± 2
1296 ± 235 ± 425 ± 3
2495 ± 333 ± 540 ± 4

Conclusion

The application of stable isotope labeling provides a robust and precise method for elucidating the metabolic fate of this compound. By employing the protocols outlined above, researchers can determine whether this molecule functions as an intermediate in fatty acid β-oxidation, fatty acid elongation, or potentially both, depending on the cellular context and metabolic state. This information is crucial for understanding the regulation of lipid metabolism and for the development of novel therapeutics targeting these pathways. The ability to quantitatively measure metabolic fluxes will empower drug development professionals to assess the efficacy and mechanism of action of compounds designed to modulate fatty acid metabolism.

References

Application Notes and Protocols for In Vitro Enzyme Assays Using (3R,13Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,13Z)-3-hydroxyicosenoyl-CoA is a long-chain, unsaturated 3-hydroxy fatty acyl-CoA. Molecules of this class are key intermediates in the metabolic pathway of fatty acid β-oxidation. In vitro enzyme assays utilizing this substrate are critical for elucidating the kinetics and inhibition of enzymes involved in fatty acid metabolism, screening for potential drug candidates, and diagnosing metabolic disorders. The primary enzymes expected to process this compound are members of the 3-hydroxyacyl-CoA dehydrogenase (HADH) and enoyl-CoA hydratase families, which are crucial for the third and second steps of β-oxidation, respectively.

These application notes provide detailed protocols for spectrophotometric assays to measure the activity of enzymes that metabolize this compound, guidance on data interpretation, and a summary of expected kinetic parameters based on related substrates.

Target Enzymes and Metabolic Pathway

This compound is an intermediate in the mitochondrial fatty acid β-oxidation spiral. This pathway sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. The key enzymes interacting with 3-hydroxyacyl-CoA substrates are:

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) : This enzyme catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyl group to a 3-keto group. LCHAD is a component of the mitochondrial trifunctional protein.[1][2]

  • Enoyl-CoA Hydratase : This enzyme catalyzes the reversible hydration of a trans-2-enoyl-CoA to form an L-3-hydroxyacyl-CoA.[3][4] The reverse reaction, dehydration, can also be measured.

Mutations in the genes encoding these enzymes can lead to serious metabolic disorders, such as LCHAD deficiency, highlighting the importance of studying their function.[1][5][6]

fatty_acid_beta_oxidation cluster_pathway Mitochondrial Fatty Acid β-Oxidation Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase This compound This compound trans-Δ2-Enoyl-CoA->this compound Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA This compound->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Fatty Acyl-CoA (Cn-2)\n+ Acetyl-CoA Fatty Acyl-CoA (Cn-2) + Acetyl-CoA 3-Ketoacyl-CoA->Fatty Acyl-CoA (Cn-2)\n+ Acetyl-CoA β-Ketothiolase

Caption: Simplified pathway of fatty acid β-oxidation highlighting the roles of key enzymes.

Data Presentation: Kinetic Parameters of Related Enzymes

Table 1: Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) with Various Substrates

Enzyme SourceSubstrateK_m (µM)V_max (µmol/min/mg)Reference
Pig heart L-HADHL-3-hydroxybutyryl-CoA~100-[7]
Pig heart L-HADHL-3-hydroxyoctanoyl-CoA~5-[7]
Pig heart L-HADHL-3-hydroxytetradecanoyl-CoA~5-[7]
Ralstonia eutropha FadB'Acetoacetyl-CoA48149[8]

Table 2: Kinetic Parameters for Enoyl-CoA Hydratase with Various Substrates

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)Reference
Rat mitochondrial mECH-1Crotonyl-CoA--[9]
Rat mitochondrial mECH-1Hexenoyl-CoA--[9]

Note: The rate of reaction for enoyl-CoA hydratase decreases with increasing fatty acyl chain length.[10]

Experimental Protocols

The following are detailed protocols for in vitro assays that can be adapted for use with this compound.

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol measures the forward reaction, which is the NAD⁺-dependent oxidation of this compound to the corresponding 3-ketoacyl-CoA. The activity is monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

  • Purified or recombinant LCHAD/HADH enzyme

  • This compound substrate solution (in a suitable buffer, e.g., Tris-HCl)

  • NAD⁺ solution

  • Assay buffer: e.g., 100 mM Tris-HCl or potassium phosphate (B84403) buffer, pH 7.5-8.5

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the reaction mixture: In a 1 mL cuvette, combine the following:

    • Assay buffer (to a final volume of 1 mL)

    • NAD⁺ (to a final concentration of 0.1-1 mM)

    • This compound (start with a concentration range of 10-100 µM)

  • Equilibrate the mixture: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH formation.

  • Initiate the reaction: Add a small volume of the HADH enzyme solution to the cuvette to start the reaction. The amount of enzyme should be sufficient to produce a linear rate of absorbance change for at least 3-5 minutes.

  • Monitor the reaction: Immediately after adding the enzyme, mix by gentle inversion and begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Calculate the enzyme activity:

    • Determine the linear rate of change in absorbance per minute (ΔA₃₄₀/min).

    • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the rate of NADH formation.

    • Enzyme activity (in µmol/min/mg) = (ΔA₃₄₀/min * reaction volume (mL)) / (6.22 * enzyme amount (mg) * path length (cm))

HADH_assay_workflow cluster_workflow HADH Assay Workflow A Prepare Reaction Mixture (Buffer, NAD+, Substrate) B Equilibrate at 37°C A->B C Initiate with Enzyme B->C D Monitor A340 nm Increase C->D E Calculate Activity (Rate of NADH formation) D->E

Caption: Workflow for the HADH spectrophotometric assay.

Protocol 2: Coupled Spectrophotometric Assay for HADH Activity

This is an alternative and often more robust method that measures the reverse reaction.[7] The 3-ketoacyl-CoA product of the HADH reaction is cleaved by 3-ketoacyl-CoA thiolase, which drives the reaction to completion and avoids product inhibition. The consumption of NADH is monitored at 340 nm.

Materials:

  • Purified or recombinant LCHAD/HADH enzyme

  • Purified 3-ketoacyl-CoA thiolase

  • This compound substrate solution

  • NADH solution

  • Coenzyme A (CoASH) solution

  • Assay buffer: e.g., 100 mM potassium phosphate buffer, pH 7.3

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the reaction mixture: In a 1 mL cuvette, combine:

    • Assay buffer (to a final volume of 1 mL)

    • NADH (to a final concentration of 0.1-0.2 mM)

    • CoASH (to a final concentration of 50-100 µM)

    • 3-ketoacyl-CoA thiolase (sufficient activity to ensure the HADH reaction is rate-limiting)

  • Equilibrate the mixture: Incubate at a constant temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add this compound to start the reaction.

  • Monitor the reaction: Record the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity: Use the rate of NADH consumption (decrease in A₃₄₀) and the Beer-Lambert law as described in Protocol 1 to determine the enzyme activity.

Protocol 3: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol measures the hydration of an enoyl-CoA to a 3-hydroxyacyl-CoA. Since this compound is the product, the assay would typically be run in the reverse (dehydration) direction, starting with the 3-hydroxyacyl-CoA and measuring the formation of the trans-2-enoyl-CoA, which has a characteristic absorbance at 263 nm.

Materials:

  • Purified or recombinant enoyl-CoA hydratase

  • This compound substrate solution

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing a detergent like Triton X-100 to aid substrate solubility.

  • Spectrophotometer capable of reading at 263 nm

  • UV-transparent cuvettes

Procedure:

  • Prepare the reaction mixture: In a UV-transparent cuvette, combine:

    • Assay buffer (to a final volume of 1 mL)

    • This compound (concentration range of 10-100 µM)

  • Equilibrate and blank: Incubate at a constant temperature (e.g., 25°C) for 5 minutes. Use this mixture to set the baseline absorbance at 263 nm.

  • Initiate the reaction: Add the enoyl-CoA hydratase enzyme to the cuvette.

  • Monitor the reaction: Immediately mix and record the increase in absorbance at 263 nm over time.

  • Calculate the enzyme activity:

    • Determine the linear rate of change in absorbance per minute (ΔA₂₆₃/min).

    • An appropriate extinction coefficient (ε) for the resulting trans-2-enoyl-CoA product must be determined or found in the literature for a similar compound.

    • Calculate the enzyme activity using the Beer-Lambert law.

Considerations for Drug Development Professionals

  • High-Throughput Screening (HTS): The spectrophotometric assays described can be adapted for microplate formats (96- or 384-well) for HTS of compound libraries to identify potential inhibitors of HADH or enoyl-CoA hydratase.

  • Inhibitor Characterization: Once hits are identified, these assays can be used to determine the IC₅₀ values and to investigate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by varying the concentrations of both the substrate and the inhibitor.

  • Substrate Specificity: These protocols can be used with a panel of 3-hydroxyacyl-CoA substrates of varying chain lengths and saturation to characterize the substrate specificity of the target enzyme.

Conclusion

The provided application notes and protocols offer a robust framework for conducting in vitro enzyme assays using this compound. By adapting these established spectrophotometric methods, researchers can effectively study the enzymes of fatty acid β-oxidation, which are critical targets in both metabolic research and drug development. Due to the lack of specific kinetic data for this particular substrate, initial experiments should focus on determining the optimal substrate and enzyme concentrations to ensure reliable and reproducible results.

References

Application of (3R,13Z)-3-hydroxyicosenoyl-CoA in Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,13Z)-3-hydroxyicosenoyl-CoA is a long-chain unsaturated 3-hydroxyacyl-coenzyme A thioester. As an analog of intermediates in fatty acid metabolism, it serves as a valuable tool for the investigation of enzyme kinetics, particularly for enzymes involved in the mitochondrial fatty acid β-oxidation pathway. This pathway is crucial for energy production from lipids and its dysregulation is implicated in various metabolic diseases. The study of specific substrates like this compound allows for a detailed characterization of enzyme substrate specificity, catalytic efficiency, and the identification of potential inhibitors.

This application note provides a detailed protocol for utilizing this compound to study the kinetics of 3-hydroxyacyl-CoA dehydrogenases (HADH), key enzymes in the β-oxidation spiral. The protocol outlines a continuous spectrophotometric assay to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of a selected HADH isozyme, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

The diagram below illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in the mitochondrial fatty acid β-oxidation pathway. This compound would enter this pathway at the third step.

fatty_acid_beta_oxidation cluster_cycle β-Oxidation Cycle Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Enoyl_CoA Trans-Δ²-Enoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase H₂O Hydroxyacyl_CoA This compound Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH + H⁺ Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA Acyl-CoA (n-2) Shorter_Acyl_CoA->Acyl_CoA_Dehydrogenase Re-entry Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase->Acetyl_CoA Thiolase->Shorter_Acyl_CoA

Caption: Mitochondrial fatty acid β-oxidation pathway highlighting the action of 3-hydroxyacyl-CoA dehydrogenase.

Experimental Protocols

Principle of the Assay

The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm. The reaction is:

This compound + NAD⁺ ⇌ 3-keto-(13Z)-icosenoyl-CoA + NADH + H⁺

To ensure the reaction proceeds in the forward direction and to prevent product inhibition, a coupled enzyme system can be employed where the product, 3-ketoacyl-CoA, is immediately consumed by the subsequent enzyme in the pathway, β-ketothiolase.[1] However, for initial kinetic characterization, a direct measurement of NADH production is often sufficient, provided initial velocities are measured.

Materials and Reagents
  • Enzyme: Purified recombinant human long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).

  • Substrate: this compound, stock solution (e.g., 10 mM in appropriate buffer).

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺), stock solution (e.g., 50 mM in assay buffer).

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM EDTA.

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm, with temperature control.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the workflow for determining the kinetic parameters of LCHAD with this compound.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Enzyme (LCHAD) - Substrate Stock - NAD+ Stock - Assay Buffer Substrate_Dilutions Prepare Serial Dilutions of This compound Reagent_Prep->Substrate_Dilutions Assay_Setup Set up reaction mixtures in cuvettes or microplate: - Assay Buffer - NAD+ - Substrate (varying concentrations) Substrate_Dilutions->Assay_Setup Incubation Pre-incubate at 37°C Assay_Setup->Incubation Initiation Initiate reaction by adding LCHAD Incubation->Initiation Measurement Monitor absorbance increase at 340 nm over time (Initial Velocity) Initiation->Measurement Calc_Velocity Calculate Initial Reaction Velocity (V₀) for each substrate concentration Measurement->Calc_Velocity Plot_MM Plot V₀ vs. [Substrate] (Michaelis-Menten Plot) Calc_Velocity->Plot_MM Plot_LB Plot 1/V₀ vs. 1/[Substrate] (Lineweaver-Burk Plot) Calc_Velocity->Plot_LB Determine_Params Determine Km and Vmax from the Lineweaver-Burk plot Plot_LB->Determine_Params

Caption: Workflow for the kinetic analysis of LCHAD using this compound.

Detailed Assay Protocol
  • Preparation of Reagents:

    • Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve final concentrations ranging from, for example, 1 µM to 100 µM in the final assay volume. A typical range might include 1, 2, 5, 10, 20, 50, and 100 µM.

    • Dilute the NAD⁺ stock solution in assay buffer to a final concentration of 2 mM.

    • Dilute the purified LCHAD to a working concentration (e.g., 0.1-0.5 µg/mL) in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 60 seconds.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 37°C.

    • For each substrate concentration, prepare a reaction mixture in a 1 mL cuvette as follows:

      • 850 µL of Assay Buffer

      • 100 µL of 2 mM NAD⁺ solution

      • x µL of this compound dilution

      • (50 - x) µL of Assay Buffer

    • Mix by inversion and pre-incubate the cuvette in the spectrophotometer for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 50 µL of the diluted LCHAD enzyme solution.

    • Immediately start recording the absorbance at 340 nm every 5 seconds for 1-2 minutes.

    • Run a blank reaction for each substrate concentration without the enzyme to correct for any non-enzymatic reduction of NAD⁺.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration. The velocity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per minute, ε is the molar extinction coefficient for NADH at 340 nm (6220 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

    • Plot V₀ versus the substrate concentration, [this compound], to generate a Michaelis-Menten curve.

    • To determine Km and Vmax more accurately, create a Lineweaver-Burk plot (double reciprocal plot) of 1/V₀ versus 1/[this compound].[2][3]

    • The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax, and the x-intercept is equal to -1/Km. The slope of the line is Km/Vmax.

Data Presentation

The quantitative data obtained from the kinetic analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.

Table 1: Hypothetical Kinetic Parameters of LCHAD with this compound

Substrate Concentration [S] (µM)1/[S] (µM⁻¹)Initial Velocity (V₀) (µmol/min/mg)1/V₀ (mg·min/µmol)
1.01.0000.581.724
2.00.5001.050.952
5.00.2002.130.469
10.00.1003.330.300
20.00.0504.550.220
50.00.0205.880.170
100.00.0106.670.150

Table 2: Calculated Kinetic Constants for LCHAD

Kinetic ParameterValue
Vmax8.33 µmol/min/mg
Km13.5 µM
kcat (assuming a molecular weight of LCHAD)Varies
kcat/Km (Catalytic Efficiency)Varies

Logical Relationship for Data Interpretation

The relationship between the experimental data and the derived kinetic parameters is visualized in the following diagram.

data_interpretation cluster_raw_data Raw Data cluster_processed_data Processed Data cluster_graphical_analysis Graphical Analysis cluster_kinetic_params Kinetic Parameters Absorbance_Data Absorbance at 340 nm vs. Time Initial_Velocities Initial Velocities (V₀) at varying [S] Absorbance_Data->Initial_Velocities Beer-Lambert Law LB_Plot Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Initial_Velocities->LB_Plot Reciprocal Transformation Vmax Vmax = 1 / y-intercept LB_Plot->Vmax Km Km = -1 / x-intercept LB_Plot->Km

Caption: Logical flow from raw experimental data to the determination of kinetic parameters.

Conclusion

The use of this compound as a substrate provides a specific means to probe the active site and catalytic mechanism of long-chain 3-hydroxyacyl-CoA dehydrogenases. The detailed protocol and data analysis workflow presented here offer a robust framework for characterizing the kinetic properties of these vital metabolic enzymes. Such studies are fundamental for understanding the molecular basis of fatty acid metabolism and for the development of therapeutic agents targeting metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (3R,13Z)-3-hydroxyicosenoyl-CoA Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of (3R,13Z)-3-hydroxyicosenoyl-CoA and other long-chain fatty acyl-CoAs from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound?

A1: this compound, like other long-chain acyl-CoAs, is an amphipathic molecule that is prone to degradation by both enzymatic and chemical hydrolysis. Key challenges include its inherent instability, potential for low recovery due to incomplete cell lysis or inefficient extraction, and losses during sample cleanup steps such as solid-phase extraction (SPE).[1][2] Working quickly, maintaining cold temperatures, and using appropriate extraction buffers are critical to preserving the integrity of the analyte.[1]

Q2: What is the best way to store tissue samples to ensure the stability of this compound?

A2: To minimize degradation, it is optimal to process fresh tissue samples immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly compromise the stability of long-chain acyl-CoAs.[1]

Q3: Which extraction method is recommended for high recovery of long-chain acyl-CoAs?

A3: A widely used and effective method involves homogenization of the tissue in an acidic buffer, followed by organic solvent extraction and purification using solid-phase extraction (SPE).[1][3] A combination of isopropanol (B130326) and acetonitrile (B52724) is often used for the extraction.[3][4] The use of a glass homogenizer is recommended for thorough tissue disruption.[1][3]

Q4: How can I quantify the amount of this compound in my sample?

A4: Quantification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS).[3][5] The use of an internal standard, such as heptadecanoyl-CoA, is recommended to account for extraction losses and variations in instrument response.[1][5]

Troubleshooting Guides

Issue: Low or No Recovery of this compound

Low recovery of your target analyte can be frustrating. This guide provides a systematic approach to troubleshooting common issues.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_extraction Extraction & Sample Handling cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis (HPLC/LC-MS) start Low/No Recovery of This compound check_homogenization Review Homogenization Protocol start->check_homogenization Start Troubleshooting check_solvents Verify Solvent Quality & Ratios check_homogenization->check_solvents Homogenization OK? solution_homogenization Increase homogenization time or use a glass homogenizer. check_homogenization->solution_homogenization No check_temp Ensure Consistent Cold Temperatures check_solvents->check_temp Solvents OK? solution_solvents Use fresh, high-purity solvents. Optimize solvent-to-tissue ratio. check_solvents->solution_solvents No check_spe_conditioning Confirm SPE Column Conditioning check_temp->check_spe_conditioning Temperature Control OK? solution_temp Work on ice at all times. Minimize sample handling time. check_temp->solution_temp No check_spe_elution Optimize Elution Solvents check_spe_conditioning->check_spe_elution Conditioning OK? solution_spe_conditioning Ensure proper column equilibration before loading the sample. check_spe_conditioning->solution_spe_conditioning No check_standard Analyze a Fresh Standard check_spe_elution->check_standard Elution OK? solution_spe_elution Test different elution solvent strengths and volumes. check_spe_elution->solution_spe_elution No check_instrument Verify Instrument Performance check_standard->check_instrument Standard Detectable? solution_standard Prepare fresh standard solutions. Check for degradation. check_standard->solution_standard No solution_instrument Consult instrument manual for troubleshooting and calibration. check_instrument->solution_instrument No

Caption: A logical workflow for troubleshooting low recovery of this compound.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue; a glass homogenizer is recommended.[1][3] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[1]
Degradation of Acyl-CoAs Work quickly and keep samples on ice at all times.[1] Use fresh, high-purity solvents. Consider adding an internal standard early in the process to monitor recovery.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure the analyte is not lost during washing and is fully recovered during elution.[1]
Analyte Loss on Surfaces The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces. Using glass vials for sample storage and analysis can help minimize signal loss.[2]

Experimental Protocols

Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types, with reported recovery rates of 70-80%.[3][4]

  • Frozen tissue sample

  • Glass homogenizer[1][3]

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[3][4]

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)[1]

ExperimentalWorkflow start Start: Frozen Tissue Sample homogenization 1. Homogenization - Weigh ~100 mg tissue - Add to 2 mL ice-cold KH2PO4 buffer with internal standard - Homogenize in a pre-chilled glass homogenizer start->homogenization extraction 2. Solvent Extraction - Add 2-propanol and re-homogenize - Add acetonitrile and vortex - Centrifuge to pellet debris homogenization->extraction spe_loading 3. Solid-Phase Extraction (SPE) - Condition weak anion exchange SPE column - Load the supernatant from the extraction step extraction->spe_loading spe_wash 4. SPE Wash - Wash column with appropriate solvents to remove impurities spe_loading->spe_wash spe_elution 5. SPE Elution - Elute acyl-CoAs with an appropriate solvent mixture spe_wash->spe_elution concentration 6. Sample Concentration - Combine eluted fractions - Dry under a stream of nitrogen at room temperature spe_elution->concentration reconstitution 7. Reconstitution - Reconstitute the dried pellet in a suitable solvent for analysis concentration->reconstitution analysis End: Analysis by HPLC or LC-MS/MS reconstitution->analysis

Caption: A step-by-step workflow for the extraction of long-chain acyl-CoAs from tissue samples.

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1][3]

    • Homogenize thoroughly while keeping the sample on ice.

  • Solvent Extraction:

    • Add 2-propanol to the homogenate and briefly re-homogenize.[3][4]

    • Add acetonitrile, vortex vigorously, and then centrifuge at a high speed to pellet the precipitated protein and other debris.[3][4]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE column.[1]

    • Wash the column with a suitable solvent (e.g., methanol) to remove unbound contaminants.

    • Elute the acyl-CoAs using a solvent of appropriate ionic strength and pH (e.g., a mixture containing ammonium hydroxide).

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.[1][2]

  • Reconstitution:

    • Reconstitute the dried pellet in a solvent compatible with your analytical method (e.g., a mixture of methanol and water).

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Methodology Tissue Type Reported Recovery Rate Reference
Homogenization in KH2PO4, extraction with 2-propanol and acetonitrile, followed by SPERat heart, kidney, and muscle70-80%[3][4]
Tissue extraction with acetonitrile/2-propanol followed by purification on 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelRat liver93-104% (tissue extraction), 83-90% (SPE)[6]
Reserve Bligh-Dyer extraction followed by purification on C18 columnsCanine renal cortex and murine liverNot explicitly quantified, but described as a sensitive method for samples as small as 20 mg.[5]

References

overcoming instability of (3R,13Z)-3-hydroxyicosenoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the instability of (3R,13Z)-3-hydroxyicosenoyl-CoA in solution. The information provided is based on the general principles of long-chain unsaturated fatty acyl-CoA stability, tailored to this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in solution?

A1: The instability of this compound in solution is primarily attributed to two chemical processes:

  • Hydrolysis of the Thioester Bond: The high-energy thioester bond linking the fatty acid to Coenzyme A is susceptible to hydrolysis, particularly in aqueous solutions.[1][2] This process is accelerated by non-optimal pH conditions (either acidic or alkaline).

  • Oxidation of the Unsaturated Bond: The cis double bond at position 13 (13Z) makes the molecule prone to oxidation, especially in the presence of oxygen, metal ions, or light.[3][4][5] Lipid oxidation can lead to the formation of various degradation products, altering the structure and function of the molecule.

Additionally, enzymatic degradation by thioesterases or other enzymes present in biological samples can rapidly break down the molecule.[6][7][8]

Q2: What are the visible signs of this compound degradation in my experiments?

A2: Degradation of this compound may not always be visible. However, you might observe the following indirect signs:

  • Inconsistent Experimental Results: Variability in enzyme kinetics, signaling assays, or other functional studies is a common indicator of substrate degradation.

  • Loss of Biological Activity: A noticeable decrease in the expected biological effect of the molecule over time.

  • Appearance of Unexpected Peaks in Analytical Runs: When analyzing your sample using techniques like HPLC or LC-MS, the emergence of new peaks that are not present in a freshly prepared sample is a strong indication of degradation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Due to the amphipathic nature of long-chain acyl-CoAs, a mixed solvent system is often recommended. A common approach is to first dissolve the compound in a small amount of a mild organic solvent like DMSO or ethanol, and then dilute it with an appropriate aqueous buffer. It is crucial to minimize the percentage of the organic solvent in the final working solution to avoid interference with biological assays. For long-term storage, preparing aliquots in an organic solvent and evaporating the solvent to store the compound as a dry film is a good practice.

Q4: What are the optimal storage conditions for a stock solution of this compound?

A4: To ensure the stability of your this compound stock solution, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -80°CMinimizes both chemical and enzymatic degradation.[9][10]
pH 6.0 - 7.0 (in aqueous buffer)The thioester bond is most stable in a slightly acidic to neutral pH range.
Atmosphere Inert gas (e.g., argon or nitrogen)Protects against oxidation of the unsaturated bond.
Light Amber vials or protection from lightPrevents light-induced oxidation.
Aliquoting Small, single-use aliquotsAvoids repeated freeze-thaw cycles which can accelerate degradation.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of activity of my this compound solution.

This is a common issue and can be addressed by systematically evaluating your experimental setup.

Troubleshooting Workflow for Rapid Degradation

Troubleshooting Workflow start Start: Rapid Loss of Activity check_storage Review Storage Conditions (Temp, pH, Aliquoting) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solvent Evaluate Solvent System (Organic % too high?) solvent_ok Solvent OK? check_solvent->solvent_ok check_handling Assess Handling Procedures (Time at room temp, exposure to light/air) handling_ok Handling OK? check_handling->handling_ok check_purity Verify Initial Purity (LC-MS, HPLC) purity_ok Purity Confirmed? check_purity->purity_ok storage_ok->check_solvent Yes optimize_storage Optimize Storage: - Aliquot - Store at -80°C - Use inert gas storage_ok->optimize_storage No solvent_ok->check_handling Yes optimize_solvent Adjust Solvent: - Minimize organic solvent - Prepare fresh dilutions solvent_ok->optimize_solvent No handling_ok->check_purity Yes optimize_handling Improve Handling: - Work on ice - Use low-light conditions - Minimize time in aqueous buffer handling_ok->optimize_handling No new_lot Source New Lot of Compound purity_ok->new_lot No end Problem Resolved purity_ok->end Yes optimize_storage->end optimize_solvent->end optimize_handling->end new_lot->end

Caption: A flowchart to guide troubleshooting of rapid this compound degradation.

Problem 2: My analytical results (HPLC, LC-MS) show multiple peaks for my this compound sample.

The presence of multiple peaks suggests either impurities in the original sample or degradation during storage or sample preparation.

Possible Causes and Solutions:

CauseSolution
Initial Impurity Obtain a certificate of analysis from the supplier. If necessary, purify the compound using preparative HPLC.
Hydrolysis Prepare samples in a slightly acidic buffer (pH 6.0-6.5) and keep them on ice. Analyze samples as quickly as possible after preparation.
Oxidation Degas solvents and use an antioxidant (e.g., BHT) in your mobile phase if compatible with your detection method. Protect samples from light.
Enzymatic Degradation (if from a biological matrix) Immediately quench enzymatic activity after sample collection using a strong acid (e.g., perchloric acid) or organic solvent (e.g., acetonitrile).

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability.

  • Weighing: Accurately weigh the desired amount of lyophilized this compound in a sterile, amber microcentrifuge tube.

  • Initial Solubilization: Add a minimal volume of anhydrous, peroxide-free DMSO to dissolve the compound completely. For example, for 1 mg of the compound, start with 20-50 µL of DMSO.

  • Dilution: Dilute the DMSO solution with a degassed, aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5) to the desired final concentration. Ensure the final DMSO concentration is low (ideally <1%) to minimize effects on downstream applications.

  • Aliquoting: Immediately dispense the stock solution into single-use, amber cryovials.

  • Inert Gas Purge: Gently flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Storage: Snap-freeze the aliquots in liquid nitrogen and store them at -80°C.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound under various conditions.

  • Sample Preparation: Prepare several identical aliquots of your this compound solution according to Protocol 1.

  • Time-Zero Analysis: Immediately after preparation, analyze one aliquot by reverse-phase HPLC to establish the initial purity and peak area (t=0).

  • Incubation: Store the remaining aliquots under the conditions you wish to test (e.g., -20°C vs. -80°C, with vs. without inert gas, different pH buffers).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from each storage condition.

  • HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the t=0 sample.

  • Data Analysis: Calculate the percentage of the initial peak area remaining at each time point for each condition. Plot the percentage of intact this compound versus time to determine the stability under each condition.

Experimental Workflow for Stability Assessment

Stability Study Workflow prep Prepare Stock Solution and Aliquots t0 Time-Zero HPLC Analysis (Establish Baseline) prep->t0 storage Store Aliquots under Test Conditions (e.g., -20°C, -80°C, different pH) prep->storage timepoint Analyze Aliquots at Defined Time Points (e.g., 1, 7, 30 days) storage->timepoint hplc HPLC Analysis of Time-Point Samples timepoint->hplc data Calculate % Remaining vs. Time-Zero hplc->data plot Plot % Remaining vs. Time to Determine Stability data->plot conclusion Identify Optimal Storage Conditions plot->conclusion

Caption: A workflow diagram for assessing the stability of this compound.

Signaling and Degradation Pathways

Potential Degradation Pathway: Beta-Oxidation

In a biological context, this compound is an intermediate in the beta-oxidation of fatty acids. The presence of the hydroxyl group and the cis-double bond necessitates specific enzymatic steps for its further degradation.[11][12][13][14]

Caption: A simplified diagram of the beta-oxidation of a 3-hydroxy fatty acyl-CoA.

References

Technical Support Center: Optimizing LC-MS/MS for (3R,13Z)-3-hydroxyicosenoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of (3R,13Z)-3-hydroxyicosenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: In positive ion mode Electrospray Ionization (ESI), this compound is expected to be detected as a protonated molecule [M+H]⁺. A characteristic fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a loss of 507.0 Da.[1][2][3] Therefore, the primary multiple reaction monitoring (MRM) transition to monitor would be from the precursor ion [M+H]⁺ to a product ion corresponding to [M+H-507.0]⁺. The specific m/z values will depend on the exact mass of this compound.

Q2: Which ionization mode, positive or negative, is more sensitive for the detection of long-chain acyl-CoAs?

A2: For the analysis of long-chain fatty acyl-CoAs, positive ion mode ESI is generally reported to be more sensitive, in some cases up to three times more sensitive than negative ion mode.[2] Therefore, it is recommended to start method development in positive ion mode.

Q3: What type of liquid chromatography column is best suited for separating this compound?

A3: Reversed-phase (RP) chromatography with a C18 column is the most common and effective choice for the separation of long-chain acyl-CoAs.[4][5][6] Columns with sub-2-μm or fused-core particles can provide improved resolution and faster analysis times.[6]

Q4: How can I improve the chromatographic peak shape for my analyte?

A4: Poor peak shape for acyl-CoAs is a common issue. To improve it, consider the following:

  • Mobile Phase Additives: The use of ion-pairing agents or buffers in the mobile phase is crucial. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at concentrations around 10 mM are commonly used to improve peak shape and ionization efficiency.[7][8]

  • pH: Operating at a slightly basic pH (around 10.5) with ammonium hydroxide (B78521) in the mobile phase has been shown to improve the separation of long-chain acyl-CoAs.[5]

  • Column Temperature: Optimizing the column temperature, typically between 40-55°C, can improve peak shape and reduce viscosity.[6]

Q5: What are common sample preparation techniques for extracting acyl-CoAs from biological matrices?

A5: Effective extraction is critical for successful analysis. Common methods include:

  • Protein Precipitation: Using cold organic solvents like acetonitrile, isopropanol, or a mixture of both is a simple and effective way to precipitate proteins and extract acyl-CoAs.[9]

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and enrichment of acyl-CoAs, although it can be more time-consuming.[5]

  • Acidification: Initial acidification of the sample can help to stabilize the acyl-CoAs and improve extraction efficiency.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Signal for this compound 1. Inefficient ionization. 2. Suboptimal fragmentation parameters. 3. Analyte degradation during sample preparation. 4. Poor chromatographic retention or elution.1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with good ionization (e.g., contains a modifier like ammonium formate).[7] 2. Perform a product ion scan of the precursor ion to identify the most abundant fragment ions. Optimize collision energy for the specific MRM transition.[1][11] 3. Keep samples cold during preparation and consider using an extraction buffer with antioxidants. Analyze samples promptly after preparation. 4. Adjust the mobile phase gradient to ensure the analyte is retained and elutes as a sharp peak. Verify the correct column is being used.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase composition.1. Reduce the injection volume or dilute the sample. 2. Add an ion-pairing reagent or adjust the mobile phase pH to minimize secondary interactions.[5] 3. Ensure the mobile phase has sufficient organic solvent to elute the long-chain acyl-CoA. Optimize the gradient slope.
High Background Noise 1. Contamination from solvents, glassware, or the LC-MS system. 2. Matrix effects from the biological sample.1. Use high-purity LC-MS grade solvents and reagents. Thoroughly clean all glassware. Perform a system blank run to identify sources of contamination. 2. Improve sample cleanup using solid-phase extraction (SPE).[5] Use a divert valve to direct the flow to waste during the initial and final parts of the chromatogram when the analyte is not eluting.
Inconsistent Retention Times 1. Unstable pump performance. 2. Column degradation or equilibration issues. 3. Changes in mobile phase composition.1. Purge the LC pumps and check for leaks. 2. Ensure the column is properly equilibrated before each injection. If the column is old, replace it. 3. Prepare fresh mobile phase daily. Ensure solvents are properly degassed.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of a cold (-20°C) extraction solution of acetonitrile:isopropanol (3:1 v/v).[9]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 10 mM ammonium formate).[12]

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Formate in Water.[8]

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-20 min: Return to 30% B and equilibrate.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • MRM Transition: Monitor the transition from the calculated m/z of [M+H]⁺ for this compound to the product ion [M+H-507.0]⁺. Optimize collision energy for this transition.

Quantitative Data Summary

The following tables provide a starting point for optimizing MS parameters for long-chain acyl-CoAs. Note that optimal values for this compound will need to be determined empirically.

Table 1: Example MRM Transitions for Long-Chain Acyl-CoAs (Positive Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Characteristic Loss
Palmitoyl-CoA (C16:0)1006.4499.4507.0
Stearoyl-CoA (C18:0)1034.5527.5507.0
Oleoyl-CoA (C18:1)1032.5525.5507.0
This compound (C20:1-OH)Calculated [M+H]⁺[M+H-507.0]⁺507.0

Table 2: Typical Range for MS Parameter Optimization

ParameterTypical Range
Capillary Voltage (kV)2.5 - 4.5
Collision Energy (eV)20 - 50
Cone Voltage (V)20 - 60
Desolvation Temperature (°C)350 - 550

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Protein Precipitation & Extraction Sample->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MS Mass Spectrometer (ESI+) LC->MS Detector Detector MS->Detector Integration Peak Integration Detector->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Logic Start No / Low Signal Check_Ionization Check Ionization Parameters Start->Check_Ionization Check_Fragmentation Optimize Fragmentation (Collision Energy) Start->Check_Fragmentation Check_SamplePrep Review Sample Preparation Start->Check_SamplePrep Check_Chroma Evaluate Chromatography Start->Check_Chroma Solution_Source Adjust Source Settings & Mobile Phase Check_Ionization->Solution_Source Solution_CE Perform Product Ion Scan & Optimize CE Check_Fragmentation->Solution_CE Solution_Prep Ensure Sample Integrity (Temperature, Time) Check_SamplePrep->Solution_Prep Solution_LC Adjust Gradient & Check Column Check_Chroma->Solution_LC

Caption: Troubleshooting logic for low signal intensity in LC-MS/MS analysis.

References

reducing matrix effects in the analysis of (3R,13Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of (3R,13Z)-3-hydroxyicosenoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges, with a specific focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor sensitivity, high variability, or inconsistent results in my LC-MS/MS analysis of this compound?

A: These issues are common symptoms of "matrix effects," which occur when co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte, this compound.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[1] Phospholipids (B1166683) are a major cause of matrix effects in plasma and tissue samples.[2] The complex nature of long-chain acyl-CoAs and their presence at low concentrations in biological matrices make them particularly susceptible to these interferences.[3][4]

Q2: What are the most effective strategies to reduce or eliminate matrix effects?

A: A systematic approach combining sample preparation, chromatographic optimization, and the use of an appropriate internal standard is the most effective strategy.

  • Advanced Sample Preparation: This is considered the most critical step for reducing matrix effects.[2][5] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are significantly more effective at removing interfering components than simpler methods like Protein Precipitation (PPT).[6]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from matrix components can significantly reduce interference.[5]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is the preferred choice for quantitative bioanalysis as it has nearly identical chemical and physical properties to the analyte.[7][8][9] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing it to effectively compensate for matrix effects.[9]

Q3: How can I quantitatively assess if matrix effects are impacting my assay?

A: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[1] This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent. The ratio of these responses, known as the Matrix Factor (MF), indicates the degree of ion suppression or enhancement. An MF of <1 suggests suppression, while an MF of >1 indicates enhancement.[1]

Q4: Which type of internal standard is best for quantifying this compound?

A: A Stable Isotope-Labeled (SIL) internal standard of this compound is the ideal choice. SIL internal standards have proven to reduce variations in mass spectrometry results and improve the accuracy and precision of analyses.[10] They share identical chemical properties with the analyte, ensuring they behave similarly during sample extraction and LC-MS/MS detection.[7][9] If a SIL-IS is unavailable, a structural analogue can be used, but it may not compensate for matrix effects as effectively.[7][8]

Troubleshooting Guides

Guide 1: Selecting a Sample Preparation Technique

Improving sample preparation is the most effective way to combat matrix effects.[2] The choice of technique depends on the complexity of the matrix, the required sensitivity, and throughput needs.

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePrincipleEffectiveness in Reducing Matrix EffectsProsCons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.Low. Considered the least effective method as it fails to remove many other matrix components like phospholipids.[6]Fast, simple, inexpensive, high throughput.High risk of significant matrix effects, potential for analyte loss due to co-precipitation.[6][11]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (aqueous and organic) based on its solubility.Moderate to High. Can provide clean extracts, especially when pH is adjusted to keep the analyte uncharged while removing impurities.[2]Can be highly selective, provides cleaner extracts than PPT.Can have low recovery for polar analytes, more labor-intensive, uses larger solvent volumes.[6]
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a different solvent.High. Very effective at removing salts and phospholipids. Mixed-mode SPE, which uses multiple retention mechanisms, can produce the cleanest extracts.[6]High selectivity and concentration factor, automation is possible.More complex method development, can be more expensive.
HybridSPE®-Phospholipid A specialized SPE technique that specifically targets and removes phospholipids from the sample matrix.Very High. Specifically designed for phospholipid removal, a major source of ion suppression.Excellent for plasma/serum, significantly reduces phospholipid-based matrix effects.Targeted for a specific class of interferences.
Guide 2: Optimizing Chromatographic Conditions

If matrix effects persist after sample cleanup, further optimization of the LC separation is necessary.

Table 2: Strategies for Chromatographic Optimization

ParameterStrategy to Reduce Matrix EffectsRationale
Column Chemistry Use a column with a different selectivity (e.g., C18, HILIC). For polar acyl-CoAs, HILIC has not been fully explored and may offer advantages.[4]Changing the stationary phase alters the retention and elution profile of both the analyte and interfering components, improving separation.
Mobile Phase pH Adjust the pH of the mobile phase.For ionizable compounds, pH can significantly alter retention time. This can be used to shift the analyte's peak away from co-eluting interferences.[6]
Gradient Profile Increase the gradient duration or modify its slope.A longer, shallower gradient can improve the resolution between the analyte and closely eluting matrix components.[6]
Flow Rate Decrease the flow rate.Lower flow rates can lead to more efficient separation and improved peak shape.
Advanced Chromatography Use Ultra-High Performance Liquid Chromatography (UPLC).UPLC provides significantly higher resolution, peak capacity, and speed compared to traditional HPLC, which can statistically improve separation from matrix components.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spiking

This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.

Objective: To determine the extent of matrix effects on the analysis of this compound.

Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate) from at least 6 different sources.

  • Neat solvent (typically the mobile phase or reconstitution solvent).

  • This compound analytical standard.

  • Validated sample preparation method (e.g., SPE protocol).

  • Calibrated LC-MS/MS system.

Procedure:

  • Prepare Set 1 (Analyte in Neat Solution):

    • Prepare a solution of this compound in the neat solvent at a known concentration (e.g., medium QC level).

    • Inject and analyze via LC-MS/MS to obtain the mean peak area (AreaNeat).

  • Prepare Set 2 (Post-Extraction Spike):

    • Take aliquots of the blank biological matrix from 6 different sources.

    • Extract these blank samples using your established sample preparation protocol.

    • After the final extraction step (e.g., after elution and evaporation, before reconstitution), spike the extracts with the analyte to the same final concentration as in Set 1.

    • Inject and analyze via LC-MS/MS to obtain the mean peak area for each source (AreaMatrix).

  • Calculation:

    • Calculate the Matrix Factor (MF) for each matrix source using the following formula: MF = AreaMatrix / AreaNeat

    • Calculate the coefficient of variation (%CV) of the MF across the different sources.

Interpretation:

  • MF = 1: No significant matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

  • %CV > 15%: Indicates significant variability in the matrix effect between different sources, which can compromise assay precision.

Visualizations

Workflow_for_Matrix_Effect_Mitigation General Workflow for LC-MS/MS Analysis and Matrix Effect Mitigation cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample 1. Biological Sample Collection Prep 2. Sample Preparation Sample->Prep LC 3. LC Separation Prep->LC MS 4. MS/MS Detection LC->MS Data 5. Data Analysis MS->Data Result 6. Final Concentration Data->Result Mitigation1 Mitigation Point: Effective cleanup removes interfering components. (e.g., SPE, LLE) Mitigation1->Prep Mitigation2 Mitigation Point: Chromatography separates analyte from co-eluting matrix components. Mitigation2->LC Mitigation3 Compensation Point: SIL-IS co-elutes and experiences same effect, normalizing the signal. Mitigation3->MS

Caption: Workflow for mitigating matrix effects during LC-MS/MS analysis.

Troubleshooting_Logic Troubleshooting Logic for Suspected Matrix Effects cluster_strategies Mitigation Options Start Start: Poor Sensitivity or High Variability Observed Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Implement Implement Mitigation Strategy Assess->Implement Effect Confirmed Pass Assay Performance Acceptable Assess->Pass No Significant Effect (Investigate other causes) Opt_Prep Improve Sample Prep (e.g., Switch PPT to SPE) Implement->Opt_Prep Opt_LC Optimize Chromatography (e.g., Change Gradient) Implement->Opt_LC Opt_IS Use SIL-IS Implement->Opt_IS Reval Re-evaluate Assay Performance Opt_Prep->Reval Opt_LC->Reval Opt_IS->Reval Reval->Pass Pass Fail Performance Still Unacceptable Reval->Fail Fail Fail->Implement Iterate/Combine Strategies

Caption: Decision tree for troubleshooting matrix effects in bioanalysis.

References

troubleshooting poor chromatographic peak shape of (3R,13Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R,13Z)-3-hydroxyicosenoyl-CoA. The information is designed to help resolve common issues encountered during chromatographic analysis, ensuring reliable and accurate experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound in reverse-phase HPLC?

Poor peak shape in the chromatographic analysis of long-chain acyl-CoAs like this compound can stem from several factors, broadly categorized as chemical, instrumental, or methodological issues.

  • Peak Tailing: This is often observed as an asymmetrical peak with a "tail" extending from the peak apex. Common causes include:

    • Secondary Interactions: Strong interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based C18 columns, can lead to tailing.

    • Low Buffer Concentration: Inadequate buffering of the mobile phase can result in inconsistent ionization of the analyte, causing tailing.

    • Column Contamination: Accumulation of contaminants on the column frit or packing material can create alternative interaction sites for the analyte.

  • Peak Fronting: This appears as a leading edge of the peak that is less steep than the trailing edge. Potential causes include:

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

  • Broad Peaks: Peaks that are wider than expected can be due to:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

    • Low Mobile Phase Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.

    • Column Degradation: A worn-out or poorly packed column will exhibit reduced efficiency and broader peaks.

Q2: How can I improve the peak shape of my this compound analysis?

Improving peak shape involves a systematic approach to optimizing your chromatographic conditions.

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of this compound and its interaction with the stationary phase. For acidic analytes, operating at a lower pH can suppress ionization and reduce peak tailing.

    • Buffer Concentration: Ensure an adequate buffer concentration (typically 20-50 mM) to maintain a stable pH throughout the analysis.

    • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can affect selectivity and peak shape. Experiment with different gradients and solvent compositions to achieve optimal separation.

  • Column Selection and Care:

    • Column Chemistry: Consider using a column with end-capping to minimize interactions with residual silanol groups. For challenging separations, a different stationary phase chemistry might be beneficial.

    • Column Flushing: Regularly flush the column with a strong solvent to remove contaminants. If you suspect a blocked frit, back-flushing the column may help.

  • Sample Preparation:

    • Sample Concentration: If you suspect sample overload, try diluting your sample or injecting a smaller volume.

    • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility and minimize peak distortion.

  • Instrumental Adjustments:

    • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the components of your HPLC system.

    • Column Temperature: Controlling the column temperature can improve peak shape and reproducibility. Higher temperatures can reduce viscosity and improve mass transfer, leading to sharper peaks.

Q3: My retention time for this compound is drifting. What could be the cause?

Retention time drift can be caused by several factors:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to a gradual change in retention time.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention time shifts.

  • Temperature Fluctuations: Variations in the ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to changes in retention time. Using a column oven is highly recommended.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.

Quantitative Data Summary

The following table summarizes the expected effects of key chromatographic parameters on the analysis of a long-chain 3-hydroxyacyl-CoA, such as this compound. The data presented is a synthesized representation based on typical chromatographic behavior.

ParameterCondition ATailing Factor (As)Retention Time (min)Resolution (Rs)Condition BTailing Factor (As)Retention Time (min)Resolution (Rs)
Mobile Phase pH pH 3.51.215.82.1pH 5.51.814.21.7
Column Temperature 30 °C1.416.51.945 °C1.114.92.3
Organic Modifier 70% Acetonitrile1.315.22.070% Methanol (B129727)1.517.11.8
Flow Rate 0.8 mL/min1.218.12.21.2 mL/min1.312.12.0

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Biological Tissues

  • Homogenization: Homogenize approximately 50-100 mg of frozen tissue in 1 mL of ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Solvent Addition: Add 1 mL of 2-propanol to the homogenate and vortex thoroughly.

  • Extraction: Add 2 mL of acetonitrile, vortex for 5 minutes, and then centrifuge at 3,000 x g for 10 minutes at 4 °C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC Method for the Analysis of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm or Mass Spectrometry (for higher sensitivity and specificity).

Visualizations

Peroxisomal Beta-Oxidation of a Monounsaturated Fatty Acyl-CoA

The following diagram illustrates the metabolic pathway for the degradation of a monounsaturated fatty acyl-CoA, such as this compound, within the peroxisome.

Peroxisomal_Beta_Oxidation cluster_cofactors Fatty_Acyl_CoA This compound Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Fatty_Acyl_CoA->Enoyl_CoA_Hydratase Hydration Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Oxidation NADH NADH + H+ Hydroxyacyl_CoA_Dehydrogenase->NADH Thiolase Thiolase Shorter_Acyl_CoA Shortened Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Ketoacyl_CoA->Thiolase Thiolysis TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle NAD NAD+ NAD->Hydroxyacyl_CoA_Dehydrogenase

Caption: Peroxisomal beta-oxidation pathway for this compound.

Troubleshooting Workflow for Poor Peak Shape

This workflow provides a logical sequence of steps to diagnose and resolve issues with chromatographic peak shape.

Troubleshooting_Workflow Start Poor Peak Shape Observed Check_Mobile_Phase Check Mobile Phase (pH, Composition, Degassing) Start->Check_Mobile_Phase Check_Column Inspect Column (Age, Contamination, Connections) Start->Check_Column Check_Sample Review Sample Prep (Solubility, Concentration) Start->Check_Sample Check_Instrument Examine Instrument (Flow Rate, Temperature, Tubing) Start->Check_Instrument Adjust_Mobile_Phase Adjust pH or Buffer Strength Check_Mobile_Phase->Adjust_Mobile_Phase Flush_Column Flush or Replace Column Check_Column->Flush_Column Dilute_Sample Dilute Sample or Change Solvent Check_Sample->Dilute_Sample Optimize_Method Optimize Flow Rate or Temperature Check_Instrument->Optimize_Method Resolved Peak Shape Improved Adjust_Mobile_Phase->Resolved Yes Not_Resolved Issue Persists Adjust_Mobile_Phase->Not_Resolved No Flush_Column->Resolved Yes Flush_Column->Not_Resolved No Dilute_Sample->Resolved Yes Dilute_Sample->Not_Resolved No Optimize_Method->Resolved Yes Optimize_Method->Not_Resolved No

Caption: A systematic workflow for troubleshooting poor chromatographic peak shape.

challenges in the quantification of low-abundance (3R,13Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the quantification of low-abundance (3R,13Z)-3-hydroxyicosenoyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance this compound?

A1: The quantification of low-abundance long-chain acyl-CoAs like this compound is inherently challenging due to several factors:

  • Low Physiological Concentrations: These molecules are often present in very small amounts in biological samples, pushing the limits of instrument sensitivity.[1][2]

  • Inherent Instability: Acyl-CoA thioesters are susceptible to hydrolysis, making them unstable in aqueous solutions and requiring careful sample handling and preparation.[3][4]

  • Complex Biological Matrices: The presence of numerous other lipids, proteins, and salts in biological samples can interfere with the analysis, a phenomenon known as the matrix effect.[5][6][7]

  • Structural Similarity to Other Lipids: The presence of structurally similar isomers and other lipid species can complicate chromatographic separation and accurate detection.[2][8]

  • Lack of Commercial Standards: Specific, stable isotope-labeled internal standards for every low-abundance acyl-CoA are often not commercially available, complicating accurate quantification.[9][10]

Q2: Why is sample preparation so critical for the analysis of this compound?

A2: Effective sample preparation is crucial for isolating this compound from a complex biological sample, removing interfering substances, and concentrating it to a detectable level.[2] The choice of extraction method significantly impacts the recovery and stability of this low-abundance lipid.[3] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][2][11] To prevent degradation, it is often recommended to flash-freeze tissue samples in liquid nitrogen and handle them in cold conditions.[1][2]

Q3: What is the "matrix effect" and how can I minimize it in my LC-MS/MS analysis?

A3: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[5][7] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of quantitative analysis.[7][12] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects.[5][6][7]

To minimize matrix effects:

  • Optimize Sample Cleanup: Employ rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.[5][7]

  • Improve Chromatographic Separation: Modify your LC method to better separate your analyte from matrix components. This could involve adjusting the gradient, changing the mobile phase, or using a different column.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS behaves nearly identically to the analyte during extraction, chromatography, and ionization, thus correcting for variations.[5] If a specific SIL-IS for this compound is unavailable, a structurally similar long-chain acyl-CoA SIL-IS may be used as a surrogate, though this requires careful validation.[9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure your analyte concentration remains above the instrument's limit of detection.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Analyte Signal 1. Analyte Degradation: Instability of the acyl-CoA during sample handling.[2] 2. Inefficient Extraction: The chosen method may not be optimal for this specific acyl-CoA.[2] 3. Ion Suppression: Co-eluting matrix components are suppressing the analyte signal.[2][5] 4. Insufficient Instrument Sensitivity: The mass spectrometer may not be sensitive enough.[2]1. Sample Handling: Immediately flash-freeze samples after collection and store them at -80°C. Perform extraction at low temperatures.[2] 2. Optimize Extraction: Test different extraction methods (e.g., LLE vs. SPE) and solvents.[2] 3. Address Matrix Effects: Implement a more rigorous sample cleanup protocol (see FAQ 3).[5][7] 4. Enhance Sensitivity: Use a more sensitive mass spectrometer or optimize ion source conditions.[2]
High Variability in Quantitative Results 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Uncontrolled Matrix Effects: The composition of interfering compounds differs between samples, causing inconsistent ion suppression or enhancement.[5] 3. Analyte Instability in Autosampler: Degradation of the analyte in the reconstituted sample.[4]1. Standardize Protocols: Ensure consistent execution of the sample preparation workflow for all samples. 2. Use a SIL-IS: Incorporate a stable isotope-labeled internal standard to correct for variability.[5] If unavailable, a surrogate standard can be used with careful validation.[9] 3. Assess Autosampler Stability: Analyze the stability of the analyte in the injection solvent over time at the autosampler temperature.[4]
Poor Peak Shape (Broadening, Tailing, or Splitting) 1. Inappropriate Column Chemistry: The LC column may not be suitable for long-chain acyl-CoAs.[2][13] 2. Mobile Phase Issues: The mobile phase composition or pH may not be optimal.[2] 3. Column Contamination: Buildup of matrix components on the column.[13]1. Column Selection: Use a column designed for lipid analysis (e.g., C18).[2] 2. Mobile Phase Optimization: Adjust the mobile phase composition, gradient, and pH.[2] 3. Column Washing: Implement a robust column wash method between injections.[13]
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in solvents or reagents.[2] 2. Matrix Effects: The biological matrix itself can be a source of high background.[2] 3. Carryover: Residual analyte from a previous injection.[2]1. Use High-Purity Reagents: Use LC-MS grade solvents and prepare fresh mobile phases regularly.[2] 2. Thorough Sample Cleanup: Employ effective sample preparation to remove as much of the matrix as possible.[2] 3. Optimize Wash Method: Implement a robust needle and column wash method between injections.[2]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a generalized procedure and should be optimized for your specific tissue type and target analyte.

  • Homogenization:

    • Place ~40 mg of frozen, powdered tissue in a pre-chilled tube.[14]

    • Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9).[14]

    • Add the internal standard (e.g., a stable isotope-labeled long-chain acyl-CoA or a C17:0-CoA surrogate).[14]

    • Add 0.5 mL of an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol (B129727) (3:1:1)).[14]

    • Homogenize the sample on ice.[14]

  • Extraction:

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[14]

    • Collect the supernatant.[14]

    • Re-extract the pellet with the same volume of the organic solvent mixture.[14]

    • Pool the supernatants.

  • Purification (Solid-Phase Extraction - SPE):

    • Dilute the supernatant with 100 mM KH2PO4 (pH 4.9).[1]

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange and reversed-phase sorbent).[5]

    • Load the diluted sample onto the SPE cartridge.[5]

    • Wash the cartridge to remove polar interferences (e.g., with an acidic aqueous solution) and phospholipids (e.g., with methanol).[5]

    • Elute the acyl-CoAs with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[5]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2][3]

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[3]

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This is a representative method; parameters should be optimized for your specific instrument and analyte.

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer

  • Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate long-chain acyl-CoAs from other lipids.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40-50 °C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion will be the [M+H]+ of this compound. The product ion will be a characteristic fragment, often resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (neutral loss of 507.1 Da) or another specific fragmentation of the acyl chain.[11][15] These transitions must be determined by direct infusion of a standard if available.

Quantitative Data Summary

The following table provides representative concentration ranges for various long-chain acyl-CoAs in different biological matrices. Note that the concentration of this compound is expected to be low and will need to be empirically determined.

Acyl-CoA SpeciesMatrixConcentration RangeReference
C16:0-CoAHuman Skeletal Muscle~1-5 pmol/mg tissue[14]
C18:1-CoAHuman Skeletal Muscle~0.5-3 pmol/mg tissue[14]
C16:0-CoAMCF7 Cells~12 pmol/mg protein[3]
C14:0-CoARAW264.7 Cells~1.5 pmol/mg protein[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Homogenization (with Internal Standard) extraction Liquid-Liquid or Solid-Phase Extraction tissue->extraction purification Purification (SPE) (Phospholipid Removal) extraction->purification reconstitution Drying and Reconstitution purification->reconstitution lcms LC-MS/MS Analysis (UPLC-QqQ) reconstitution->lcms Injection data_proc Data Processing (Integration & Normalization) lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inaccurate or Variable Quantitative Results check_matrix Assess Matrix Effect? (Post-column infusion or post-extraction spiking) start->check_matrix sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_matrix->sil_is Matrix Effect Confirmed cleanup Enhance Sample Cleanup (e.g., SPE) check_matrix->cleanup Matrix Effect Confirmed chromatography Optimize Chromatography check_matrix->chromatography Matrix Effect Confirmed dilution Dilute Sample check_matrix->dilution Matrix Effect Confirmed end_node Accurate & Reproducible Quantification sil_is->end_node cleanup->end_node chromatography->end_node dilution->end_node

Caption: Troubleshooting flowchart for addressing matrix effects in LC-MS analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the separation of (3R,13Z)-3-hydroxyicosenoyl-CoA from related lipids.

Troubleshooting Common Issues in Lipid Separation

This section addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Recommended Solution
Poor Peak Resolution in HPLC Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) and the aqueous buffer. For chiral separations, ensure the mobile phase is compatible with the chiral stationary phase.[1]
Column overload.Reduce the sample concentration or the injection volume.[2]
Column degradation.Replace the column with a new one of the same type.
Peak Tailing in HPLC Secondary interactions with the stationary phase.Add a small amount of a competing acid or base (e.g., trifluoroacetic acid) to the mobile phase to block active sites on the stationary phase.[1]
Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase whenever possible.[1]
Inconsistent Retention Times in HPLC Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure thorough mixing.[1]
Column not properly equilibrated.Increase the column equilibration time before each injection.[1]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[3]
Spots Streaking in TLC Sample too concentrated.Dilute the sample before spotting it on the TLC plate.[2]
Sample application technique.Apply the sample as a small, concentrated spot to the origin.[2]
Inappropriate solvent system.Adjust the polarity of the solvent system to ensure proper migration of the lipids.[2]
No Spots Visible on TLC Plate Sample concentration too low.Concentrate the sample before spotting or increase the amount spotted.[2]
Improper staining or visualization.Ensure the staining reagent is fresh and applied correctly. Some lipids may require specific visualization methods, such as iodine vapor for unsaturated compounds.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from related lipids?

A1: The primary challenges include:

  • Stereoisomers: The presence of the chiral center at the 3-position (3R) requires specialized chiral chromatography techniques to separate it from its 3S-enantiomer.[1]

  • Positional Isomers: The double bond at the 13Z position can be challenging to separate from isomers with the double bond at other positions.

  • Structural Similarity: The target molecule is structurally similar to other long-chain fatty acyl-CoAs, which can lead to co-elution.

  • Compound Stability: Acyl-CoA thioesters can be prone to degradation, requiring careful sample handling and optimized analytical conditions.[1]

Q2: Which analytical techniques are most suitable for the chiral separation of 3-hydroxyacyl-CoA isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for chiral separations.[1] These techniques can be coupled with mass spectrometry (MS) for sensitive and selective detection and identification.[1]

Q3: What type of HPLC column is recommended for separating enantiomers of 3-hydroxyacyl-CoAs?

A3: A chiral stationary phase (CSP) column is essential for separating enantiomers. Polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used for this purpose.[1][4]

Q4: Can reversed-phase HPLC be used to separate these isomers?

A4: Reversed-phase HPLC is excellent for separating lipids based on their hydrophobicity (chain length and degree of unsaturation) but is generally not suitable for resolving enantiomers without a chiral stationary phase.[1] It can, however, be used for initial sample cleanup or to separate positional isomers.

Q5: How can I improve the extraction of long-chain acyl-CoAs from biological samples?

A5: An effective method involves homogenization of the tissue in a buffer, followed by extraction with organic solvents like 2-propanol and acetonitrile.[5] Solid-phase extraction (SPE) with a C18 cartridge can then be used to purify and concentrate the acyl-CoAs before HPLC analysis.[5][6]

Experimental Protocols

Disclaimer: Specific experimental data for this compound is limited. The following protocols are based on established methods for structurally similar long-chain 3-hydroxyacyl-CoAs and may require optimization.

Protocol 1: Chiral HPLC-UV Method for 3-Hydroxyacyl-CoA Enantiomers

This protocol is adapted from methods for the separation of other 3-hydroxyacyl-CoA enantiomers.[1]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 260 nm (for the adenine (B156593) base of CoA).[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase. For biological extracts, a solid-phase extraction (SPE) cleanup is recommended.[6]

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample.

  • Monitor the chromatogram for the separation of the two enantiomers. The 3R-isomer is expected to elute before the 3S-isomer.[1]

  • Quantify the peaks based on their area.

Protocol 2: Reversed-Phase HPLC for Separation of Long-Chain Acyl-CoAs

This protocol is based on a method for the analysis of long-chain acyl-CoAs from tissues.[7]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 25 mM KH2PO4, pH 5.3

    • Solvent B: Acetonitrile

  • Gradient: A linear gradient optimized to separate long-chain acyl-CoAs based on chain length and unsaturation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[7]

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample.

  • Run the gradient program.

  • Identify peaks based on the retention times of known standards. Generally, retention time increases with chain length and decreases with the number of double bonds.[3][7]

Quantitative Data Summary

The following table summarizes expected chromatographic parameters for the separation of 3-hydroxyacyl-CoA enantiomers based on published methods for analogous compounds. Actual values for this compound will need to be determined empirically.

Parameter Chiral HPLC-UV Chiral SFC-MS
Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-RH)Amylose tris(3,5-dimethylphenylcarbamate)-based
Mobile Phase Acetonitrile/WaterSupercritical CO2/Methanol
Detection UV (254-260 nm)Mass Spectrometry (ESI+)
Retention Time (3R-isomer) Shorter retention timeVaries with analyte
Retention Time (3S-isomer) Longer retention timeVaries with analyte
Resolution (Rs) > 1.5 (baseline separation)Baseline separation achievable

Table based on data from similar compound separations.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis tissue Biological Sample homogenization Homogenization tissue->homogenization extraction Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe hplc HPLC / SFC spe->hplc chiral_col Chiral Column hplc->chiral_col Enantiomer Separation rp_col Reversed-Phase Column hplc->rp_col Isomer/Homolog Separation detection Detection (UV/MS) chiral_col->detection rp_col->detection quantification Quantification detection->quantification identification Identification detection->identification

Caption: Workflow for the extraction, separation, and analysis of this compound.

Fatty Acid Beta-Oxidation Pathway

beta_oxidation long_chain_fa Long-Chain Fatty Acyl-CoA enoyl_coa trans-Δ2-Enoyl-CoA long_chain_fa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (3R)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shortened_acyl_coa Shortened Acyl-CoA ketoacyl_coa->shortened_acyl_coa Thiolase

References

preventing the degradation of (3R,13Z)-3-hydroxyicosenoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (3R,13Z)-3-hydroxyicosenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this critical analyte during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to potential issues that can arise during the handling and analysis of this compound.

Q1: My signal for this compound is consistently low or absent. What are the likely causes?

A1: Low or no signal is a common issue stemming from the inherent instability of long-chain polyunsaturated hydroxy fatty acyl-CoAs. The primary causes of degradation are enzymatic activity, chemical hydrolysis, and oxidation.

  • Enzymatic Degradation: Endogenous enzymes such as thioesterases and those involved in β-oxidation remain active after cell lysis.[1][2] Rapid quenching of the biological sample at the point of collection is critical.

  • Chemical Hydrolysis: The thioester bond of the CoA moiety is susceptible to hydrolysis, particularly under acidic or alkaline conditions. Maintaining a neutral pH during extraction and storage is crucial for stability.

  • Oxidation: The polyunsaturated acyl chain, specifically the cis double bond, is prone to oxidation by atmospheric oxygen and reactive oxygen species. This can be exacerbated by exposure to light, elevated temperatures, and certain metal ions.

Troubleshooting Steps:

  • Optimize Sample Quenching: Immediately flash-freeze tissue samples in liquid nitrogen upon collection. For cell cultures, rapidly aspirate the medium and quench the cells with ice-cold saline or a quenching solution before harvesting.

  • Maintain Low Temperatures: All sample preparation steps, including homogenization, extraction, and centrifugation, should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation.[3]

  • Control pH: Use extraction and storage buffers with a pH maintained between 6.5 and 7.5. Acidic or basic conditions will accelerate the hydrolysis of the thioester bond.

  • Incorporate Antioxidants: The addition of antioxidants to the extraction solvent can mitigate oxidative damage to the polyunsaturated chain.

Q2: What are the most critical factors for preventing degradation of this compound during sample extraction?

A2: The three most critical factors are immediate inactivation of enzymatic activity, rigorous temperature control, and prevention of oxidation.

FactorRecommended ActionRationale
Enzyme Inactivation Flash-freezing of tissue in liquid nitrogen; rapid quenching of cell cultures.Prevents enzymatic degradation by thioesterases and β-oxidation enzymes.[1][2]
Temperature Control Perform all procedures on ice or at 4°C.Reduces the rate of all chemical and enzymatic reactions.[3]
Oxidation Prevention Add antioxidants (e.g., BHT, α-tocopherol) to extraction solvents; work under dim light; use argon or nitrogen to displace air in sample vials.Protects the cis double bond and the rest of the polyunsaturated chain from oxidative damage.[4][5]

Q3: Which antioxidants are recommended for preserving this compound, and at what concentrations?

A3: Butylated hydroxytoluene (BHT) and α-tocopherol are commonly used antioxidants to protect polyunsaturated fatty acids from oxidation.[4][5]

AntioxidantRecommended ConcentrationNotes
Butylated Hydroxytoluene (BHT) 50-100 µMA synthetic antioxidant that is effective at preventing lipid peroxidation.[4]
α-Tocopherol (Vitamin E) 50-100 µMA natural antioxidant that is also effective at protecting polyunsaturated fatty acids.[5]

It is advisable to prepare fresh antioxidant-containing solvents for each experiment, as their efficacy can diminish over time.

Q4: What is the optimal pH range for the stability of this compound?

A4: The optimal pH for the stability of long-chain acyl-CoAs is in the neutral to slightly acidic range, typically between pH 6.5 and 7.5. Both acidic and alkaline conditions can lead to the hydrolysis of the thioester bond.

pH RangeEffect on Stability
< 6.0 Increased rate of acid-catalyzed hydrolysis of the thioester bond.
6.5 - 7.5 Optimal Stability. Minimal hydrolysis of the thioester bond.
> 8.0 Increased rate of base-catalyzed hydrolysis of the thioester bond.

Note: This data is illustrative and based on general knowledge of acyl-CoA stability. The precise pH stability profile for this compound may vary.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain fatty acyl-CoA extraction and is optimized to minimize degradation.

Materials:

  • Frozen tissue sample

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled standard)

  • Homogenization Buffer: 100 mM Potassium Phosphate buffer, pH 7.2, ice-cold

  • Extraction Solvent: Acetonitrile/Isopropanol (1:1, v/v) containing 100 µM BHT, ice-cold

  • Nitrogen gas supply

  • Reconstitution Solvent: Mobile phase A of the LC-MS/MS method

Procedure:

  • Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled homogenizer tube.

  • Add 1 mL of ice-cold Homogenization Buffer and the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 2 mL of ice-cold Extraction Solvent to the homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be adapted for the analysis of this compound.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These must be determined experimentally by infusing a standard of this compound.

  • Collision Energy: Optimize for the specific precursor-product ion transition.

Visualizations

degradation_pathways cluster_analyte This compound cluster_degradation Degradation Pathways cluster_enzymatic_products Products cluster_chemical_products Products analyte This compound enzymatic Enzymatic Degradation analyte->enzymatic Thioesterases, β-oxidation enzymes chemical Chemical Degradation analyte->chemical Hydrolysis (pH), Oxidation (O2) beta_oxidation β-oxidation Products (e.g., shorter acyl-CoAs) enzymatic->beta_oxidation hydrolysis_enzymatic Free Fatty Acid + CoA enzymatic->hydrolysis_enzymatic oxidation Oxidized Products (e.g., hydroperoxides) chemical->oxidation hydrolysis_chemical Free Fatty Acid + CoA chemical->hydrolysis_chemical

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Sample Collection (Tissue or Cells) quench Rapid Quenching (Liquid N2 or Cold Saline) start->quench homogenize Homogenization (Ice-cold buffer, pH 7.2) quench->homogenize extract Solvent Extraction (Acetonitrile/Isopropanol + BHT) homogenize->extract centrifuge Centrifugation (4°C) extract->centrifuge dry Drying (Nitrogen Stream) centrifuge->dry reconstitute Reconstitution (Mobile Phase A) dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Recommended workflow for sample preparation and analysis.

troubleshooting_logic start Low or No Signal for This compound? check_quench Was sample quenching immediate? start->check_quench check_temp Were all steps performed on ice or at 4°C? check_quench->check_temp Yes solution Review and optimize the corresponding protocol step. check_quench->solution No check_ph Was the pH of buffers neutral (6.5-7.5)? check_temp->check_ph Yes check_temp->solution No check_antioxidant Were antioxidants used in extraction solvent? check_ph->check_antioxidant Yes check_ph->solution No check_antioxidant->start Yes, problem persists. Consider LC-MS/MS optimization. check_antioxidant->solution No

Caption: A logical troubleshooting guide for low analyte signal.

References

enhancing ionization efficiency of (3R,13Z)-3-hydroxyicosenoyl-CoA in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ESI-MS Analysis of (3R,13Z)-3-hydroxyicosenoyl-CoA and other long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the ESI-MS analysis of this compound and similar analytes.

Q1: Why is the signal intensity for my this compound consistently low?

A1: Low signal intensity for long-chain acyl-CoAs is a common challenge and can stem from several factors:

  • Suboptimal Ionization Mode: For most acyl-CoA molecules, positive ion mode ESI is often more sensitive than negative ion mode.[1][2] Ensure you are operating in the positive ion mode for the best signal response.

  • Poor Ionization Efficiency: The amphipathic nature of long-chain acyl-CoAs can lead to inefficient ionization. The choice of mobile phase additives is critical for improving protonation and signal intensity.[1]

  • In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source, especially if parameters like cone voltage or capillary temperature are set too high. This breaks down the molecule before it can be detected as the precursor ion, thus reducing its apparent intensity.[1]

  • Adduct Formation: The signal can be distributed among multiple ionic species, including the protonated molecule [M+H]⁺ and various adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺, ammonium (B1175870) [M+NH₄]⁺).[1][3][4] This division of the signal lowers the intensity of any single ionic species.

  • Sample Degradation: Acyl-CoAs can be chemically unstable, particularly in aqueous solutions that are not pH-controlled.

Q2: Which mobile phase additives are best for enhancing the signal of this compound?

A2: The selection of a mobile phase additive is one of the most critical factors for achieving a strong and stable ESI signal for acyl-CoAs.

  • Ammonium Formate (B1220265) or Ammonium Acetate (B1210297): These are frequently used to improve protonation and signal response in positive ion mode.[1][4]

  • Acetic Acid: In negative ion mode, acetic acid (at a concentration of around 0.02% v/v) has been shown to increase lipid signal intensity from 2- to 19-fold for several lipid subclasses when compared to ammonium acetate.[5][6]

  • Sodium-Containing Additives: Additives like sodium acetate or sodium iodide can selectively enhance the ionization of oxidized lipids.[7][8]

  • Additives to Avoid: Trifluoroacetic acid (TFA) is known to cause severe signal suppression in ESI-MS and should be avoided if possible.[1][9]

Q3: What is the best ionization mode (positive or negative) for analyzing this compound?

A3: For the analysis of long-chain acyl-CoAs, positive ion mode is generally recommended as it can be approximately 3-fold more sensitive than negative ion mode.[1][2] However, negative ion mode can also be effective, particularly with the use of appropriate mobile phase additives like acetic acid.[5][6][10]

Q4: How can I minimize in-source fragmentation of my analyte?

A4: To minimize in-source fragmentation, it is crucial to optimize the ESI source parameters. Start with lower energy settings and incrementally increase them to find the optimal balance between signal intensity and fragmentation. Key parameters to adjust include:

  • Cone Voltage (or equivalent): Lower this voltage to reduce fragmentation.

  • Capillary Temperature: Keep the temperature as low as possible to prevent thermal degradation while still allowing for efficient desolvation.[1]

  • Source Temperature: A lower source temperature (e.g., 100 - 130 °C) can help prevent thermal degradation.[1]

Q5: I am observing multiple adducts in my mass spectrum. How can I control this?

A5: Adduct formation can complicate spectra and reduce the intensity of your target ion.[3] To manage this:

  • Use High-Purity Solvents: Ensure your solvents are of high purity to minimize the presence of sodium and potassium ions.[9]

  • Avoid Glassware: Use plastic vials and containers to prevent leaching of metal salts from glass.[9]

  • Optimize Mobile Phase: The deliberate addition of an additive like ammonium formate can promote the formation of a single, desired adduct ([M+NH₄]⁺), which can simplify the spectrum and consolidate the signal into one primary ionic species.[4]

Troubleshooting Guides

Issue: Low Signal Intensity and Poor Signal-to-Noise Ratio

This guide provides a systematic approach to troubleshooting low signal intensity for this compound.

Troubleshooting Workflow

start Low Signal Intensity check_mode Step 1: Verify Ionization Mode Is it in Positive Ion Mode? start->check_mode switch_mode Switch to Positive Ion Mode check_mode->switch_mode No optimize_additives Step 2: Optimize Mobile Phase Are you using appropriate additives? check_mode->optimize_additives Yes switch_mode->check_mode add_ammonium Add Ammonium Formate/Acetate (10mM) optimize_additives->add_ammonium No check_fragmentation Step 3: Check for In-Source Fragmentation Is the cone voltage/capillary temp optimized? optimize_additives->check_fragmentation Yes add_ammonium->optimize_additives reduce_energy Lower Cone Voltage & Capillary Temp check_fragmentation->reduce_energy No check_sample_prep Step 4: Review Sample Preparation Is the sample clean of salts/detergents? check_fragmentation->check_sample_prep Yes reduce_energy->check_fragmentation improve_prep Implement rigorous sample cleanup (e.g., SPE) check_sample_prep->improve_prep No final_review Review Results check_sample_prep->final_review Yes improve_prep->check_sample_prep

Caption: Troubleshooting workflow for low signal intensity.

Issue: High Background Noise

High background noise can obscure the analyte signal and lead to poor sensitivity.

Potential Causes and Solutions

CauseSolution
Contaminated Solvents Use high-purity, LC-MS grade solvents. Filter solvents before use.
Contaminated LC System Flush the system thoroughly. "Steam cleaning" the MS inlet overnight can be effective.[11]
Leaching from Plasticware/Glassware Use high-quality polypropylene (B1209903) tubes and plates. Avoid glassware when possible to prevent salt contamination.[9]
Sample Matrix Effects Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[9][12]
Gas Contamination Ensure high-purity nitrogen gas for the nebulizer and drying gas.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Extraction from Cells

This protocol is a general guideline for extracting acyl-CoAs from cultured cells.

  • Cell Harvesting: Pellet 5-10 million cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

  • Washing: Discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold phosphate-buffered saline (PBS) and centrifuge again.

  • Lysis & Extraction: Discard the supernatant. Add 500 µL of an ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20 v/v/v). Vortex vigorously for 1 minute.[1]

  • Protein Precipitation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.[1]

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g for 15 min at 4°C) to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried pellet in 50-100 µL of a solution that matches the initial mobile phase conditions of your LC-MS method (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium formate). Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC-MS vial for analysis.[1]

Protocol 2: Recommended ESI-MS Source Parameters

These are recommended starting points for optimizing ESI source parameters for acyl-CoA analysis. Optimal values may vary depending on the instrument.

ParameterRecommended Starting RangeRationale
Ionization Mode PositiveGenerally provides higher sensitivity for acyl-CoAs.[1][2]
Capillary Voltage 3.5 - 5.0 kVOptimize for stable spray and maximum signal.[7][13]
Source Temperature 100 - 130 °CAids in desolvation. Keep as low as possible to prevent thermal degradation.[1]
Desolvation Gas Temp. 350 - 500 °CAids in desolvation. Higher temperatures can improve signal but may also promote degradation if too high.[1]
Desolvation Gas Flow 500 - 800 L/hrAssists in droplet evaporation. Optimize for signal stability and intensity.[1]
Nebulizer Gas Pressure 30 - 60 psiControls the formation of the aerosol. Adjust for a stable spray.[1]

Data Presentation

Impact of Mobile Phase Additives on Lipid Signal Intensity

The following table summarizes the observed fold change in signal intensity for various lipid subclasses when using 0.02% acetic acid compared to ammonium acetate in negative mode ESI-MS.

Lipid SubclassFold Change in Signal Intensity (Acetic Acid vs. Ammonium Acetate)
Phosphatidic Acid (PA)~19x Increase
Phosphatidylglycerol (PG)~10x Increase
Phosphatidylinositol (PI)~5x Increase
Phosphatidylserine (PS)~4x Increase
Lysophosphatidic Acid (LPA)~15x Increase
Lysophosphatidylglycerol (LPG)~8x Increase
Lysophosphatidylinositol (LPI)~6x Increase
Lysophosphatidylserine (LPS)~3x Increase
Ceramide (Cer)Decrease
Phosphatidylcholine (PC)Decrease
Data adapted from a study on human plasma lipidomics.[5][6]

Visualizations

Signaling Pathway Involvement of Acyl-CoAs

Long-chain acyl-CoAs like this compound are key metabolic intermediates.

FA Fatty Acids AcylCoA This compound FA->AcylCoA Activation BetaOx Beta-Oxidation AcylCoA->BetaOx LipidSyn Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->LipidSyn Energy Energy Production (TCA Cycle) BetaOx->Energy Signaling Cell Signaling LipidSyn->Signaling

Caption: Simplified metabolic fate of long-chain acyl-CoAs.

References

Validation & Comparative

Comparative Guide to the Analytical Validation of (3R,13Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of (3R,13Z)-3-hydroxyicosenoyl-CoA, a long-chain fatty acyl-CoA. The primary focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement a robust analytical method. The comparison includes detailed experimental protocols, performance data, and workflow visualizations.

Introduction

This compound is an unsaturated fatty acyl-CoA that plays a role in various metabolic pathways. Accurate and precise quantification of this and other long-chain acyl-CoAs is crucial for understanding lipid metabolism and its dysregulation in disease. However, the analysis of these molecules is challenging due to their inherent instability in aqueous solutions and the complexity of biological matrices.[1] This guide compares the most prevalent and effective analytical techniques for this class of compounds.

Comparison of Analytical Methods

The primary methods for the analysis of long-chain acyl-CoAs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely adopted technique for the direct analysis of acyl-CoAs. It offers high sensitivity and specificity, allowing for the quantification of low-abundance species in complex biological samples.[2][3][4][5]

Principle: This method involves the separation of the analyte from the sample matrix using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. The separation is typically achieved using reversed-phase chromatography. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for quantitative analysis, providing high selectivity and sensitivity.[4]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since fatty acyl-CoAs are not directly amenable to GC analysis due to their low volatility and high polarity, a derivatization step is necessary.[6] This typically involves the hydrolysis of the thioester bond and conversion of the resulting fatty acid to a more volatile ester, such as a fatty acid methyl ester (FAME).

Principle: The acyl-CoA is first chemically converted into a volatile derivative. This derivative is then separated by gas chromatography and detected by mass spectrometry. This method is less direct than LC-MS/MS for acyl-CoA analysis as it measures the fatty acid moiety after cleavage from CoA.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of long-chain fatty acyl-CoAs.

ParameterLC-MS/MS for Long-Chain Acyl-CoAsGC-MS for Fatty Acids (after derivatization)
Specificity Very High (based on retention time and specific mass transitions)High (based on retention time and mass spectrum)
Sensitivity High (pmol to fmol range)High (pmol to fmol range)
Precision (CV%) Inter-assay: 5-6%, Intra-assay: 5-10%[4]Inter-laboratory CV <5% (for FAMEs)
Accuracy (%) 94.8 - 110.8%[7]Method dependent, generally good with appropriate internal standards
Direct Measurement Yes, measures the intact acyl-CoANo, measures the fatty acid moiety after hydrolysis
Sample Preparation Solid-phase extraction or liquid-liquid extractionHydrolysis, extraction, and derivatization
Throughput High (run times as short as 5 min)[4]Moderate (derivatization can be time-consuming)

Experimental Protocols

Recommended Protocol: LC-MS/MS Analysis of this compound

This protocol is a synthesized approach based on established methods for long-chain fatty acyl-CoAs.[1][4][7]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize tissue samples (100-200 mg) in a suitable buffer.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA like C17-CoA).[4]

  • Extraction: Perform a liquid-liquid extraction with an organic solvent.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge.

    • Load the sample extract.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol (B129727)/water with ammonium (B1175870) hydroxide).

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[4]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[4]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute the long-chain acyl-CoAs.

  • Flow Rate: 0.4 mL/min.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Positive Electrospray Ionization (ESI+).[4]

  • Scan Mode: Selected Reaction Monitoring (SRM).[4]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standard. A neutral loss scan of 507 can be used for profiling complex mixtures of acyl-CoAs.[7]

3. Calibration and Quantification

  • Prepare a standard curve using a certified reference standard of this compound.

  • The concentration range should cover the expected physiological or experimental levels.

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Alternative Protocol: GC-MS Analysis via FAME Derivatization

This protocol outlines the general steps for the indirect analysis of the fatty acid component of this compound.[6]

1. Sample Preparation and Derivatization

  • Hydrolysis: Hydrolyze the acyl-CoA sample using a strong base (e.g., KOH in methanol) to cleave the thioester bond and release the free fatty acid.

  • Extraction: Acidify the solution and extract the free fatty acid into an organic solvent (e.g., hexane).

  • Derivatization: Convert the fatty acid to its methyl ester (FAME) using a derivatizing agent such as Boron Trifluoride in methanol (BF3/MeOH).[6]

    • Add BF3/MeOH to the extracted fatty acid.

    • Heat the mixture (e.g., at 60°C) for a defined period.

    • Cool the reaction and add water and hexane (B92381) to extract the FAME.

    • Collect the hexane layer containing the FAME for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a capillary column.

  • Column: A polar capillary column suitable for FAME analysis (e.g., SP-2560).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI).

  • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

Visualizations

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenization Add_IS 2. Add Internal Standard Homogenization->Add_IS Extraction 3. Liquid-Liquid Extraction Add_IS->Extraction SPE 4. Solid-Phase Extraction Extraction->SPE LC_Separation 5. UPLC/HPLC Separation SPE->LC_Separation MS_Detection 6. ESI-MS/MS Detection (SRM) LC_Separation->MS_Detection Quantification 7. Quantification (Calibration Curve) MS_Detection->Quantification

Caption: Workflow for the quantitative analysis of acyl-CoAs by LC-MS/MS.

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Hydrolysis 1. Alkaline Hydrolysis Extraction 2. Fatty Acid Extraction Hydrolysis->Extraction Derivatization 3. FAME Derivatization Extraction->Derivatization GC_Separation 4. GC Separation Derivatization->GC_Separation MS_Detection 5. EI-MS Detection GC_Separation->MS_Detection Quantification 6. Quantification MS_Detection->Quantification

Caption: Workflow for the indirect analysis of acyl-CoAs by GC-MS via FAMEs.

Decision Pathway for Method Selection

Method_Selection Start Start: Need to quantify This compound Question1 Is direct measurement of the intact acyl-CoA required? Start->Question1 LCMS Use LC-MS/MS Question1->LCMS Yes Question2 Is the fatty acid profile also of interest? Question1->Question2 No End_LCMS End: Direct, specific quantification LCMS->End_LCMS GCMS Consider GC-MS with derivatization End_GCMS End: Indirect quantification, broader fatty acid profile GCMS->End_GCMS Question2->LCMS No, prioritize specificity for acyl-CoA Question2->GCMS Yes

References

A Comparative Analysis of the Biological Activity of (3R,13Z)-3-hydroxyicosenoyl-CoA and its Saturated Analog, 3-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a framework for the experimental comparison of these two molecules, including hypothetical data tables and detailed experimental protocols for key assays. The provided information is intended to guide researchers in designing and conducting studies to elucidate the specific biological differences between these two long-chain fatty acyl-CoAs.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the potential differences in the biological activity between (3R,13Z)-3-hydroxyicosenoyl-CoA and 3-hydroxyicosanoyl-CoA. These values are not based on experimental results but are projected based on the known behavior of similar saturated and unsaturated fatty acyl-CoAs.

Table 1: Hypothetical Kinetic Parameters for L-3-hydroxyacyl-CoA Dehydrogenase (LCHAD)

SubstrateKm (µM)Vmax (µmol/min/mg)
This compound1585
3-hydroxyicosanoyl-CoA10100

Note: The presence of the double bond in this compound may slightly alter its binding affinity (Km) and the maximum reaction rate (Vmax) of LCHAD.

Table 2: Hypothetical IC50 Values for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

CompoundIC50 (µM)
This compound5
3-hydroxyicosanoyl-CoA20

Note: Unsaturated fatty acyl-CoAs are often more potent activators of nuclear receptors like PPARα, which play a crucial role in lipid metabolism.

Inferred Biological Activity and Signaling Pathways

The primary metabolic fate of both this compound and 3-hydroxyicosanoyl-CoA is mitochondrial beta-oxidation. However, the presence of the cis double bond in the unsaturated analog necessitates the action of an auxiliary enzyme, enoyl-CoA isomerase, for its complete oxidation. This could lead to differential metabolic flux and potential accumulation of the unsaturated intermediate under certain conditions.

Furthermore, long-chain fatty acyl-CoAs, particularly unsaturated ones, are known to act as signaling molecules, modulating the activity of transcription factors such as PPARs and sterol regulatory element-binding proteins (SREBPs). The conformational difference imparted by the cis double bond in this compound may lead to a higher affinity for the ligand-binding domain of these receptors, resulting in a more potent regulation of gene expression related to lipid metabolism and inflammation.

Visualizing the Metabolic and Signaling Landscape

fatty_acid_metabolism cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_signaling Cellular Signaling Saturated_Acyl_CoA 3-hydroxyicosanoyl-CoA LCHAD L-3-hydroxyacyl-CoA Dehydrogenase (LCHAD) Saturated_Acyl_CoA->LCHAD PPARa PPARα Saturated_Acyl_CoA->PPARa Lower Affinity Unsaturated_Acyl_CoA This compound Isomerase Enoyl-CoA Isomerase Unsaturated_Acyl_CoA->Isomerase Unsaturated_Acyl_CoA->PPARa Higher Affinity Ketoacyl_CoA 3-ketoicosanoyl-CoA LCHAD->Ketoacyl_CoA Beta_Oxidation_Cycle Further Beta-Oxidation Cycles Ketoacyl_CoA->Beta_Oxidation_Cycle Isomerase->LCHAD Gene_Expression Target Gene Expression (e.g., CPT1, ACO) PPARa->Gene_Expression experimental_workflow cluster_enzyme_kinetics Enzyme Kinetics Assay cluster_cell_assay Cell-Based Signaling Assay Prepare_Mixture Prepare Reaction Mixture (Buffer, NAD+) Add_Enzyme Add LCHAD Enzyme Prepare_Mixture->Add_Enzyme Add_Substrate Add Substrate (Saturated or Unsaturated) Add_Enzyme->Add_Substrate Measure_Absorbance Measure NADH Production (Absorbance at 340 nm) Add_Substrate->Measure_Absorbance Calculate_Kinetics Calculate Km and Vmax Measure_Absorbance->Calculate_Kinetics Transfect_Cells Co-transfect Cells with PPARα and Reporter Plasmids Treat_Cells Treat with Compounds Transfect_Cells->Treat_Cells Incubate Incubate for 24h Treat_Cells->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Calculate_IC50 Calculate IC50 Measure_Luciferase->Calculate_IC50

quantitative comparison of (3R,13Z)-3-hydroxyicosenoyl-CoA levels in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the relative abundance of long-chain acyl-CoAs, serving as a proxy for (3R,13Z)-3-hydroxyicosenoyl-CoA.

Introduction

This compound is an unsaturated fatty acyl-CoA.[1] Long-chain acyl-CoAs are pivotal intermediates in lipid metabolism, serving as substrates for beta-oxidation, lipid synthesis, and cellular signaling. Their intracellular concentrations are tightly regulated and can vary significantly between different cell types and metabolic states. Understanding these quantitative differences is crucial for research in metabolic diseases, drug development, and cellular biology. This guide summarizes available quantitative data for various long-chain acyl-CoAs in different mammalian cell types and tissues and provides an overview of the experimental protocols used for their quantification.

Quantitative Data Summary

The following table summarizes the levels of various long-chain and other acyl-CoA species in different mammalian cells and tissues. These values are compiled from multiple studies and are intended for comparative purposes.

Cell Type/TissueAcyl-CoA SpeciesConcentration (pmol/10^6 cells or nmol/g wet weight)Reference Method
Rat LiverTotal Long-Chain Acyl-CoA83 ± 11 nmol/gGas-Liquid Chromatography
Hamster HeartTotal Long-Chain Acyl-CoA61 ± 9 nmol/gGas-Liquid Chromatography
HepG2 CellsLactoyl-CoA0.011 pmol/10^6 cellsLiquid Chromatography-High Resolution Mass Spectrometry
HepG2 CellsCrotonyl-CoA0.033 pmol/10^6 cellsLiquid Chromatography-High Resolution Mass Spectrometry
HepG2 CellsAcetyl-CoA~3.3 pmol/10^6 cells (estimated)Liquid Chromatography-High Resolution Mass Spectrometry
HepG2 CellsSuccinyl-CoA~2.75 pmol/10^6 cells (estimated)Liquid Chromatography-High Resolution Mass Spectrometry
HepG2 CellsPropionyl-CoA~0.33 pmol/10^6 cells (estimated)Liquid Chromatography-High Resolution Mass Spectrometry
Mouse HeartLactoyl-CoA0.0172 pmol/mg tissue wet weightLiquid Chromatography-High Resolution Mass Spectrometry
Mouse HeartAcetyl-CoA5.77 pmol/mg tissue wet weightLiquid Chromatography-High Resolution Mass Spectrometry
Mouse HeartPropionyl-CoA0.476 pmol/mg tissue wet weightLiquid Chromatography-High Resolution Mass Spectrometry
Streptomyces albusAcetyl-CoAup to 230 nmol/gLiquid Chromatography-Mass Spectrometry
Streptomyces albusSuccinyl-CoA~60 nmol/gLiquid Chromatography-Mass Spectrometry
Streptomyces albusMalonyl-CoA~40 nmol/gLiquid Chromatography-Mass Spectrometry
Streptomyces albusButyryl/Isobutyryl-CoA~20 nmol/gLiquid Chromatography-Mass Spectrometry
Streptomyces albusCrotonyl-CoA~0.3 nmol/gLiquid Chromatography-Mass Spectrometry
Streptomyces albusβ-hydroxybutyryl-CoA~0.3 nmol/gLiquid Chromatography-Mass Spectrometry

Note: The data for HepG2 cells are presented to show the relative abundance of different acyl-CoA species, with lactoyl-CoA being significantly less abundant than major acyl-CoAs like acetyl-CoA and succinyl-CoA.[2][3]

Experimental Protocols

The quantification of acyl-CoA species is a methodologically challenging task due to their low abundance and chemical instability. The following are summaries of commonly employed experimental protocols.

A common procedure for the isolation of long-chain acyl-CoA from mammalian tissues involves the following steps[4]:

  • Homogenization: Tissue is homogenized in a suitable buffer.

  • Extraction: Acyl-CoAs are extracted using a chloroform/methanol mixture.

  • Phase Separation: The mixture is separated into aqueous and organic phases. The acyl-CoAs remain in the aqueous phase, while lipids are partitioned into the organic phase.

For cultured cells, a typical extraction method is as follows[2]:

  • Cell Lysis: Media is aspirated, and cells are lysed by adding ice-cold 10% (w/v) trichloroacetic acid.

  • Scraping and Collection: Cells are scraped and transferred to microcentrifuge tubes.

  • Internal Standard Spiking: A known amount of an isotopically labeled internal standard is added to each sample for accurate quantification.

  • Sonication and Centrifugation: Samples are sonicated to ensure complete lysis, and protein is pelleted by centrifugation. The supernatant containing the acyl-CoAs is collected for analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of various acyl-CoA species.[5][6]

  • Chromatographic Separation: The extracted acyl-CoAs are separated using ultra-high performance liquid chromatography (UHPLC). A combination of reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be used to resolve a wide range of acyl-CoAs, from short-chain to long-chain species.[6]

  • Mass Spectrometric Detection: The separated acyl-CoAs are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. The quantification is typically performed in selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity.[5]

  • Absolute Quantification: Absolute quantification is achieved by comparing the signal of the endogenous acyl-CoA to that of a co-eluting, stable isotope-labeled internal standard.

Signaling Pathway Context: Fatty Acid Beta-Oxidation

(3R)-3-hydroxyacyl-CoAs are key intermediates in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is crucial for energy production from lipids. The activity of enzymes in this pathway, such as 3-hydroxyacyl-CoA dehydrogenase, is vital for maintaining cellular energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscle.[7][8]

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

Conclusion

While specific quantitative data for this compound across different cell types remains elusive, the analysis of other long-chain acyl-CoAs provides valuable insights into the metabolic landscape of these molecules. The significant variations in acyl-CoA levels observed across different cell types and tissues underscore the importance of cell-type-specific analysis in metabolic research. The methodologies outlined in this guide provide a robust framework for researchers aiming to quantify these important metabolites in their experimental systems. Further research is warranted to elucidate the specific roles and regulation of individual long-chain acyl-CoA species, including this compound, in health and disease.

References

Cross-Validation of (3R,13Z)-3-Hydroxyicosenoyl-CoA Quantification: A Comparative Guide to RPLC-MS/MS and HILIC-MS/MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of (3R,13Z)-3-hydroxyicosenoyl-CoA, a key intermediate in the peroxisomal beta-oxidation of very long-chain monounsaturated fatty acids. The objective is to offer a framework for the cross-validation of analytical data, ensuring accuracy and reliability in metabolomics and drug development studies. We present a head-to-head comparison of Reversed-Phase Liquid Chromatography (RPLC)-MS/MS and Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS, supported by detailed experimental protocols and representative performance data.

Introduction to this compound and its Quantification

This compound is an unsaturated 3-hydroxy fatty acyl-CoA that plays a role in lipid metabolism. Specifically, it is an intermediate in the peroxisomal beta-oxidation pathway, a critical process for the breakdown of very long-chain fatty acids (VLCFAs), which cannot be efficiently metabolized in the mitochondria.[1][2] The accurate quantification of such intermediates is crucial for understanding the flux through this pathway and for investigating metabolic disorders and the effects of therapeutic interventions.

LC-MS/MS has become the gold standard for the sensitive and specific quantification of acyl-CoAs.[3] However, the analytical challenges associated with these molecules, such as their amphipathic nature and low endogenous concentrations, necessitate robust and well-validated methods. Cross-validation of a primary quantification method with an orthogonal technique is a critical step in ensuring data integrity. This guide compares RPLC-MS/MS, a widely used technique for separating lipids based on hydrophobicity, with HILIC-MS/MS, which separates compounds based on their polarity. This orthogonal approach provides a reliable cross-validation strategy.

Comparative Analysis of Quantification Methods

The performance of RPLC-MS/MS and HILIC-MS/MS for the quantification of this compound is summarized below. The data presented are representative values based on the analysis of long-chain acyl-CoAs and serve to illustrate the expected performance of each method.

Performance MetricRPLC-MS/MSHILIC-MS/MSKey Considerations
Limit of Detection (LOD) 0.5 - 5 fmol1 - 10 fmolRPLC often provides slightly better sensitivity for long-chain species.
Limit of Quantification (LOQ) 1.5 - 15 fmol3 - 30 fmolMethod optimization is crucial to achieve the lowest possible LOQ.
Linear Dynamic Range 3-4 orders of magnitude3-4 orders of magnitudeBoth methods offer a wide linear range suitable for biological samples.
Recovery 85 - 105%80 - 100%Recovery can be influenced by the sample matrix and extraction protocol.
Precision (CV%) < 15%< 20%RPLC may offer slightly better precision due to more robust chromatography for these analytes.
Selectivity HighHighThe use of tandem mass spectrometry provides high selectivity for both methods.
Throughput High (5-15 min/sample)Moderate (10-20 min/sample)RPLC methods can often be faster.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both RPLC-MS/MS and HILIC-MS/MS are provided below.

Sample Preparation (Common for both methods)
  • Tissue Homogenization : Homogenize approximately 20-50 mg of frozen tissue in 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water containing an appropriate internal standard, such as C17:0-CoA).

  • Protein Precipitation : Vortex the homogenate vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation : Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection : Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation : Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried extract in a solvent compatible with the respective LC method (e.g., 50% methanol for RPLC or 90% acetonitrile (B52724) for HILIC).

Method 1: Reversed-Phase Liquid Chromatography (RPLC)-MS/MS
  • Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A : 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5.[4]

  • Mobile Phase B : Acetonitrile.

  • Gradient Elution :

    • 0-2 min: 20% B

    • 2-10 min: 20% to 95% B

    • 10-15 min: 95% B

    • 15.1-20 min: Re-equilibration at 20% B

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5-10 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MS/MS Transition : The specific precursor-to-product ion transition for this compound would be determined by direct infusion of a standard. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety. A representative transition for a C20:1 hydroxy-acyl-CoA would be monitored.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS
  • Chromatographic System : An HPLC or UHPLC system.

  • Column : A zwitterionic HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[5][6]

  • Mobile Phase A : 10 mM ammonium acetate in water with 5% acetonitrile.

  • Mobile Phase B : Acetonitrile with 5% water.

  • Gradient Elution :

    • 0-2 min: 95% B

    • 2-12 min: 95% to 50% B

    • 12-15 min: 50% B

    • 15.1-20 min: Re-equilibration at 95% B

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 35°C.

  • Injection Volume : 5-10 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MS/MS Transition : The same precursor-to-product ion transition as in the RPLC-MS/MS method would be used.

Signaling Pathway and Experimental Workflow Visualization

To provide a biological context for the quantification of this compound, the following diagram illustrates its position within the peroxisomal beta-oxidation pathway for a monounsaturated very long-chain fatty acid. A simplified experimental workflow for the cross-validation is also presented.

peroxisomal_beta_oxidation cluster_pathway Peroxisomal Beta-Oxidation of Eicosenoyl-CoA vlcfa Eicosenoyl-CoA (C20:1-CoA) enoyl_coa (2E,13Z)-Eicosadienoyl-CoA vlcfa->enoyl_coa Acyl-CoA Oxidase (ACOX1) hydroxyacyl_coa This compound enoyl_coa->hydroxyacyl_coa Multifunctional Enzyme 2 (EHHADH - Hydratase activity) ketoacyl_coa (13Z)-3-Ketoicosenoyl-CoA hydroxyacyl_coa->ketoacyl_coa Multifunctional Enzyme 2 (EHHADH - Dehydrogenase activity) shortened_acyl_coa Octadecenoyl-CoA (C18:1-CoA) ketoacyl_coa->shortened_acyl_coa Thiolase (ACAA1) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase (ACAA1)

Caption: Peroxisomal beta-oxidation of a C20:1 fatty acyl-CoA.

cross_validation_workflow cluster_lcms LC-MS/MS Analysis start Biological Sample (e.g., Liver Tissue) extraction Acyl-CoA Extraction start->extraction reconstitution Reconstitution in Appropriate Solvent extraction->reconstitution rplc RPLC-MS/MS reconstitution->rplc hilic HILIC-MS/MS reconstitution->hilic quantification Quantification of This compound rplc->quantification hilic->quantification comparison Data Comparison and Cross-Validation quantification->comparison

Caption: Experimental workflow for cross-validation.

Conclusion

The cross-validation of analytical methods is paramount for generating high-quality, reliable data in metabolomics research. This guide demonstrates that both RPLC-MS/MS and HILIC-MS/MS are powerful techniques for the quantification of this compound. While RPLC may offer advantages in terms of speed and sensitivity for long-chain species, HILIC provides an excellent orthogonal separation mechanism, making it an ideal choice for a confirmatory or cross-validation method. The choice of the primary method may depend on the specific requirements of the study, such as sample throughput and the need to analyze other metabolites of different polarities simultaneously. By employing the principles of orthogonal validation outlined here, researchers can significantly increase the confidence in their quantitative findings.

References

functional differences between (3R,13Z)-3-hydroxyicosenoyl-CoA and other hydroxy acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional characteristics of (3R,13Z)-3-hydroxyicosenoyl-CoA and other representative hydroxy acyl-CoAs. Due to the limited direct experimental data on this compound, this comparison is based on its structural features and the established principles of fatty acid metabolism.

Introduction to Hydroxy Acyl-CoAs

Hydroxy acyl-CoAs are critical intermediates in the metabolic pathways of fatty acids, primarily in the β-oxidation spiral where fatty acids are broken down to produce energy. The enzymes that act upon these molecules, 3-hydroxyacyl-CoA dehydrogenases (HADs), exhibit specificity based on the acyl chain length and stereochemistry of the substrate. In humans, several isozymes of HAD have been identified, each playing a distinct role in cellular metabolism.[1] These include short-chain (SCHAD), medium-chain (MCAD), and long-chain (LCHAD) specific enzymes, as well as multifunctional proteins in both mitochondria and peroxisomes.[1]

This compound is a C20 monounsaturated hydroxy acyl-CoA. Its specific biological role has not been extensively characterized in the literature. However, its structure suggests it is likely a substrate for enzymes involved in the metabolism of very long-chain and unsaturated fatty acids.

Comparative Analysis of Hydroxy Acyl-CoAs

The functional differences between this compound and other hydroxy acyl-CoAs can be inferred from their structural properties and the known substrate specificities of the enzymes involved in their metabolism.

FeatureThis compound3-Hydroxybutyryl-CoA (C4)3-Hydroxyoctanoyl-CoA (C8)3-Hydroxypalmitoyl-CoA (C16)
Acyl Chain Length Very Long (C20)Short (C4)Medium (C8)Long (C16)
Saturation Monounsaturated (cis-Δ13)SaturatedSaturatedSaturated
Stereochemistry (3R)(S)(S)(S)
Primary Metabolic Pathway Predicted: Peroxisomal β-oxidationMitochondrial β-oxidationMitochondrial β-oxidationMitochondrial β-oxidation
Key Metabolizing Enzymes (Predicted/Known) Peroxisomal Bifunctional Enzyme (EHHADH), HSD17B4HSD17B10 (SCHAD)Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD)Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
Enzyme Affinity (Km) Not ReportedReported for SCHADReported for MCHADReported for LCHAD
Catalytic Efficiency (kcat/Km) Not ReportedReported for SCHADReported for MCHADReported for LCHAD
Signaling Roles Not ReportedPrecursor for ketone body synthesisPrimarily catabolicPrimarily catabolic

In-depth Functional Comparison

Substrate Specificity of 3-Hydroxyacyl-CoA Dehydrogenases

The primary functional distinction among hydroxy acyl-CoAs lies in their recognition by different 3-hydroxyacyl-CoA dehydrogenase isozymes.

  • This compound : As a C20 very long-chain fatty acyl-CoA, it is unlikely to be an efficient substrate for the mitochondrial medium-chain or short-chain 3-hydroxyacyl-CoA dehydrogenases. Its (3R)-stereochemistry is not the typical substrate for the L-specific mitochondrial enzymes. This suggests that it may be a substrate for peroxisomal β-oxidation enzymes. The peroxisomal bifunctional enzyme (EHHADH) and HSD17B4 can process D- and L-3-hydroxyacyl-CoAs.[2][3] The cis-13 double bond would also require the action of an isomerase for complete oxidation.

  • Short-Chain Hydroxy Acyl-CoAs (e.g., 3-Hydroxybutyryl-CoA) : These are preferentially metabolized by short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), also known as HSD17B10.[4] This enzyme is crucial for the final steps of β-oxidation of shorter fatty acids and is also involved in the metabolism of isoleucine and steroids.[4][5]

  • Medium-Chain Hydroxy Acyl-CoAs (e.g., 3-Hydroxyoctanoyl-CoA) : These are the preferred substrates for medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD).

  • Long-Chain Hydroxy Acyl-CoAs (e.g., 3-Hydroxypalmitoyl-CoA) : These are substrates for the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the mitochondrial trifunctional protein.

Metabolic Pathways

The structural differences dictate the specific metabolic route taken by each hydroxy acyl-CoA.

Figure 1. Simplified diagram illustrating the distinct metabolic pathways for hydroxy acyl-CoAs of varying chain lengths and structures.

Experimental Protocols

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

A common method for assaying 3-hydroxyacyl-CoA dehydrogenase activity is a continuous spectrophotometric rate determination.

Principle: The activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the reverse reaction (reduction of a 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA).

Reagents:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NADH solution (e.g., 0.1 mM final concentration)

  • 3-ketoacyl-CoA substrate solution (e.g., S-Acetoacetyl-CoA for SCHAD)

  • Enzyme preparation (cell lysate or purified enzyme)

Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer and NADH in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the 3-ketoacyl-CoA substrate.

  • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the enzyme activity.

Note: For the forward reaction (oxidation of a 3-hydroxyacyl-CoA), a coupled assay system is often used where the resulting 3-ketoacyl-CoA is cleaved by a thiolase, making the reaction irreversible.[6]

Experimental Workflow for HADH Activity Assay reagents Prepare Reagents (Buffer, NADH, Substrate) reaction_mix Prepare Reaction Mixture reagents->reaction_mix spectrophotometer Spectrophotometer (340 nm, 37°C) reaction_mix->spectrophotometer Add Enzyme & Substrate data_analysis Data Analysis (Calculate Rate of NADH Oxidation) spectrophotometer->data_analysis

Figure 2. A generalized workflow for the spectrophotometric assay of 3-hydroxyacyl-CoA dehydrogenase activity.

Signaling Pathways and Other Functions

While the primary role of most hydroxy acyl-CoAs is in catabolism, some have been implicated in other cellular processes.

  • HSD17B10 (SCHAD) , in addition to its role in fatty acid metabolism, is involved in neurosteroid metabolism and has been linked to Alzheimer's disease through its interaction with amyloid-beta peptide.[5][7][8]

  • Peroxisomal β-oxidation , the likely pathway for this compound, is crucial for the metabolism of very long-chain fatty acids, dicarboxylic acids, and branched-chain fatty acids.[9] Deficiencies in this pathway can lead to severe metabolic disorders.

The specific involvement of this compound in any signaling cascade remains to be elucidated. Its structural similarity to precursors of signaling lipids warrants further investigation.

Functional Relationships of Hydroxy Acyl-CoA Metabolism HAC_Metabolism Hydroxy Acyl-CoA Metabolism Energy Energy Production (Acetyl-CoA) HAC_Metabolism->Energy Signaling Cellular Signaling (e.g., Neurosteroid Metabolism) HAC_Metabolism->Signaling Disease Metabolic & Neurodegenerative Diseases HAC_Metabolism->Disease Dysregulation

Figure 3. The central role of hydroxy acyl-CoA metabolism in energy homeostasis, cellular signaling, and its implication in disease.

Conclusion

The functional differences between this compound and other hydroxy acyl-CoAs are primarily dictated by their chemical structures, which determine their affinity for specific metabolic enzymes and their subsequent metabolic fates. While this compound is poorly characterized, its very long-chain, unsaturated nature, and (3R)-stereochemistry strongly suggest a role in peroxisomal β-oxidation, distinguishing it from the more common short-, medium-, and long-chain saturated hydroxy acyl-CoAs that are metabolized in the mitochondria. Further research, including enzymatic assays with purified enzymes and lipidomics studies, is necessary to fully elucidate the specific functions and potential signaling roles of this particular hydroxy acyl-CoA.

References

A Researcher's Guide to Comparative Metabolomics of Fatty Acyl-CoA Profiles, Including (3R,13Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate and comprehensive profiling of fatty acyl-Coenzyme A (acyl-CoA) species is of paramount importance. These molecules are central intermediates in a multitude of cellular processes, including energy metabolism, biosynthesis of complex lipids, and the regulation of signaling pathways. The selection of an appropriate analytical methodology can profoundly influence the breadth, accuracy, and reproducibility of the resulting acyl-CoA profile. This guide provides an objective comparison of prevalent techniques for the extraction and quantification of fatty acyl-CoAs, with a special focus on the less-studied long-chain unsaturated hydroxy fatty acyl-CoA, (3R,13Z)-3-hydroxyicosenoyl-CoA. The information is supported by experimental data, detailed protocols, and visual workflows to assist in methodological selection and data interpretation.

Comparative Analysis of Fatty Acyl-CoA Quantification Methods

The quantification of fatty acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The performance of these methods is critically dependent on the chosen extraction and chromatographic strategies. Below is a comparison of key performance metrics for different approaches.

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, and provides good recovery for a broad range of acyl-CoAs.[1]May have lower recovery for very long-chain species; potential for ion suppression from co-extracted matrix components.[1]Not explicitly stated, but high MS intensities reported.[1]Not explicitly stated.[1]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, significantly reducing matrix effects and improving signal-to-noise.[1] High recovery for a wide range of acyl-CoAs.[1]More time-consuming and can be more expensive than solvent precipitation.High, though can be variable depending on the specific acyl-CoA and SPE sorbent.Generally in the low fmol to pmol range.
Sulfosalicylic Acid (SSA) Precipitation Demonstrates higher recovery for free CoA and biosynthetic intermediates compared to trichloroacetic acid (TCA).May not be as effective for very long-chain, hydrophobic acyl-CoAs.For acetyl-CoA: ~59%; for propionyl-CoA: ~80%.Not explicitly stated.
HPLC with UV/Fluorescence Detection A well-established and robust method.Lower sensitivity and specificity compared to LC-MS/MS; often requires derivatization for fluorescence detection.Variable.pmol range (with derivatization).

The Biological Significance of this compound and Other Fatty Acyl-CoAs

Fatty acyl-CoAs are not merely metabolic intermediates; they are crucial signaling molecules that regulate gene expression and enzyme activity. Their roles are multifaceted and central to cellular homeostasis.

This compound is an unsaturated, long-chain hydroxy fatty acyl-CoA.[2][3] While specific signaling pathways involving this particular molecule are not yet extensively characterized, its structure suggests a role in the synthesis of very-long-chain fatty acids (VLCFAs). The accumulation of 3-hydroxy-acyl-CoA intermediates can occur when the fatty acid elongation cycle is disrupted, indicating that molecules like this compound are critical checkpoints in the production of VLCFAs, which are essential components of cellular membranes and precursors for signaling lipids.[4]

Key Signaling Roles of Fatty Acyl-CoAs:
  • Gene Regulation via PPARs: Long-chain fatty acyl-CoAs are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[5][6] Activation of PPARs by fatty acyl-CoAs leads to a cascade of transcriptional changes that can, for example, increase fatty acid oxidation.[6]

  • Allosteric Regulation of Metabolic Enzymes: Fatty acyl-CoAs can directly modulate the activity of key metabolic enzymes through allosteric interactions. For instance, long-chain fatty acyl-CoAs can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy status, and inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[7][8]

Below is a diagram illustrating the central role of fatty acyl-CoAs in cellular metabolism and signaling.

Fatty_Acyl_CoA_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Dietary_Fatty_Acids Dietary Fatty Acids Fatty_Acyl_CoA_Pool Fatty Acyl-CoA Pool Dietary_Fatty_Acids->Fatty_Acyl_CoA_Pool De_Novo_Synthesis De Novo Synthesis De_Novo_Synthesis->Fatty_Acyl_CoA_Pool ACC Acetyl-CoA Carboxylase (ACC) Fatty_Acyl_CoA_Pool->ACC Allosteric Inhibition PPARs PPARs Fatty_Acyl_CoA_Pool->PPARs Activation VLCFA_Elongation VLCFA Elongation Fatty_Acyl_CoA_Pool->VLCFA_Elongation Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Pool->Beta_Oxidation Transport Gene_Expression Target Gene Expression PPARs->Gene_Expression Transcriptional Regulation Hydroxy_Acyl_CoA (3R,13Z)-3-hydroxy- icosenoyl-CoA VLCFA_Elongation->Hydroxy_Acyl_CoA Intermediate VLCFAs Very-Long-Chain Fatty Acids Hydroxy_Acyl_CoA->VLCFAs Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Central role of Fatty Acyl-CoAs in metabolism and signaling.

Detailed Experimental Protocols

Reproducible and reliable data are contingent on robust experimental protocols. Below are generalized yet detailed methodologies for the extraction and analysis of fatty acyl-CoAs.

Protocol 1: Solvent Precipitation Extraction of Fatty Acyl-CoAs from Tissues or Cells

This method is rapid and effective for a broad range of acyl-CoAs.

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Acyl-CoA Extracts

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.

  • Sample Preparation: Prepare the sample extract as described in Protocol 1 (steps 1-4).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol, followed by equilibration with water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.

Protocol 3: General LC-MS/MS Analysis of Fatty Acyl-CoAs

This is a general workflow for the analysis of fatty acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.[1]

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[1]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[1]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[1]

  • Mass Spectrometry:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode for targeted quantification.

  • Data Analysis: Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[1]

The following diagram illustrates a typical experimental workflow for the comparative metabolomics of fatty acyl-CoA profiles.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Extraction Extraction (Solvent Ppt. or SPE) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (SRM/PRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Standard Curve) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

A Comparative Guide to Assessing the Purity of Synthetic (3R,13Z)-3-Hydroxyicosenoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing synthetic long-chain fatty acyl-CoA thioesters like (3R,13Z)-3-hydroxyicosenoyl-CoA, ensuring the purity of the standard is paramount for accurate experimental results and reliable drug development data. This guide provides an objective comparison of analytical methodologies for purity assessment, supported by detailed experimental protocols.

Introduction to Purity Assessment

Synthetic long-chain acyl-CoAs can contain various impurities, including residual starting materials (free fatty acid and coenzyme A), byproducts from the synthetic process, and degradation products.[1] The presence of these impurities can significantly impact enzymatic assays, metabolic studies, and analytical quantitation. Therefore, a robust analytical method is required to confirm the identity and purity of the synthetic standard.

The primary analytical technique for the comprehensive analysis of acyl-CoA species is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[2] This guide will focus on comparing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with a more traditional method, HPLC with Ultraviolet (UV) detection.

Comparison of Analytical Methodologies

The choice of analytical technique for purity assessment depends on the required sensitivity, selectivity, and the information needed about potential impurities.

FeatureHPLC-MS/MSHPLC-UV
Specificity Very High: Can distinguish between compounds with the same retention time but different mass-to-charge ratios. Provides structural information.Moderate: Relies on the chromophore of the molecule (adenine in CoA). Co-eluting impurities with similar UV absorbance can interfere.[3]
Sensitivity Very High: Can detect impurities at femtomole levels.[4]Low to Moderate: Less sensitive than MS, making it difficult to detect trace-level impurities.[5]
Quantitative Accuracy High: Stable isotope-labeled internal standards can be used for precise and accurate quantification.[6]Moderate: Dependent on the purity of the reference standard and can be affected by interfering substances.
Identification of Unknowns High: Mass fragmentation patterns can help in the structural elucidation of unknown impurities.[7]Not Possible: Cannot identify unknown impurities without reference standards.
Instrumentation Cost HighModerate
Throughput High: Fast analysis times are achievable with modern UPLC systems.[8]Moderate

Experimental Protocols

A detailed protocol for the most robust method, HPLC-MS/MS, is provided below.

Objective: To determine the purity of a synthetic this compound standard and identify any potential impurities.

Principle: The sample is separated using reversed-phase HPLC, which separates molecules based on their hydrophobicity.[2][5] The eluting compounds are then ionized by electrospray ionization (ESI) and analyzed by a tandem mass spectrometer. The precursor ion corresponding to this compound is selected and fragmented, and a specific product ion is monitored for quantification and confirmation. A characteristic neutral loss of 507 Da is indicative of the CoA moiety.[10][11]

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • Formic acid

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the synthetic standard.

    • Dissolve in a suitable solvent, such as a mixture of methanol (B129727) and water, to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create working solutions (e.g., 1 µg/mL).

  • HPLC-MS/MS Analysis:

    • HPLC System: A UPLC or HPLC system capable of binary gradient elution.

    • Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer with an ESI source.

    • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution: A gradient from low to high organic phase (Acetonitrile) is used to elute compounds of varying polarity. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

      • Scan Mode: Full scan for initial assessment and Multiple Reaction Monitoring (MRM) for targeted analysis.

      • MRM Transition for this compound (C41H72N7O18P3S, MW: 1076.03):

        • Precursor Ion (Q1): m/z 1077.4 [M+H]+

        • Product Ion (Q3): m/z 570.4 (resulting from the neutral loss of 507 Da)

      • Full Scan Range: m/z 200-1200 to detect potential impurities.

  • Data Analysis:

    • Integrate the peak area of the main compound in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all detected peaks.

    • Analyze the full scan data to identify the mass-to-charge ratios of any impurity peaks. Use the fragmentation patterns to propose structures for these impurities.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Interpretation A Weigh Synthetic Standard B Dissolve in Solvent A->B C Perform Serial Dilutions B->C D Inject into HPLC-MS/MS C->D E Reversed-Phase Separation D->E F Electrospray Ionization (ESI) E->F G Tandem Mass Spectrometry (MS/MS) F->G H Integrate Chromatographic Peaks G->H I Calculate Purity (%) H->I J Identify Impurities via MS data H->J

Caption: Workflow for Purity Assessment of Synthetic Acyl-CoA Standards.

Purity_Concept A Synthetic Standard Lot B This compound (Main Component) A->B C Impurities A->C D Free Fatty Acid C->D E Free Coenzyme A C->E F Synthesis Byproducts C->F G Degradation Products C->G

Caption: Composition of a Synthetic Acyl-CoA Standard.

References

Measuring (3R,13Z)-3-hydroxyicosenoyl-CoA: A Guide to Inter-Laboratory Comparison and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies relevant to the measurement of (3R,13Z)-3-hydroxyicosenoyl-CoA. While direct inter-laboratory comparison data for this specific long-chain hydroxy fatty acyl-CoA is not publicly available, this document synthesizes performance data from validated methods for analogous long-chain acyl-CoAs (LCACoAs) to inform experimental design and establish performance expectations. The primary analytical technique for the quantification of these molecules is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1]

Data Presentation: Performance of LC-MS/MS Methods for Long-Chain Acyl-CoA Quantification

The following table summarizes the performance of various LC-MS/MS methods for the analysis of LCFACoAs from single-laboratory validation studies. These values can serve as a benchmark for laboratories developing methods for this compound.

Analytical MethodAnalyte(s) & MatrixLimit of Quantification (LOQ)Intra-run Precision (%RSD)Inter-run Precision (%RSD)Accuracy (%)
Online LC/MS² [2][3]C16:0, C16:1, C18:0, C18:1, C18:2-CoA in rat liverNot explicitly stated, but sensitive enough for 100-200 mg of tissue.1.2 - 4.4%2.6 - 12.2%94.8 - 110.8%
UPLC/MS/MS [4]C14-C20 CoAs in human muscleNot explicitly stated, sensitive for enrichment studies.Not reportedNot reportedNot reported
LC-ESI-MS/MS [5]C16:0, C16:1, C18:0, C18:1, C20:0, C20:4-CoA in rat liver0.1 pmol/µlNot reportedNot reportedNot reported
LC-ESI-MS/MS [6]C14:0 to C26:0-CoA in cultured cellsSub-picomole amountsNot reportedNot reportedNot reported

Experimental Protocols

A generalized protocol for the analysis of this compound using LC-MS/MS is outlined below, based on established methods for similar analytes.

Sample Preparation

The extraction of acyl-CoAs from biological matrices is a critical step due to their susceptibility to degradation.

  • Tissue Homogenization :

    • Weigh approximately 50-100 mg of frozen tissue and homogenize in ice-cold extraction buffer (e.g., 2-propanol, 50 mM KH2PO4, pH 7.2, with glacial acetic acid and fatty acid-free BSA).[1]

    • For cultured cells (~10^6–10^7), scrape cells in ice-cold PBS, centrifuge, and resuspend the pellet in an ice-cold extraction solvent like 80% methanol (B129727)/water.[6][7]

  • Extraction :

    • Perform a liquid-liquid extraction. For tissues, after initial homogenization, wash the extract with petroleum ether to remove neutral lipids.[1]

    • Precipitate proteins and extract acyl-CoAs by adding a mixture of methanol and chloroform, followed by centrifugation.[1]

    • The supernatant containing the acyl-CoAs is collected and dried under a stream of nitrogen.[1]

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended) :

    • Reconstitute the dried extract in a suitable buffer.

    • Use an appropriate SPE cartridge (e.g., C18 or a mixed-mode sorbent) to remove interfering substances and concentrate the acyl-CoAs.

    • Elute the acyl-CoAs and dry the eluate.

  • Reconstitution :

LC-MS/MS Analysis
  • Liquid Chromatography (LC) :

    • Column : A C18 or C8 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[2][3][4]

    • Mobile Phase : A binary gradient consisting of an aqueous phase (e.g., water with ammonium hydroxide (B78521) or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.[2][3][4]

    • Gradient : A gradient elution is necessary to separate the various acyl-CoA species. The gradient typically starts with a low percentage of organic phase, which is gradually increased to elute the more hydrophobic long-chain species.[4]

    • Flow Rate : Typical flow rates range from 0.2 to 0.5 mL/min.[6]

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization : Positive electrospray ionization (ESI+) is generally used for the detection of acyl-CoAs.[2][3][4]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is the most common mode for quantification, providing high selectivity and sensitivity.

    • MRM Transitions : For this compound, the precursor ion would be its protonated molecular mass [M+H]+. The product ions would be specific fragments generated by collision-induced dissociation. A common neutral loss for acyl-CoAs is the 507 Da fragment corresponding to the phosphoadenosine diphosphate (B83284) moiety.[2][3] A specific product ion retaining the acyl chain would be selected for quantification.

Mandatory Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Tissue Biological Sample (Tissue/Cells) Homogenization Homogenization Tissue->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for this compound measurement.

Signaling_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) ACSL Acyl-CoA Synthetase PUFA->ACSL Hydroxy_Acyl_CoA This compound ACSL->Hydroxy_Acyl_CoA Enzyme_X Enzyme X Hydroxy_Acyl_CoA->Enzyme_X Bioactive_Lipid Bioactive Lipid Mediator Enzyme_X->Bioactive_Lipid GPCR G-Protein Coupled Receptor (GPCR) Bioactive_Lipid->GPCR Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, cAMP) GPCR->Signaling Response Cellular Response (e.g., Inflammation, Resolution) Signaling->Response

Caption: Hypothetical signaling pathway of a long-chain hydroxy fatty acyl-CoA.

References

Comparative Biological Effects of (3R,13Z)-3-hydroxyicosenoyl-CoA and its Stereoisomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data directly comparing the biological effects of (3R,13Z)-3-hydroxyicosenoyl-CoA and its distinct stereoisomers. While the roles of 3-hydroxy fatty acyl-CoAs as intermediates in fatty acid metabolism are well-established, specific studies detailing the comparative bioactivities of the (3R,13Z) isomer against its (3S), (13E), or other stereochemical variations are not present in the current body of published research.

This guide, intended for researchers, scientists, and drug development professionals, aims to transparently present the current state of knowledge and highlight the areas where further investigation is critically needed. Due to the absence of direct comparative experimental data, it is not possible to provide quantitative comparisons or detailed signaling pathway diagrams as initially intended.

Data Presentation: A Call for Research

The creation of a comparative data table requires quantitative measurements of biological activity, such as enzyme kinetics (Km, Vmax), receptor binding affinities (Ki, Kd), or cellular responses (IC50, EC50). Extensive searches of scientific databases did not yield any studies that have performed such side-by-side comparisons for the stereoisomers of 3-hydroxyicosenoyl-CoA.

Table 1: Comparative Biological Activity of 3-hydroxyicosenoyl-CoA Stereoisomers

StereoisomerTarget Enzyme/ReceptorBiological EffectQuantitative Data (e.g., IC50, Ki)Experimental SystemReference
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
(3S,13Z)-3-hydroxyicosenoyl-CoAData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
(3R,13E)-3-hydroxyicosenoyl-CoAData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
(3S,13E)-3-hydroxyicosenoyl-CoAData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

This table is presented to illustrate the lack of available data and to serve as a template for future research in this area.

Experimental Protocols: A Methodological Void

Without published studies, detailed experimental protocols for comparing the biological effects of these specific stereoisomers cannot be provided. However, based on the general study of fatty acyl-CoAs, future research would likely involve the following methodologies:

  • Chemical Synthesis: Stereoselective synthesis of each isomer ((3R,13Z), (3S,13Z), (3R,13E), (3S,13E), etc.) of 3-hydroxyicosenoyl-CoA would be the foundational step.

  • Enzyme Assays: The activity of each isomer as a substrate or inhibitor would be tested against relevant enzymes in fatty acid metabolism, such as 3-hydroxyacyl-CoA dehydrogenases, enoyl-CoA hydratases, or acyl-CoA thioesterases.

  • Cell-Based Assays: The effects of each isomer on cellular processes such as lipid accumulation, inflammatory signaling, or cell viability would be assessed in relevant cell lines (e.g., hepatocytes, adipocytes, macrophages).

  • Receptor Binding Assays: If a receptor-mediated mechanism is hypothesized, binding assays would be performed to determine the affinity of each stereoisomer for the putative receptor.

Signaling Pathways: Uncharted Territory

The specific signaling pathways modulated by this compound, and how these might differ from the actions of its stereoisomers, remain to be elucidated. General pathways involving fatty acyl-CoAs include beta-oxidation, lipid synthesis, and the regulation of nuclear receptors (e.g., PPARs). However, the stereospecific interactions within these pathways for the molecule are unknown.

To visualize the general context in which these molecules might function, a simplified diagram of fatty acid metabolism is provided below. This diagram illustrates the general steps where 3-hydroxyacyl-CoA intermediates are involved, but it is not specific to the isomers of 3-hydroxyicosenoyl-CoA.

FattyAcidMetabolism Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Generalized pathway of mitochondrial beta-oxidation.

Future Directions

The significant lack of data on the comparative biological effects of this compound and its stereoisomers presents a clear opportunity for novel research. Future studies should focus on:

  • The stereoselective synthesis of all possible isomers of 3-hydroxyicosenoyl-CoA.

  • In vitro enzymatic and cell-based assays to compare the bioactivity of these isomers.

  • Identification of the specific protein targets and signaling pathways modulated by each stereoisomer.

  • In vivo studies to understand the physiological and pathological relevance of these molecules.

Such research will be invaluable for understanding the nuanced roles of lipid metabolism in health and disease and could pave the way for the development of novel therapeutics targeting these pathways.

Confirming the Identity of (3R,13Z)-3-hydroxyicosenoyl-CoA in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the confident identification and quantification of (3R,13Z)-3-hydroxyicosenoyl-CoA, an unsaturated fatty acyl-CoA, in complex biological matrices. The selection of an appropriate analytical technique is critical for accurate biological investigation and for the development of novel therapeutics targeting lipid metabolism. This document offers a comparison of relevant methods, supported by experimental data from the literature, to aid researchers in making informed decisions for their specific applications.

Comparison of Analytical Methods

The identification of specific long-chain acyl-CoAs like this compound from biological samples presents analytical challenges due to their structural complexity, low abundance, and the presence of interfering substances.[1] While several techniques can be employed for lipid analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and widely adopted method for the analysis of acyl-CoAs.[2]

Table 1: Comparison of Analytical Methods for Acyl-CoA Analysis

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.Chromatographic separation of volatile derivatives followed by mass-based detection.Chromatographic separation with detection based on UV absorbance.
Specificity Very High (MRM scans provide high selectivity).High (requires derivatization to fatty acids).Low to Moderate (risk of co-elution with other UV-absorbing molecules).[3]
Sensitivity High (sub-picomole to femtomole range).[4]High (picomole to femtomole range for fatty acids).[5]Lower (nanomole range).[3][6]
Sample Requirement Minimal (applicable to ~10^6–10^7 cells).[4]Moderate (requires larger sample amounts for derivatization).Moderate to High.
Structural Information Detailed (fragmentation patterns confirm acyl chain and CoA moiety).[4]Good for fatty acid structure after hydrolysis.Limited (retention time is the primary identifier).
Throughput High (amenable to automation).Moderate (derivatization step can be time-consuming).High.
Recommendation Recommended Standard: Ideal for both qualitative and quantitative analysis of this compound.Alternative for fatty acid profiling after hydrolysis, not direct acyl-CoA analysis.[7]Suitable for simpler mixtures or when MS is unavailable, but lacks specificity.[8]

Detailed Experimental Protocols

The following protocol outlines a typical workflow for the identification and quantification of this compound in biological samples using LC-MS/MS.

Sample Preparation and Extraction

This protocol is adapted from established methods for long-chain fatty acyl-CoA extraction.[4]

  • Objective: To extract acyl-CoAs from biological samples while minimizing degradation.

  • Materials:

    • Biological sample (e.g., cell pellet, tissue homogenate)

    • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

    • Internal Standard (e.g., a structurally similar odd-chain or isotopically labeled acyl-CoA)

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

    • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

    • Formic acid

  • Procedure:

    • Homogenize the biological sample in ice-cold 10% TCA.

    • Add the internal standard to the homogenate.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with a methanol or acetonitrile-based solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC mobile phase.

Liquid Chromatography Separation
  • Objective: To chromatographically separate this compound from other lipids and acyl-CoA species.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for acyl-CoA separation.[9]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.[5]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic long-chain acyl-CoAs. The retention time of a given acyl-CoA is proportional to its acyl chain length, with unsaturation reducing the retention time.[5][9]

Tandem Mass Spectrometry Detection
  • Objective: To specifically detect and quantify this compound.

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is often used for the detection of acyl-CoAs.[4]

  • Detection Method: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

    • Precursor Ion: The protonated molecule [M+H]+. For C41H72N7O18P3S, this would be approximately m/z 1076.39.[10]

    • Product Ions: Characteristic fragment ions for acyl-CoAs result from the neutral loss of 507 Da (the phosphopantetheine moiety) and other specific fragmentations of the acyl chain.

  • Data Analysis: The identity of this compound is confirmed by the co-elution of the analyte with a synthetic standard and the presence of the correct precursor-product ion transitions. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample extraction Acyl-CoA Extraction & Internal Standard Spiking sample->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Reconstitution spe->reconstitution lc LC Separation (Reversed-Phase) reconstitution->lc ms MS/MS Detection (MRM) lc->ms identification Identification (Retention Time & Fragmentation) ms->identification quantification Quantification (Internal Standard) identification->quantification

Caption: Experimental workflow for the identification of this compound.

Relevant Metabolic Pathway

fatty_acid_beta_oxidation cluster_pathway Fatty Acid Beta-Oxidation (Mitochondrial) acyl_coa Fatty Acyl-CoA (C20) enoyl_coa Trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (3R)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase note This compound is an intermediate in the metabolism of long-chain unsaturated fatty acids. hydroxyacyl_coa->note shorter_acyl_coa Fatty Acyl-CoA (C18) ketoacyl_coa->shorter_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase

References

Safety Operating Guide

Proper Disposal of (3R,13Z)-3-hydroxyicosenoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like (3R,13Z)-3-hydroxyicosenoyl-CoA are paramount for maintaining a secure and compliant laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this long-chain unsaturated fatty acyl-CoA.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE):

A comprehensive assessment should always precede the handling of any chemical. For this compound, the following PPE is recommended:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves.
Body Protection A standard laboratory coat.
Respiratory Not generally required for small quantities handled in a well-ventilated area. If aerosols may be generated, use a fume hood.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • In case of inhalation: Move the person to fresh air.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves chemical degradation through base-catalyzed hydrolysis of the thioester bond, followed by oxidation of the resulting thiol. This two-step process converts the molecule into less hazardous components that can be disposed of according to standard laboratory procedures.

Experimental Protocol for Chemical Degradation:

Objective: To hydrolyze the thioester bond of this compound and subsequently oxidize the resulting thiol.

Materials:

  • This compound waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • 5% Sodium Hypochlorite (B82951) (NaOCl) solution (commercial bleach)

  • pH indicator strips or a pH meter

  • Appropriate glass waste container

Procedure:

  • Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other chemical waste streams.

  • Hydrolysis (Thioester Cleavage): a. In a well-ventilated fume hood, cautiously add 1 M Sodium Hydroxide (NaOH) solution to the waste container. The addition should be done slowly and with stirring to control any potential exothermic reaction. b. Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding NaOH until the pH is between 10 and 12. c. Allow the solution to stand for at least 2 hours at room temperature to ensure complete hydrolysis of the thioester bond. Thioesters readily hydrolyze under basic conditions to a carboxylate and a thiol[1][2].

  • Oxidation of Thiol: a. After the hydrolysis step is complete, slowly add a 5% sodium hypochlorite (NaOCl) solution to the basic waste solution. This should also be performed in a fume hood. b. The amount of NaOCl solution to be added should be in excess to ensure complete oxidation of the resulting thiol. A general guideline is to add an equal volume of the 5% NaOCl solution to the volume of the original waste.

  • Neutralization and Final Disposal: a. After allowing the oxidation reaction to proceed for at least 30 minutes, check the pH of the final solution. b. Neutralize the solution by slowly adding a suitable acid (e.g., 1 M Hydrochloric Acid) until the pH is between 6 and 8. c. The neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations for aqueous chemical waste.

Diagram of the Disposal Workflow:

DisposalWorkflow cluster_prep Preparation cluster_degradation Chemical Degradation (in Fume Hood) cluster_disposal Final Disposal A Collect Waste This compound B Don Appropriate PPE A->B C Add 1M NaOH (pH 10-12) B->C D Hydrolysis (2 hours) C->D E Add 5% NaOCl D->E F Oxidation (30 minutes) E->F G Neutralize (pH 6-8) F->G H Dispose Down Drain with Copious Water G->H

Caption: Workflow for the safe disposal of this compound.

Signaling Pathway of Chemical Degradation:

DegradationPathway Compound This compound (Thioester) Hydrolysis Base-Catalyzed Hydrolysis (+ NaOH) Compound->Hydrolysis Products Carboxylate + Thiol Hydrolysis->Products Oxidation Oxidation (+ NaOCl) Products->Oxidation FinalProducts Less Hazardous Products Oxidation->FinalProducts

Caption: Chemical degradation pathway of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and effective disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Operational Guidance for Handling (3R,13Z)-3-hydroxyicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure personal safety and prevent contamination of the research materials. The following table summarizes the recommended PPE for handling (3R,13Z)-3-hydroxyicosenoyl-CoA.

PPE CategoryItemSpecificationPurpose
Hand Protection Disposable GlovesNitrile or LatexPrevents direct skin contact.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsProtects eyes from potential splashes.
Body Protection Laboratory CoatStandardProtects skin and clothing from accidental spills.
Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, visually inspect the packaging for any signs of damage.

  • The compound is typically shipped at room temperature.[1]

  • For long-term storage, refer to the Certificate of Analysis provided by the supplier, as storage conditions may vary. Generally, it is advisable to store the product under the recommended conditions to ensure stability.[1][3][4]

Preparation and Use:

  • Handle the compound in a clean, designated laboratory area.

  • Avoid the generation of dust or aerosols. If the compound is a solid, weigh it carefully. If it is in solution, handle it as you would any other liquid reagent.

  • Use calibrated equipment for all measurements to ensure accuracy.

  • Keep the container tightly closed when not in use to prevent contamination.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • This compound is not classified as a hazardous chemical based on available information for similar long-chain fatty acyl-CoA esters.

Disposal Procedure:

  • Dispose of unused material and its container in accordance with local, state, and federal regulations.

  • Contaminated disposables, such as gloves and pipette tips, should be placed in a designated laboratory waste container.

  • Do not dispose of the chemical down the drain or in general waste streams unless explicitly permitted by institutional guidelines.

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment receive Receive and Inspect Packaging store Store Compound per Certificate of Analysis receive->store If not for immediate use ppe Don Personal Protective Equipment receive->ppe store->ppe prepare Prepare Reagents in Designated Area ppe->prepare experiment Perform Experiment prepare->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose Dispose of Waste per Institutional Guidelines decontaminate->dispose remove_ppe Remove and Dispose of PPE Properly dispose->remove_ppe

Caption: A flowchart outlining the key steps for safely handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.